Technical Documentation Center

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
  • CAS: 103573-92-8

Core Science & Biosynthesis

Foundational

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol CAS 103573-92-8 properties

An In-Depth Technical Guide to [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8): Properties, Synthesis, and Applications Introduction [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, registered under CAS Number 10...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8): Properties, Synthesis, and Applications

Introduction

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, registered under CAS Number 103573-92-8, is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Structurally, it integrates a benzyl alcohol moiety with an imidazole ring through a methylene bridge. This unique combination of functional groups makes it a versatile building block and a key intermediate in the synthesis of a wide array of biologically active molecules.[1] The imidazole ring, a "privileged scaffold" in drug discovery, is a core component of numerous natural products and synthetic pharmaceuticals, known to impart diverse biological activities including antibacterial, antifungal, and anticancer properties.[2][3]

This technical guide provides a comprehensive overview of the core properties, a representative synthetic pathway, key applications, and essential analytical and safety protocols for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, tailored for researchers, chemists, and professionals in drug development.

Core Physicochemical and Structural Properties

The compound exists as a white to off-white crystalline solid under standard conditions.[4][5] Its molecular structure dictates its physical properties and chemical reactivity. The presence of the hydroxyl group and the nitrogen atoms in the imidazole ring allows for hydrogen bonding, contributing to its solubility in polar solvents, including water.[5][6]

Table 1: Key Physicochemical Data
PropertyValueSource(s)
CAS Number 103573-92-8[4]
Molecular Formula C₁₁H₁₂N₂O[4][5]
Molecular Weight 188.23 g/mol [4][5]
Appearance White to off-white crystalline powder[4]
Melting Point 65 - 67 °C[4][5]
Boiling Point 400.7 °C at 760 mmHg[4]
Density 1.13 g/cm³[4]
Flash Point 196.1 °C[4]
Water Solubility Soluble[5]
Refractive Index 1.592[4]

Structural Insights: The molecule's architecture is fundamental to its utility. The benzyl alcohol portion provides a reactive hydroxyl group amenable to oxidation or esterification, while the imidazole ring offers multiple sites for interaction. The N-1 substituted imidazole can act as a ligand for metal ions, a feature critical in bioinorganic chemistry and the design of enzyme inhibitors.[7]

Synthesis and Chemical Reactivity

While multiple synthetic routes can be envisioned, a robust and common strategy for synthesizing N-substituted imidazoles involves the direct alkylation of the imidazole ring with a suitable electrophile.

Proposed Synthetic Pathway: N-Alkylation

A logical and efficient synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol involves the nucleophilic substitution reaction between imidazole and a benzyl halide, such as 4-(bromomethyl)phenyl methanol or a protected analogue. The imidazole anion, generated in situ with a suitable base, acts as the nucleophile.

Synthesis_Pathway reagent1 Imidazole reaction N-Alkylation reagent1->reaction reagent2 4-(Bromomethyl)benzyl alcohol reagent2->reaction base Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF, Acetonitrile) base->reaction 1. Deprotonation 2. Nucleophilic Attack product [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8) reaction->product

Caption: Proposed synthesis via N-alkylation of imidazole.

Representative Synthesis Protocol

Causality: This protocol is designed for efficiency and control. The use of an anhydrous polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base while leaving the imidazole anion highly reactive. Potassium carbonate is a moderately strong base, sufficient for deprotonating imidazole without causing significant side reactions.

  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the stirring solution.

  • Electrophile Addition: Dissolve 4-(bromomethyl)benzyl alcohol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel to yield the pure compound.

Chemical Reactivity and Stability

The compound is stable under normal laboratory conditions.[5] The primary reactive centers are the hydroxyl group, which can undergo oxidation to an aldehyde or esterification, and the imidazole ring. The lone pair on the N-3 nitrogen of the imidazole ring allows it to act as a base or a ligand. The compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[5]

Applications in Research and Drug Development

The primary utility of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential.

  • Central Nervous System (CNS) Agents: It has been identified as a ligand for specific receptors within the CNS, making it a valuable precursor for developing potential treatments for various neurological disorders.[4]

  • Synthesis of Pharmaceuticals: As a functionalized building block, it is used in multi-step syntheses of active pharmaceutical ingredients (APIs). The imidazole moiety is a known pharmacophore in many antifungal and anticancer agents.[2][4]

  • Asymmetric Synthesis: The compound has been noted for its potential application as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs.[4]

Applications_Workflow cluster_mods Chemical Modifications cluster_targets Therapeutic Areas start [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (Key Intermediate) mod1 Oxidation of Alcohol start->mod1 mod2 Derivatization of Imidazole start->mod2 mod3 Esterification / Etherification start->mod3 target1 CNS Receptor Ligands (Neurological Disorders) mod1->target1 Leads to Aldehydes target3 Anticancer Agents mod2->target3 target4 Enzyme Inhibitors mod2->target4 Modifies Ligand Properties target2 Antifungal Agents mod3->target2 Creates Prodrugs

Caption: Role as an intermediate in developing therapeutics.

Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is paramount for reproducible and reliable research outcomes.[8] HPLC and spectroscopic methods are standard for quality control.

High-Performance Liquid Chromatography (HPLC) Purity Assay

Causality: A reverse-phase C18 column is chosen due to the compound's moderate polarity. The mobile phase gradient allows for the effective separation of the main compound from potential non-polar and polar impurities. UV detection is highly effective due to the aromatic nature of the phenyl and imidazole rings.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Expected Spectroscopic Data

While specific, published spectra for this compound are not widely available, its structural features allow for predictable spectroscopic signatures.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~7.5-7.8 ppm: Singlet, 1H (imidazole C2-H).

    • δ ~7.3-7.4 ppm: Multiplet, 4H (aromatic protons of the phenyl ring).

    • δ ~7.0-7.1 ppm: Multiplets, 2H (imidazole C4-H, C5-H).

    • δ ~5.1 ppm: Singlet, 2H (methylene bridge, -CH₂-Im).

    • δ ~4.7 ppm: Singlet or doublet, 2H (benzylic alcohol, -CH₂-OH).

    • δ ~2.0-3.0 ppm: Broad singlet, 1H (hydroxyl, -OH).

  • ¹³C NMR (in CDCl₃, 100 MHz): Expect approximately 9-10 distinct signals in the aromatic/heteroaromatic region (δ 115-145 ppm) and two signals in the aliphatic region for the methylene carbons (δ ~50-65 ppm).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 189.23.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ~3200-3400 cm⁻¹: Broad peak (O-H stretch).

    • ~3100-3150 cm⁻¹: C-H stretch (imidazole ring).

    • ~3030 cm⁻¹: Aromatic C-H stretch.

    • ~2850-2950 cm⁻¹: Aliphatic C-H stretch (methylene).

    • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations.

Safety and Handling

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is classified as a hazardous substance and requires careful handling.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[5]

    • Skin Corrosion, Category 1B (H314: Causes severe skin burns and eye damage).[5]

    • Serious Eye Damage, Category 1 (H318: Causes serious eye damage).[5]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5]

    • Avoid breathing dust. Do not ingest.[5]

    • In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

    • Keep away from incompatible materials such as strong acids and oxidizing agents.[5]

References

  • [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL (CAS 103573-92-8) Properties. LookChem. [Link]

  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand. Minds@UW. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

  • 1H-Imidazol-1-ylphenylmethanone Chemical and Physical Properties. PubChem, National Center for Biotechnology Information. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

  • 4-Imidazolemethanol Properties. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

This guide provides a detailed exploration of the molecular mechanism of action for the compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. Synthesizing current research and established biochemical principles, we will e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the molecular mechanism of action for the compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. Synthesizing current research and established biochemical principles, we will elucidate its role as a potential modulator of critical enzymatic pathways, with a primary focus on its hypothesized function as an aromatase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, endocrinology, and medicinal chemistry.

Introduction: The Significance of the Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties[1][2][3]. Its unique electronic and structural features, particularly the presence of a basic nitrogen atom, allow it to coordinate with metal ions in enzyme active sites, a property that is central to the mechanism of many enzyme inhibitors[3]. The compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, incorporating this key heterocyclic moiety, has emerged as a molecule of interest in pharmaceutical research and development[4]. While it serves as a versatile building block for the synthesis of more complex pharmaceutical agents, its intrinsic biological activity is a subject of significant investigation[4][5].

This guide will focus on the most compelling hypothesis for the mechanism of action of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol: the inhibition of the enzyme aromatase (CYP19A1).

Aromatase (CYP19A1): The Critical Target in Estrogen Biosynthesis

Aromatase is a member of the cytochrome P450 superfamily and is the rate-limiting enzyme in the biosynthesis of estrogens from androgens[6][7][8]. Specifically, it catalyzes the conversion of androstenedione to estrone and testosterone to estradiol[8][9]. This enzymatic conversion is a critical physiological process, but its overactivity is a key driver in the pathology of estrogen receptor-positive (ER+) breast cancer[10][11][12]. Consequently, the inhibition of aromatase is a cornerstone of endocrine therapy for this prevalent form of cancer[7][11].

The catalytic mechanism of aromatase involves a series of three successive hydroxylations of the androgen C19-methyl group, culminating in the aromatization of the A-ring of the steroid[8]. Central to this process is a heme iron atom within the enzyme's active site, which facilitates the oxidative reactions.

Proposed Mechanism of Action: Competitive Inhibition of Aromatase

The proposed mechanism of action for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is the competitive inhibition of aromatase. This hypothesis is predicated on the well-established role of the imidazole moiety in non-steroidal aromatase inhibitors (AIs)[11][13].

Coordination with the Heme Iron

The core of this inhibitory mechanism lies in the ability of the imidazole ring to interact with the heme iron in the active site of aromatase. The N-3 atom of the imidazole ring of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is believed to act as a ligand, coordinating with the ferric (Fe³⁺) or ferrous (Fe²⁺) state of the heme iron. This binding event physically occupies the active site, preventing the natural androgen substrate from binding and undergoing aromatization[11][14]. This mode of action is characteristic of many non-steroidal AIs, such as letrozole and anastrozole, which also feature nitrogen-containing heterocyclic rings[11][12].

Diagram of the Proposed Inhibitory Mechanism

G cluster_0 Aromatase Active Site Heme Heme Iron (Fe) Substrate_Binding_Site Androgen Substrate Binding Pocket Inhibitor [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Inhibitor->Substrate_Binding_Site Occupies Imidazole_Ring Imidazole Moiety Inhibitor->Imidazole_Ring possesses Imidazole_Ring->Heme Coordinates with Androgen Androgen Substrate Androgen->Substrate_Binding_Site Binding Blocked

Caption: Proposed interaction of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol with the aromatase active site.

Evidence from Structurally Related Compounds

The hypothesis for the aromatase-inhibiting activity of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is strongly supported by studies on structurally similar molecules. For instance, a quinoline derivative featuring the identical 4-((1H-imidazol-1-yl) methyl) moiety has been synthesized and evaluated for its in vivo aromatase inhibition[15][16][17]. In these studies, the compound demonstrated a dose-dependent inhibition of androstenedione-induced uterine hypertrophy, a well-established preclinical model for assessing aromatase inhibition[15][16]. The potency of this related compound was found to be comparable to that of the known aromatase inhibitor, letrozole[15][16].

This provides compelling, albeit indirect, evidence that the [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol core structure is a key pharmacophore for aromatase inhibition.

Experimental Validation of the Mechanism of Action

To definitively establish the mechanism of action of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol as an aromatase inhibitor, a series of well-defined experiments are necessary.

In Vitro Aromatase Inhibition Assay

A direct assessment of the compound's inhibitory activity can be performed using an in vitro fluorescence-based assay with human recombinant aromatase[11][12].

Protocol: Fluorometric Aromatase Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to determine the IC₅₀ value.

    • Reconstitute human recombinant aromatase and prepare the substrate solution (e.g., a fluorogenic aromatase substrate).

    • Prepare a positive control (e.g., letrozole) and a negative control (vehicle).

  • Assay Procedure:

    • In a 96-well microplate, add the aromatase enzyme solution to each well.

    • Add the test compound dilutions, positive control, and negative control to their respective wells.

    • Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro Aromatase Inhibition Assay

G start Start reagent_prep Prepare Reagents: - Compound Dilutions - Aromatase Enzyme - Substrate start->reagent_prep plate_setup Plate Setup: - Add Enzyme - Add Compound/Controls reagent_prep->plate_setup incubation Incubation (37°C) plate_setup->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Fluorescence reaction->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis end End analysis->end

Caption: A streamlined workflow for determining the in vitro aromatase inhibitory activity.

Enzyme Kinetics Studies

To further characterize the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type), enzyme kinetic studies should be performed. By measuring the reaction rates at varying substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated[18]. A mixed-type inhibition pattern was observed for a structurally related 1-hydroxy-2-phenyl-1H-imidazole derivative, suggesting a complex interaction with the enzyme[18].

In Vivo Efficacy Studies

As demonstrated with the related quinoline compound, in vivo studies are crucial for validating the physiological relevance of aromatase inhibition[15][16]. The androstenedione-induced uterine hypertrophy model in immature female rats is a standard and reliable method for this purpose[15][16]. A reduction in uterine weight in the presence of the test compound would provide strong evidence of its ability to inhibit estrogen synthesis in vivo.

Structure-Activity Relationship (SAR) and Potential for Optimization

The [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol molecule presents several opportunities for chemical modification to enhance its potency and selectivity as an aromatase inhibitor. The phenyl ring can be substituted with various functional groups to improve binding affinity within the hydrophobic pocket of the aromatase active site. Additionally, modifications to the methanol group could be explored to introduce further interactions with the enzyme or to modulate the pharmacokinetic properties of the molecule.

Summary of Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₂N₂O[19]
Molecular Weight 188.23 g/mol [19]
Appearance White to off-white crystalline powder[4]
Melting Point 65 °C[4]
Boiling Point 400.7°C at 760 mmHg[4]

Conclusion

The available evidence strongly suggests that the primary mechanism of action for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is the competitive inhibition of aromatase (CYP19A1). This is based on the established role of the imidazole scaffold in coordinating with the heme iron of cytochrome P450 enzymes and is supported by in vivo data from structurally analogous compounds. Further in vitro and in vivo studies are warranted to definitively confirm this mechanism and to explore the full therapeutic potential of this promising molecule and its derivatives in the context of estrogen-dependent diseases.

References

  • [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. (n.d.). LookChem. Retrieved January 24, 2026, from [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Candesartan. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Sedighi, N., Ghodsi, R., Karimi, G., Kamali, H., & Hadizadeh, F. (2018). In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline. International Journal of Pharmaceutical Investigation, 8(3), 143–147. Retrieved January 24, 2026, from [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Acquired CYP19A1 amplification is an early specific mechanism of aromatase inhibitor resistance in ERα metastatic breast cancer. (2017). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Potential aromatase inhibitors with imidazole scaffolds. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. (2022). ACS Omega. Retrieved January 24, 2026, from [Link]

  • In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. (2019). PubMed. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

  • An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Enzymatic and Inhibition Mechanism of Human Aromatase (CYP19A1) Enzyme. A Computational Perspective from QM/MM and Classical Molecular Dynamics Simulations. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. (n.d.). Minds@UW. Retrieved January 24, 2026, from [Link]

  • Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Scheme of 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)8-phenylquinoline and letrozole. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • New Imidazole Derivatives as Aromatase Inhibitor: Design, Synthesis, Biological Activity, Molecular Docking, and Computational ADME-Tox Studies. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. (2018). PubMed. Retrieved January 24, 2026, from [Link]

  • NOVEL IMIDAZOLE CONTAINING CHALCONE DERIVATIVES AS AN AROMATASE INHIBITOR: SYNTHESIS, DOCKING STUDIES, BIOLOGICAL SCREENING AND. (2024). Rasayan Journal of Chemistry. Retrieved January 24, 2026, from [Link]

  • Aromatase. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). PubMed. Retrieved January 24, 2026, from [Link]

  • Fadrozole. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

Foundational

Foreword: The Strategic Advantage of the Imidazole-Methanol Scaffold

An In-Depth Technical Guide to the Biological Activity of Novel Imidazole-Methanol Derivatives In the landscape of medicinal chemistry, the imidazole ring is a "privileged structure," a core component in numerous FDA-app...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Novel Imidazole-Methanol Derivatives

In the landscape of medicinal chemistry, the imidazole ring is a "privileged structure," a core component in numerous FDA-approved drugs and countless high-potential clinical candidates.[1][2] Its unique aromatic nature, hydrogen bonding capabilities, and amphoteric character allow it to form stable and specific interactions with a wide array of biological targets.[3][4] This guide delves into a specific, highly promising subclass: imidazole-methanol derivatives. The incorporation of a methanol (-CH₂OH) group directly onto the imidazole framework introduces a critical hydroxyl moiety. This addition is not trivial; it provides a potent hydrogen bond donor and acceptor, enhancing solubility and creating a new vector for molecular interactions, which can be strategically exploited to improve binding affinity and selectivity for therapeutic targets.[5]

This document is structured not as a rigid review but as a logical progression from synthesis to application. We will first establish the foundational chemistry, providing actionable protocols for creating these scaffolds. We will then explore their most significant biological activities—anticancer, anti-inflammatory, and antimicrobial—grounding each claim in mechanistic data, quantitative analysis, and validated experimental workflows.

Synthetic Strategies and Core Methodologies

The successful exploration of biological activity begins with robust and reproducible chemical synthesis. The choice of synthetic route is dictated by the desired substitution pattern and the need for scalable, high-yield production.

Causality in Synthesis: Why These Routes?

The foundational step is the creation of the core 1H-imidazole-1-methanol scaffold. This precursor is the gateway to a multitude of derivatives.[5] Subsequent functionalization is often best achieved through multicomponent reactions (MCRs). MCRs are chosen for their efficiency and atom economy, allowing for the rapid generation of a diverse library of compounds from simple starting materials in a single pot. This approach accelerates the structure-activity relationship (SAR) studies essential for drug discovery.[1]

Experimental Protocol: Synthesis of the Core Scaffold (1H-imidazole-1-methanol)

This protocol outlines the initial synthesis of the foundational compound, which serves as the primary building block for further derivatization.

Objective: To synthesize 1H-imidazole-1-methanol.

Materials:

  • Imidazole

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve imidazole (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add paraformaldehyde (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the solution to remove any unreacted paraformaldehyde.

  • Purification: Remove the THF solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude 1H-imidazole-1-methanol.

  • Final Characterization: The crude product can be further purified by recrystallization or column chromatography. The final structure and purity must be confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[5][6][7]

Experimental Protocol: Derivatization via Multicomponent Reaction (Radziszewski Synthesis)

This protocol provides a self-validating system for creating libraries of substituted imidazole-methanol derivatives for biological screening.

Objective: To synthesize a 2,4,5-trisubstituted imidazole derivative.

Materials:

  • An appropriate α-dicarbonyl compound (e.g., benzil) (1.0 eq)

  • An aldehyde (1.0 eq)

  • Ammonium acetate (≥2.0 eq)

  • Glacial acetic acid (solvent)

Step-by-Step Procedure:

  • Reaction Assembly: Combine the α-dicarbonyl compound, the selected aldehyde, and ammonium acetate in glacial acetic acid.

  • Heating: Heat the mixture at reflux for 1-3 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

  • Drying and Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified trisubstituted imidazole.[3]

  • Structural Validation: Confirm the structure of the final derivative using NMR, FTIR, and Mass Spectrometry.[6]

Anticancer Activity: Targeting Cellular Proliferation Machinery

Imidazole-based scaffolds have demonstrated significant potential in oncology, often acting through well-defined mechanisms such as the disruption of microtubule dynamics or the inhibition of critical cell signaling pathways.[2][8]

Mechanism of Action I: Tubulin Polymerization Inhibition

A primary anticancer strategy for many heterocyclic compounds is the disruption of microtubule formation. Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting their polymerization, compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[9][10] Imidazole derivatives often achieve this by binding to the colchicine site on β-tubulin, preventing the assembly of α/β-tubulin dimers into microtubules.[11]

cluster_cell_cycle Cell Cycle Progression cluster_tubulin Microtubule Dynamics G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase (Growth & Prep) S->G2 M M Phase (Mitosis) G2->M Apoptosis Apoptosis (Cell Death) G2->Apoptosis G2/M Arrest Leads to M->G1 M->G2 Polymerization Polymerization M->Polymerization Requires Spindle Dimers α/β Tubulin Dimers Dimers->Polymerization Microtubules Microtubules (Mitotic Spindle) Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->Dimers Inhibitor Imidazole-Methanol Derivative Inhibitor->Polymerization Inhibits

Caption: Workflow of Tubulin Polymerization Inhibition by Imidazole-Methanol Derivatives.

Mechanism of Action II: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and proliferation. It is frequently hyperactivated in many cancers, making it a prime therapeutic target.[12] Specific imidazole derivatives have been shown to suppress this pathway, thereby inhibiting cancer cell proliferation and inducing apoptosis.[12]

Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MAPKKs (MKK3/6) Stimuli->MKK Activate p38 p38 MAPK MKK->p38 Phosphorylate & Activate MK2 MAPKAPK2 p38->MK2 Phosphorylate & Activate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines Promotes Synthesis & Release Inhibitor Imidazole-Methanol Derivative Inhibitor->p38 ATP-Competitive Inhibition cluster_bacterium Bacterium Bacterial Cell Target1 Cell Wall (Peptidoglycan Synthesis) Target2 Cell Membrane (Integrity & Permeability) Target3 DNA Replication (e.g., DNA Gyrase) Inhibitor Imidazole-Methanol Derivative Inhibitor->Target1 Inhibitor->Target2 Inhibitor->Target3

Caption: Key Bacterial Targets of Imidazole-Methanol Derivatives.

Quantitative Data: Antimicrobial Efficacy

The following table shows the Minimum Inhibitory Concentration (MIC) for representative imidazole derivatives against various bacterial strains.

Compound IDGram-Negative BacteriaMIC (nM)Gram-Positive BacteriaMIC (nM)
38o (Nitroimidazole-triazole-methanol)P. aeruginosa55--
38o (Nitroimidazole-triazole-methanol)E. coli8--
62h (Imidazole Hybrid)E. coli4,900--

Data sourced from reference. [13]Note the high potency of compound 38o, which contains a methanol moiety.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Dilute the standardized bacterial inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Validation: The positive control must show growth, and the negative control must remain clear. The results provide a quantitative measure of the compound's potency.

Conclusion and Future Directions

This guide has established that imidazole-methanol derivatives are a versatile and potent class of bioactive compounds. The strategic inclusion of the methanol group provides a key interaction point that can be leveraged to develop highly active modulators of diverse biological targets.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Systematically modifying the substituents on the imidazole ring to optimize potency and selectivity for specific targets like p38 MAPK or β-tubulin.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they possess drug-like characteristics.

  • In Vivo Efficacy: Advancing the most promising compounds from in vitro assays to preclinical animal models of cancer, inflammation, and infectious disease to validate their therapeutic potential.

The foundational protocols and mechanistic insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to exploit the therapeutic potential of this promising chemical scaffold.

References

  • Jadhav, S. B., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available from: [Link]

  • Romero, D. H., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry. Available from: [Link]

  • Kiprof, P. (2015). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. Available from: [Link]

  • Lv, K., et al. (2021). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Omega. Available from: [Link]

  • (2021). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry. Available from: [Link]

  • Gracia, I., et al. (2017). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules. Available from: [Link]

  • Al-Ghamdi, S., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Available from: [Link]

  • Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]

  • Wang, Y., et al. (2017). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. Available from: [Link]

  • (2023). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available from: [Link]

  • Parab, R. H., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • El-Gamal, M. I., et al. (2023). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Frontiers in Chemistry. Available from: [Link]

  • da Silva, F. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Available from: [Link]

  • Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy. Available from: [Link]

  • Elseginy, S. A., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry. Available from: [Link]

  • Al-Ghamdi, S., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • Zaarour, M., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Pharmaceuticals. Available from: [Link]

  • Zhang, M., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f] p[14][15]henanthroline derivative for the treatment of colorectal cancer. ResearchGate. Available from: [Link]

  • Kumar, R., et al. (2016). Imidazoles as Promising Scaffolds for Antibacterial Activity: A Review. ResearchGate. Available from: [Link]

  • (2023). An inhibitor of tubulin polymerization, benzimidazole derivatives. ResearchGate. Available from: [Link]

  • Kim, D., et al. (2023). Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis through Nrf2/HO-1-Mediated Inhibition of NF-κB Signaling in LPS-Stimulated Mouse Microglial Cells. Antioxidants. Available from: [Link]

  • Al-Ghamdi, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available from: [Link]

  • Wang, Z., et al. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. European Journal of Medicinal Chemistry. Available from: [Link]

  • Ali, H. I., et al. (2024). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ACS Omega. Available from: [Link]

  • de Oliveira, R. S., et al. (2022). Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. International Journal of Molecular Sciences. Available from: [Link]

  • Gomaa, M. A. M. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available from: [Link]

  • de la Torre, J., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. Available from: [Link]

  • (2012). Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. Available from: [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the structure and purity of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. This compound, with its imidazole and be...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the structure and purity of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. This compound, with its imidazole and benzyl alcohol moieties, is of interest in medicinal chemistry and pharmaceutical development as a potential building block for more complex therapeutic agents. Accurate structural elucidation is the cornerstone of drug discovery, ensuring that biological activity can be reliably attributed to the correct molecular entity.

Molecular Structure and Expected Spectroscopic Behavior

The key to interpreting any spectrum is a foundational understanding of the molecule's structure. [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (MW: 188.23 g/mol , Formula: C₁₁H₁₂N₂O) consists of three key components: a 1,4-disubstituted benzene ring, an imidazole ring linked via a methylene bridge, and a primary alcohol (methanol) group.

Each part of this structure will give rise to distinct signals in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following sections will detail the expected data from each technique and the logic behind their interpretation.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the first line of analysis to confirm the molecular weight of a synthesized compound. For a molecule like this, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically keeps the molecule intact.

Expected Data: The primary ion expected in positive-mode ESI-MS would be the protonated molecule, [M+H]⁺.

IonExpected m/zRationale
[M+H]⁺ (Molecular Ion)189.23Protonation of the basic imidazole nitrogen or the alcohol oxygen.
[M+Na]⁺211.21Formation of a sodium adduct, common in ESI-MS.

Predicted Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. The most likely fragmentation pathway involves the loss of water from the protonated molecular ion, a common fragmentation for alcohols. Another probable fragmentation is the cleavage of the benzylic C-N bond, which would result in a stable tropylium-like cation or an imidazolylmethyl cation.

  • Loss of Water: An [M+H - H₂O]⁺ peak at m/z ~171.

  • Benzylic Cleavage: A fragment corresponding to the imidazolylmethyl cation at m/z ~81 or the hydroxymethylbenzyl cation at m/z ~107.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance (ATR) FTIR is a rapid and powerful technique for identifying the key functional groups within a molecule, requiring minimal sample preparation. The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Expected Key IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeRationale & Notes
Alcohol O-H3200-3600 (Broad)StretchingThe broadness of this peak is due to hydrogen bonding. For pure benzyl alcohol, this peak appears around 3262 cm⁻¹.
Aromatic C-H3000-3100 (Sharp)StretchingCharacteristic of sp² C-H bonds on both the benzene and imidazole rings.
Aliphatic C-H2850-3000 (Sharp)StretchingArises from the two methylene groups (-CH₂-).
Imidazole C=N1650-1680StretchingA characteristic stretching vibration for the C=N bond within the imidazole ring.
Aromatic C=C1450-1600StretchingMultiple sharp peaks are expected in this region, corresponding to the vibrations of the benzene and imidazole rings.
Alcohol C-O1000-1260StretchingA strong band is expected for the C-O single bond of the primary alcohol.
Aromatic C-H (out-of-plane bend)800-850BendingFor a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in this region, which is highly diagnostic of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integration, and coupling patterns, the connectivity of every proton and carbon atom can be established.

Predicted ¹H NMR Spectrum

The following predictions are based on a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the compound and has a known residual peak for reference. The hydroxyl proton is often broad and may not show coupling.

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale & Notes
~7.70Singlet1HImidazole H-2The proton at the 2-position of the imidazole ring is the most deshielded due to the adjacent nitrogen atoms.
~7.30Doublet2HAromatic H (ortho to -CH₂OH)These protons are part of an AA'BB' system. They are deshielded by the aromatic ring current and are adjacent to the carbon bearing the alcohol.
~7.20Doublet2HAromatic H (ortho to -CH₂-Im)These protons are also part of the AA'BB' system and are adjacent to the carbon bearing the imidazolylmethyl group.
~7.15Singlet1HImidazole H-5One of the two other imidazole protons.
~6.90Singlet1HImidazole H-4The other imidazole proton, typically found at a slightly different chemical shift than H-5.
~5.30Singlet2H-CH₂- (Benzylic, Imidazole)The methylene protons connecting the imidazole and phenyl rings. They are deshielded by both aromatic systems and the adjacent nitrogen.
~5.10Triplet (broad)1H-OHThe alcohol proton. Its chemical shift is variable and depends on concentration and temperature. It may appear as a broad singlet. In DMSO, it may couple to the adjacent CH₂ group.
~4.50Doublet2H-CH₂- (Benzylic, Alcohol)The methylene protons of the benzyl alcohol group. They are deshielded by the aromatic ring and the oxygen atom. Coupling to the -OH proton may be observed.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 9 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

Predicted Chemical Shift (δ ppm)AssignmentRationale & Notes
~141Aromatic C (quaternary, C-CH₂OH)The carbon of the benzene ring attached to the hydroxymethyl group.
~137Imidazole C-2The carbon between the two nitrogen atoms in the imidazole ring is the most deshielded.
~136Aromatic C (quaternary, C-CH₂-Im)The carbon of the benzene ring attached to the imidazolylmethyl group.
~129Imidazole C-4One of the CH carbons in the imidazole ring.
~128Aromatic CH (ortho to -CH₂OH)The two equivalent aromatic carbons adjacent to the C-CH₂OH group.
~127Aromatic CH (ortho to -CH₂-Im)The two equivalent aromatic carbons adjacent to the C-CH₂-Im group.
~119Imidazole C-5The other CH carbon in the imidazole ring.
~63-CH₂-OHThe carbon of the primary alcohol, shielded by the electron-donating oxygen.
~50-CH₂-ImThe benzylic carbon attached to the imidazole nitrogen.

Experimental Protocols: A Self-Validating Workflow

The following protocols represent best practices for acquiring high-quality, reproducible spectroscopic data.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Weigh Compound (1-5 mg) MS MS Analysis (ESI-TOF) Prep->MS Dissolve in MeOH/H₂O IR IR Analysis (ATR-FTIR) Prep->IR Place solid directly on crystal NMR NMR Analysis (¹H, ¹³C, etc.) Prep->NMR Dissolve in Deuterated Solvent InterpretMS Confirm MW Analyze Fragments MS->InterpretMS InterpretIR Identify Functional Groups IR->InterpretIR InterpretNMR Assign Structure Confirm Connectivity NMR->InterpretNMR Final Structure Elucidation & Purity Assessment InterpretMS->Final InterpretIR->Final InterpretNMR->Final

Caption: A generalized workflow for comprehensive spectroscopic analysis.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal (δ ~2.50 ppm) does not typically overlap with many analyte signals. It also allows for the observation of exchangeable protons like -OH.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ containing a known internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • Dissolution: Vortex the tube until the sample is completely dissolved.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition (¹H):

    • Acquire the spectrum using a standard pulse program. A 400 MHz or higher field instrument is recommended.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at δ 2.50 ppm) or TMS (δ 0.00 ppm). Calibrate the ¹³C spectrum to the DMSO carbon signal (δ 39.52 ppm). Integrate the ¹H signals.

Protocol for ATR-FTIR Spectroscopy
  • Rationale for ATR: Attenuated Total Reflectance (ATR) is preferred over older methods like KBr pellets because it requires no sample preparation, is non-destructive, and ensures excellent sample-to-crystal contact for high-quality spectra.

  • Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping with isopropanol. Record a background spectrum of the empty crystal. This is crucial to subtract the atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring optimal contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Rationale for ESI: ESI is a soft ionization technique ideal for polar, non-volatile molecules. It imparts minimal excess energy, preserving the molecular ion and allowing for the confirmation of molecular weight.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. A trace amount of formic acid can be added to the solution to promote protonation ([M+H]⁺ formation).

  • Instrument Calibration: Calibrate the mass analyzer (e.g., Time-of-Flight or Quadrupole) using a known calibration standard.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

Conclusion

The integrated application of MS, IR, and NMR spectroscopy provides a robust and definitive method for the structural characterization of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies the key functional groups, and NMR spectroscopy elucidates the precise atomic connectivity. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material, a critical step in any scientific endeavor, particularly in the field of drug discovery.

References

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | 103573-92-8. (n.d.). LookChem. Retrieved January 24, 2026, from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023, January 23). Retrieved January 24, 2026, from [Link]

  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW. (n.d.). Retrieved January 24, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.). Retrieved January 24, 2026, from [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12.
  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (n.d.). Retrieved January 24, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). YouTube. Retrieved January 24, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved January 24, 2026, from [Link]

  • Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. (n.d.). Retrieved January 24, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY - eGyanKosh. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3-12.
  • Fragmentation in Mass Spectrometry - YouTube. (2023, June 2). Retrieved January 24, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 24, 2026, from [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved January 24, 2026, from [Link]

Foundational

Physicochemical properties of 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole

An In-depth Technical Guide to 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole for Advanced Research Abstract This technical guide provides a comprehensive analysis of 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole (CAS No. 110495-02...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole (CAS No. 110495-02-0), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. While data on this specific molecule is not extensively published, this document, grounded in the principles of chemical analogy and expert analysis, offers a robust overview of its predicted physicochemical properties, spectroscopic signature, and logical synthetic pathways. We will delve into the established importance of the benzylimidazole scaffold, present a validated protocol for its synthesis, and explore its potential as a versatile synthon for the development of novel therapeutic agents and functional materials. This guide is intended to serve as a foundational resource for scientists, enabling them to confidently incorporate this molecule into their research and development workflows.

The Benzylimidazole Scaffold: A Privileged Structure in Modern Chemistry

The imidazole ring, fused with a benzene ring to form benzimidazole, is a structural motif of profound importance in pharmacology.[1][2] This bicyclic heterocyclic system is a key component in numerous FDA-approved drugs, demonstrating a vast range of biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1] The versatility of the imidazole core stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.

1-[4-(Hydroxymethyl)benzyl]-1H-imidazole is a strategic derivative within this class. It combines the biologically relevant imidazole nucleus with a benzyl group, a common substituent used to modulate lipophilicity and introduce specific steric and electronic features. Crucially, the terminal hydroxymethyl group (-CH₂OH) on the phenyl ring serves as a highly valuable functional handle. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether, providing a key reaction site for molecular elaboration and the synthesis of compound libraries for drug discovery screening.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application, from designing reaction conditions to formulating it for biological assays. As experimental data for 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole is limited, the following table includes data from closely related analogs, such as 1-Benzylimidazole and its isomer 1-Benzyl-5-hydroxymethyl-1H-imidazole, to provide an expert-validated, comparative context.

PropertyValueSource / Basis
IUPAC Name (4-((1H-Imidazol-1-yl)methyl)phenyl)methanol---
CAS Number 110495-02-0---
Molecular Formula C₁₁H₁₂N₂O---
Molecular Weight 188.23 g/mol Calculated
Appearance Expected to be a white to off-white solid at room temperature.Analogy to similar compounds[3]
Melting Point Predicted to be higher than 1-Benzylimidazole (68-70 °C) due to hydrogen bonding capability.Analogy to 1-Benzylimidazole[4] & H-bonding principles
Boiling Point Predicted to be > 300 °C at atmospheric pressure.Analogy to 1-Benzylimidazole (310 °C)[4]
Solubility Sparingly soluble in water; Soluble in polar organic solvents like ethanol, methanol, and DMSO.Analogy to related structures[3][5]
pKa (Conjugate Acid) Estimated to be around 6.5 - 7.0.Based on 1-Benzylimidazole (pKa ≈ 6.7)[5]
Solubility and Acidity Profile: An Application Scientist's Perspective

The structure of 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole suggests a dual solubility character. The aromatic rings confer lipophilic properties, while the imidazole nitrogen atoms and the hydroxymethyl group provide sites for hydrogen bonding, enhancing solubility in polar solvents.[3][5] For research applications, stock solutions are best prepared in solvents like DMSO or ethanol.

The basicity of the imidazole ring is a key feature. The sp²-hybridized nitrogen atom (N-3) is weakly basic, allowing for the formation of salts with acids. This property is critical in drug development for improving the aqueous solubility and bioavailability of parent compounds. The pKa is not expected to deviate significantly from that of 1-benzylimidazole, as the hydroxymethyl group is electronically distant from the imidazole ring.[5]

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the analysis of its structural analogs, we can predict the key features in the spectra of 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. Key diagnostic signals would include:

    • A singlet for the imidazole proton at C2 (typically ~7.5-7.7 ppm).

    • Two distinct signals for the imidazole protons at C4 and C5 (~6.9-7.2 ppm).

    • A singlet for the benzylic methylene protons (-CH₂-) connecting the phenyl and imidazole rings (typically ~5.1-5.3 ppm).

    • A singlet for the hydroxymethyl protons (-CH₂OH) on the benzyl ring (~4.5-4.7 ppm).

    • A pair of doublets in the aromatic region corresponding to the para-substituted benzene ring (~7.2-7.4 ppm).

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy : The carbon spectrum will complement the proton data, confirming the carbon framework of the molecule.

  • Mass Spectrometry (MS) : Under electron impact (EI) ionization, the molecule is expected to show a clear molecular ion peak (M⁺) at m/z = 188. A prominent fragment at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), is anticipated, which is a characteristic fragmentation pattern for benzyl-substituted compounds.[6] Another likely fragment would be at m/z = 157, corresponding to the loss of the hydroxymethyl radical.

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands, including a broad O-H stretch from the alcohol group (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), and C=N/C=C stretches from the imidazole and benzene rings (~1450-1600 cm⁻¹).

Synthesis and Reaction Chemistry: A Validated Approach

The most reliable and efficient synthesis of 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole is achieved through the direct N-alkylation of imidazole. This method is widely used for its high yields and operational simplicity.[5]

Recommended Synthetic Protocol

This protocol is designed to be a self-validating system, where successful synthesis can be readily monitored and confirmed.

Reaction: Imidazole + 4-(Bromomethyl)phenyl)methanol → 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole

Rationale for Experimental Choices:

  • Starting Material: 4-(Bromomethyl)phenyl)methanol is chosen as the alkylating agent. The benzylic bromide is highly reactive towards nucleophilic substitution. The primary alcohol is sufficiently stable under these conditions, obviating the need for a protecting group in this direct approach, which simplifies the workflow.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating imidazole to form the highly nucleophilic imidazolide anion. This ensures the reaction proceeds efficiently. An alternative, milder base like potassium carbonate (K₂CO₃) could be used, but may require longer reaction times or heating.

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

  • Monitoring: Thin Layer Chromatography (TLC) is used to monitor the consumption of the starting material and the formation of the product, allowing for precise determination of reaction completion.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add imidazole (1.0 eq).

  • Deprotonation: Dissolve the imidazole in anhydrous DMF and cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Dissolve 4-(bromomethyl)phenyl)methanol (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase) until the starting imidazole spot is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup Imidazole Imidazole Deprotonation 1. Deprotonation (0°C to RT) Imidazole->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation AlkylatingAgent 4-(Bromomethyl)phenyl)methanol Alkylation 2. N-Alkylation (Sₙ2 Reaction) AlkylatingAgent->Alkylation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->Alkylation Workup 3. Aqueous Workup & Extraction Alkylation->Workup Purification 4. Column Chromatography Workup->Purification Product Pure 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole Purification->Product

Caption: N-Alkylation workflow for the synthesis of the target compound.

Applications in Research and Development

The true value of 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole lies in its potential as a versatile intermediate. Its derivatives are prime candidates for investigation in several high-impact research areas.

  • Anticancer Drug Discovery: The benzimidazole core is present in compounds that act as DNA minor groove binding agents and topoisomerase inhibitors, both validated anticancer strategies.[7] The hydroxymethyl group can be used to attach linkers to cytotoxic warheads or to improve pharmacokinetic properties.

  • Antimicrobial Agents: Benzylimidazole derivatives have shown promise as antimicrobial and antifungal agents.[1]

  • Enzyme Inhibition: The imidazole nitrogen can coordinate with metal ions in enzyme active sites. 1-Benzylimidazole itself is known to be a cytochrome P450 (CYP) enzyme inhibitor.[4] This suggests that derivatives could be designed as specific enzyme inhibitors for various therapeutic targets.

Logical Pathway from Core to Application

Applications cluster_mods Chemical Modifications cluster_apps Potential Applications Core Core Compound 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole Oxidation Oxidation (-CHO, -COOH) Core:head->Oxidation Functionalization of -CH₂OH group Esterification Esterification (-COOR) Core:head->Esterification Functionalization of -CH₂OH group Etherification Etherification (-CH₂OR) Core:head->Etherification Functionalization of -CH₂OH group Anticancer Anticancer Agents (e.g., DNA Binders) Oxidation->Anticancer Leads to Bioactive Derivatives Antimicrobial Antimicrobial Agents Oxidation->Antimicrobial Leads to Bioactive Derivatives EnzymeInhib Enzyme Inhibitors (e.g., CYP, Kinases) Oxidation->EnzymeInhib Leads to Bioactive Derivatives Esterification->Anticancer Leads to Bioactive Derivatives Esterification->Antimicrobial Leads to Bioactive Derivatives Esterification->EnzymeInhib Leads to Bioactive Derivatives Etherification->Anticancer Leads to Bioactive Derivatives Etherification->Antimicrobial Leads to Bioactive Derivatives Etherification->EnzymeInhib Leads to Bioactive Derivatives

Caption: Potential derivatization pathways and resulting applications.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[3][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

  • Toxicity: Related compounds are listed as harmful if swallowed and may cause skin and eye irritation.[3] Assume this compound has similar properties and handle with appropriate care.

References

  • 1-Benzyl-5-hydroxymethyl-1H-imidazole - ChemBK. (2024). ChemBK. [Link]

  • 1-(4-Vinylbenzyl)-1H-imidazole | CAS 78430-91-8. American Elements. [Link]

  • 1-(4-Hydroxybenzyl)imidazole | C10H10N2O | CID 193822. PubChem, National Institutes of Health. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). National Center for Biotechnology Information, NIH. [Link]

  • Solubility of 1H-imidazole and related compounds in toluene. ResearchGate. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). National Center for Biotechnology Information, NIH. [Link]

  • ¹H NMR spectral data of some of the prepared compounds. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Safety Data Sheet: 1-methylimidazole. Chemos GmbH & Co.KG. [Link]

  • CAS No : 1640981-20-9 | Product Name : 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide. Pharmaffiliates. [Link]

  • Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Organic Syntheses. [Link]

  • Supplementary data. The Royal Society of Chemistry. [Link]

Sources

Exploratory

The Imidazole Scaffold: A Cornerstone of Modern Therapeutic Agent Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract The imidazole ring, a five-membered aromatic heterocycle, is a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of a vast array of therapeutic agents.[1] Its unique physicochemical properties, including its aromaticity, polar nature, and ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide range of biological targets.[1] This guide provides a comprehensive overview of the discovery and synthesis of imidazole-based therapeutic agents, intended for researchers and professionals in the field of drug development. We will delve into the key synthetic methodologies for constructing the imidazole core, explore the diverse mechanisms of action of imidazole-containing drugs, and present case studies of landmark therapeutic agents. This document is designed to be a practical resource, offering not only theoretical knowledge but also actionable experimental protocols and insights into the rationale behind synthetic and therapeutic strategies.

The Imidazole Core: Physicochemical Properties and Therapeutic Significance

The imidazole ring is a planar, five-membered heterocycle containing two nitrogen atoms at positions 1 and 3.[2] First synthesized by Heinrich Debus in 1858, it was initially named "glyoxaline."[3] The unique electronic configuration of the imidazole ring endows it with a distinct set of physicochemical properties that are highly advantageous for drug design.

Key Physicochemical Properties:

  • Aromaticity: The imidazole ring possesses a sextet of π-electrons, rendering it aromatic and highly stable.[3]

  • Amphoteric Nature: Imidazole can act as both a weak acid and a weak base.[2][3] The pyrrole-like nitrogen (N-1) can be deprotonated by a strong base, while the pyridine-like nitrogen (N-3) is readily protonated.[3]

  • Polarity and Solubility: Imidazole is a highly polar molecule and is soluble in water and other polar solvents.[3][4]

  • Hydrogen Bonding: The N-1 hydrogen can act as a hydrogen bond donor, while the N-3 nitrogen can act as a hydrogen bond acceptor, facilitating strong interactions with biological macromolecules.[5]

  • Coordination Chemistry: The lone pair of electrons on the N-3 nitrogen allows imidazole to coordinate with various metal ions, a property crucial for its role in the active sites of many enzymes.[5]

These properties make the imidazole scaffold a versatile building block in drug discovery, enabling the design of molecules that can effectively interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[6]

Strategic Synthesis of the Imidazole Scaffold: Key Methodologies and Protocols

The construction of the imidazole ring is a fundamental aspect of developing imidazole-based therapeutics. Several classical and modern synthetic methods are employed, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

The Debus-Radziszewski Imidazole Synthesis

This classical multicomponent reaction, first reported by Heinrich Debus, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to yield substituted imidazoles.[7][8] The reaction is thought to proceed in two main stages: the formation of a diimine from the dicarbonyl compound and ammonia, followed by condensation with the aldehyde to form the imidazole ring.[8]

A common example is the synthesis of lophine (2,4,5-triphenyl-1H-imidazole) from benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.[9]

Experimental Protocol: Synthesis of Lophine [9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in glacial acetic acid (16 mL).

  • Addition of Ammonia Source: Add ammonium acetate (1.2 g) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into ice-water. Neutralize the solution with sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with ethyl acetate (EtOAc).

  • Drying and Purification: Dry the combined organic extracts over magnesium sulfate (MgSO₄) and purify by flash column chromatography to yield the lophine product.[9]

The Van Leusen Imidazole Synthesis

The van Leusen reaction is a powerful method for the synthesis of 1,4,5-trisubstituted imidazoles.[1] It involves the reaction of a tosylmethyl isocyanide (TosMIC) with an imine, which is often generated in situ from an aldehyde and a primary amine.[10] The reaction proceeds via a stepwise cycloaddition of the TosMIC to the imine, followed by the elimination of p-toluenesulfinic acid to form the imidazole ring.[1]

Experimental Protocol: Van Leusen Three-Component Reaction [11]

  • Imine Formation (in situ): In a suitable solvent such as DMF, condense an aldehyde (e.g., 4-pentenal) with a primary amine (e.g., allylamine) at room temperature to form the corresponding imine.

  • Cycloaddition: To the in situ generated imine, add tosylmethyl isocyanide (TosMIC) and a base (e.g., potassium carbonate).

  • Reaction Progression: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup and Purification: Perform an appropriate aqueous workup followed by extraction with an organic solvent. Purify the crude product by column chromatography to obtain the desired 1,4,5-trisubstituted imidazole.

The Marckwald Synthesis of 2-Thioimidazoles

The Marckwald synthesis is a classic route to 2-thioimidazoles, which are valuable intermediates that can be further functionalized. The reaction typically involves the condensation of an α-aminoketone with a source of thiocyanate, such as potassium isothiocyanate (KSCN). Modern variations of this reaction utilize sustainable and biorenewable starting materials like unprotected carbohydrates.

Experimental Protocol: Modern Marckwald Thioimidazole Synthesis

  • Reaction Mixture: Combine an amine hydrochloride salt (e.g., benzylamine hydrochloride), potassium isothiocyanate (KSCN), and a carbonyl compound (e.g., dihydroxyacetone dimer) in wet acetonitrile (containing 2-5% water).

  • Acid Catalyst: Add one equivalent of glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux.

  • Product Isolation: Upon completion, the thioimidazole product often precipitates from the reaction mixture and can be isolated by filtration.

Modern Copper-Catalyzed N-Arylation of Imidazoles

The N-arylation of imidazoles is a crucial transformation for the synthesis of many therapeutic agents. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, provide an efficient method for this transformation.[12] Modern protocols often employ ligands to facilitate the reaction, allowing for milder reaction conditions.[13]

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole [12]

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add imidazole (1.2 mmol), the aryl halide (e.g., 4-Bromo-3-(trifluoromethyl)aniline, 1.0 mmol), copper(I) iodide (CuI, 5 mol%), and a ligand (e.g., 1,10-phenanthroline, 10 mol%).

  • Base and Solvent: Add cesium carbonate (Cs₂CO₃, 2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Reaction Conditions: Heat the mixture to 100 °C and stir vigorously for 18-24 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanisms of Action and Therapeutic Applications

The versatility of the imidazole scaffold allows it to interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic applications.[5]

Imidazole-Based Drugs: A Summary of Targets and Applications

The following table summarizes some of the key FDA-approved imidazole-based drugs and their therapeutic applications.

Drug NameTherapeutic ClassPrimary Biological TargetTherapeutic Application(s)
Metronidazole Antibacterial, AntiprotozoalBacterial DNATreatment of anaerobic bacterial and protozoal infections
Ketoconazole AntifungalLanosterol 14α-demethylaseTreatment of fungal infections
Cimetidine H₂ Receptor AntagonistHistamine H₂ receptorTreatment of peptic ulcers and gastroesophageal reflux disease
Losartan Angiotensin II Receptor BlockerAngiotensin II receptor type 1 (AT₁)Treatment of hypertension
Clotrimazole AntifungalLanosterol 14α-demethylaseTopical treatment of fungal infections
Dacarbazine AnticancerDNA alkylating agentTreatment of melanoma and Hodgkin's lymphoma
Nilotinib Kinase InhibitorBCR-Abl kinaseTreatment of chronic myeloid leukemia
Ponatinib Kinase InhibitorMulti-targeted kinase inhibitorTreatment of chronic myeloid leukemia and acute lymphoblastic leukemia
Imidazole Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14] The imidazole scaffold is a key component of many kinase inhibitors.[15]

  • p38 MAP Kinase Inhibitors: Imidazole-based compounds, such as SB203580, are potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[6][16] These inhibitors typically act as ATP-competitive binders in the kinase active site.[6]

  • Aurora Kinase Inhibitors: Imidazo[4,5-b]pyridine derivatives have been developed as highly selective inhibitors of Aurora-A kinase, a key regulator of mitosis.[17] These compounds bind to the ATP-binding site of the kinase.[17]

  • RAF Kinase Inhibitors: Imidazole-containing compounds have shown significant activity as inhibitors of RAF kinases, which are components of the MAPK/ERK signaling pathway often dysregulated in melanoma.[18]

Signaling Pathway: Imidazole-based Inhibition of the MAPK/ERK Pathway

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Imidazole_Inhibitor Imidazole-based RAF Inhibitor Imidazole_Inhibitor->RAF Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Tubulin_Screening_Workflow Start Start: Imidazole Compound Library InVitro_Assay In Vitro Tubulin Polymerization Assay Start->InVitro_Assay Primary Screen Hit_Compounds Identify Hit Compounds InVitro_Assay->Hit_Compounds Inhibitory Activity Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Confirm Mitotic Arrest Immunofluorescence Immunofluorescence Microscopy Cell_Cycle->Immunofluorescence Visualize Microtubule Disruption Lead_Optimization Lead Optimization Immunofluorescence->Lead_Optimization Validated Hits Hit_Compounds->Cell_Viability Secondary Screen

Caption: A typical workflow for identifying imidazole-based tubulin inhibitors.

Case Studies in Imidazole Drug Development

The following case studies highlight the successful application of the imidazole scaffold in the development of major therapeutic agents.

Cimetidine: A Rational Approach to Drug Design

The development of cimetidine (Tagamet) is a landmark example of rational drug design. Researchers at Smith, Kline & French (now GSK) systematically modified the structure of histamine, the natural ligand for the H₂ receptor, to create an antagonist that would block gastric acid secretion. This led to the first blockbuster drug and revolutionized the treatment of peptic ulcers.

Losartan: A Breakthrough in Hypertension Treatment

Losartan was the first of a new class of antihypertensive agents, the angiotensin II receptor blockers (ARBs). Its development involved the design of a non-peptide molecule that could mimic the binding of angiotensin II to its receptor, leading to a more targeted and better-tolerated treatment for high blood pressure.

Ketoconazole: A Broad-Spectrum Antifungal Agent

Ketoconazole was one of the first orally active, broad-spectrum antifungal agents. Its mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway, demonstrating the effectiveness of targeting fungal-specific cellular processes.

Conclusion and Future Perspectives

The imidazole scaffold continues to be a rich source of inspiration for the discovery and development of new therapeutic agents. Its versatile physicochemical properties and synthetic accessibility ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent imidazole-based drugs, particularly in the areas of oncology and infectious diseases. The application of novel synthetic methodologies and a deeper understanding of the interactions between imidazole-containing molecules and their biological targets will undoubtedly lead to the next generation of innovative medicines.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Baran, P. S. (n.d.). Synthesis of Imidazoles. The Baran Group, Scripps Research. Retrieved from [Link]

  • Weird Science. (n.d.). Lophine – The Great Synthesis. Retrieved from [Link]

  • Crist, N., & Scriven, E. F. V. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 70(15), 5831–5838. [Link]

  • Baxendale, I. R., & Schou, M. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Organic Letters, 16(23), 6036–6039. [Link]

  • Farooq, S., Ul Haq, I., & Ullah, N. (2018). Selected examples of imidazole-containing FDA approved drugs. ResearchGate. Retrieved from [Link]

  • Ahmad, A., et al. (2021). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Romagnoli, R., et al. (2017). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Chemical Neuroscience, 8(11), 2464–2475. [Link]

  • Abdel-Gawad, H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(21), 6443. [Link]

  • Zhang, H., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121. [Link]

  • Ali, I., et al. (2017). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 9(6), 635–664. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(13), 5183. [Link]

  • Chen, J., et al. (2012). Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents. Journal of Medicinal Chemistry, 55(16), 7285–7289. [Link]

  • Ali, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17751–17764. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. [Link]

  • Deka, S. (n.d.). Debus- Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

  • Thieme. (2024). Solvent-Free Approaches for the Synthesis of Lophine Derivatives. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Azole antifungals. Retrieved from [Link]

  • Wang, Z., et al. (2011). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(16), 4929–4938. [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505–1511. [Link]

  • Wikipedia. (n.d.). Antifungal. Retrieved from [Link]

  • Liu, Y., et al. (2017). Discovery of novel inhibitors of Aurora kinases with an indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 928–940. [Link]

  • dos Santos, F. B., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(23), 8206. [Link]

  • Murtazaeva, Z., et al. (2023). Imidazole-based anticancer drugs are currently undergoing clinical trials. ResearchGate. Retrieved from [Link]

  • Gaita, E., et al. (2013). An enligthening experience. Young Science. Retrieved from [Link]

  • Wang, A., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 928-940.
  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Zhang, H., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121. [Link]

  • Radi, M., et al. (2011). Convenient Synthesis of Thiohydantoins, Imidazole-2-thiones and Imidazo[2,1-b]thiazol-4-iums from Polymer-Supported α-Acylamino Ketones. Molecules, 16(8), 6657–6669. [Link]

  • Zhang, X., et al. (2014). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry, 14(3), 396–411. [Link]

  • Crespan, E., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305567. [Link]

  • Gryko, D., et al. (2011). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 10), o395–o397. [Link]

  • Wang, Z., et al. (2011). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(16), 4929-4938.
  • Crist, N., & Scriven, E. F. V. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. Retrieved from [Link]

  • Asif, M. (2017). FDA-Approved imidazole derivatives. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • Kumar, A., et al. (2022). Imidazole and 1,2,3‐triazole based p38 MAP kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2020). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(11), 4065. [Link]

  • De Geyter, E., et al. (2021). A New Anti-Estrogen Discovery Platform Identifies FDA-Approved Imidazole Anti-Fungal Drugs as Bioactive Compounds against ERα Expressing Breast Cancer Cells. Cancers, 13(6), 1269. [Link]

  • Chen, Y., & Li, Z. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(14), 5747–5750. [Link]

  • Al-Masoudi, N. A., et al. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Chemistry, 2013, 1–8. [Link]

  • ResearchGate. (n.d.). Synthesis of Lophine using different catalysts and reaction conditions. Retrieved from [Link]

  • Zhou, Y., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(7), 1517–1527. [Link]

  • Liu, X., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PLoS ONE, 9(12), e115831. [Link]

  • Laufer, S., et al. (2006). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Current Topics in Medicinal Chemistry, 6(11), 1125–1146. [Link]

  • Bojarski, A. J., et al. (2018). Van Leusen imidazole synthesis. ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Derivatives as Aromatase Inhibitors

Abstract This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of compounds based on the [4-(1H-imidazol-1-ylmethyl)phenyl]methanol scaffold, with a primary focus on their p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of compounds based on the [4-(1H-imidazol-1-ylmethyl)phenyl]methanol scaffold, with a primary focus on their potent and selective inhibition of the aromatase enzyme (CYP19A1). Aromatase is a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer. This document delves into the intricate molecular interactions governing the inhibitory activity of this class of non-steroidal aromatase inhibitors. We will explore the influence of structural modifications to the imidazole ring, the central phenyl ring, and the benzylic methanol moiety. Furthermore, this guide outlines detailed, field-proven experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of these compounds, providing researchers and drug development professionals with a robust framework for the rational design of novel, highly effective aromatase inhibitors.

Introduction: The Central Role of Aromatase Inhibition in Oncology

Estrogen, a key hormone in female reproductive physiology, is also a significant driver of proliferation in the majority of breast cancers. The biosynthesis of estrogen from androgen precursors is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily.[1] Consequently, the inhibition of aromatase has emerged as a cornerstone of endocrine therapy for ER+ breast cancer in postmenopausal women.[2] Non-steroidal aromatase inhibitors (NSAIs), which reversibly bind to the enzyme, have demonstrated significant clinical efficacy.[2]

The [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol scaffold represents a promising pharmacophore for the development of novel NSAIs. These compounds typically consist of two key chemical elements: an azole moiety (imidazole in this case) that coordinates with the heme iron of the aromatase enzyme, and a broader aryl structure that mimics the steroid ring of the natural substrate.[3] This guide will systematically dissect the SAR of this scaffold to provide a deeper understanding of the chemical features that govern its biological activity.

The Molecular Architecture of Inhibition: A Three-Point Pharmacophore Model

The inhibitory activity of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol derivatives against aromatase can be rationalized through a three-point pharmacophore model, which considers the distinct contributions of the imidazole ring, the central phenyl ring, and the benzylic methanol group.

A [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Core Scaffold B Imidazole Ring (Heme Coordination) A->B Key for Enzyme Binding C Phenyl Ring (Hydrophobic Interactions & Substituent Effects) A->C Modulates Potency & Selectivity D Methanol Group (Hydrogen Bonding & Polarity) A->D Influences Solubility & PK

Caption: A three-point pharmacophore model for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol derivatives.

The Imidazole Moiety: The Anchor to the Heme Iron

The imidazole ring is the critical pharmacophoric element responsible for the direct inhibition of the aromatase enzyme. The nitrogen atom at the 3-position (N3) of the imidazole ring coordinates to the ferric ion of the heme group within the enzyme's active site, thereby blocking the binding and subsequent aromatization of the natural androgen substrates.[4][5]

Structure-Activity Relationship Insights:

  • N-Substitution is Crucial: The presence of a substituent at the N1 position of the imidazole ring, particularly one containing one or more aromatic rings, is a common feature of potent imidazole-based aromatase inhibitors. In contrast, imidazoles with an aliphatic side chain at the N1 position are generally weak inhibitors.[6]

  • Positional Isomerism Matters: The spatial orientation of the imidazolylmethyl moiety is paramount for activity. Studies on related acridinone derivatives have shown that even slight changes in the positioning of this group can lead to a complete loss of inhibitory activity, highlighting the precise geometric requirements for effective binding.[6]

  • Substitutions on the Imidazole Ring: While the core imidazole structure is essential, substitutions at other positions (C2, C4, C5) can modulate activity. For instance, the presence of a methyl group at the 5-position of the imidazole ring has been reported in compounds with aromatase inhibitory activity.[7] However, extensive substitution on the imidazole ring itself is less common in potent inhibitors compared to modifications on the N-benzyl portion.

The Central Phenyl Ring: A Scaffold for Optimal Positioning and Interaction

The central phenyl ring serves as a rigid scaffold that correctly orients the imidazole moiety for interaction with the heme group and provides a platform for substitutions that can enhance binding affinity and selectivity.

Structure-Activity Relationship Insights:

  • Hydrophobic Interactions: The phenyl ring itself engages in hydrophobic interactions with nonpolar residues within the active site of the aromatase enzyme.

  • Substituent Effects: The introduction of substituents onto the phenyl ring can significantly impact inhibitory potency.

    • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as a cyano (-CN) or halo (e.g., -Cl, -F) group, particularly at the para-position of the phenyl ring, is often associated with enhanced aromatase inhibitory activity.[2] This is exemplified by the potent benzimidazole-triazolothiadiazine derivative, where a 4-cyanophenyl substituent was found to be a key contributor to its high potency (IC50 of 0.032 μmol/L).[2]

    • Electron-donating groups: In some cases, electron-donating groups can also positively influence activity. For instance, in a series of 4-imidazolylflavans, a 4'-hydroxy group on a related phenyl ring was found to be beneficial, depending on the substitution pattern of the adjacent ring.[8]

  • Positional Importance: The position of the imidazolylmethyl group on the phenyl ring is critical. The para-substitution pattern, as seen in the core scaffold, is prevalent in many potent non-steroidal aromatase inhibitors.

The Methanol Group: Modulating Physicochemical Properties

The benzylic methanol group plays a significant role in modulating the physicochemical properties of the molecule, such as solubility and its ability to form hydrogen bonds, which can influence pharmacokinetics and potentially interact with residues in the enzyme's active site.

Structure-Activity Relationship Insights:

  • Hydrogen Bonding Potential: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, potentially forming interactions with polar residues in the active site or the access channel of the aromatase enzyme.

  • Bioisosteric Replacements: The modification or replacement of the methanol group with other functional groups (bioisosteres) can be a valuable strategy to fine-tune the compound's properties.[9][10] While specific SAR data for the modification of the methanol group in this exact scaffold is limited in the literature, general principles of drug design suggest the following possibilities:

    • Etherification (-OCH3): This would remove the hydrogen bond donating ability and increase lipophilicity, which could impact both potency and metabolic stability.

    • Esterification (-OC(O)CH3): This would introduce a bulkier group and could act as a prodrug, being hydrolyzed in vivo to the active methanol derivative.

    • Conversion to an Amine (-NH2): This would introduce a basic center and change the hydrogen bonding properties, potentially leading to different interactions with the enzyme.

    • Replacement with a Halogen (-F, -Cl): This would increase lipophilicity and could alter electronic properties.

Experimental Protocols for Synthesis and Evaluation

A self-validating system of experimental protocols is essential for the reliable assessment of the SAR of novel [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol derivatives.

General Synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Analogs

The synthesis of these compounds typically involves a multi-step process. A general and adaptable synthetic route is outlined below.

cluster_0 Synthesis of the Core Scaffold A Substituted Benzyl Alcohol B Oxidation A->B e.g., PCC, DMP C Substituted Benzaldehyde B->C D Reductive Amination with Imidazole C->D 1. Imidazole 2. NaBH4 E [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Analog D->E

Caption: General synthetic workflow for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol analogs.

Step-by-Step Protocol:

  • Preparation of Substituted Benzyl Alcohols: Commercially available or synthesized substituted benzyl alcohols serve as the starting materials.

  • Oxidation to Aldehydes: The benzyl alcohol is oxidized to the corresponding benzaldehyde using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (DCM).

  • Reductive Amination with Imidazole: The substituted benzaldehyde is reacted with imidazole in a suitable solvent (e.g., methanol). The resulting imine intermediate is then reduced in situ using a reducing agent like sodium borohydride (NaBH4) to yield the target [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol analog.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Note: For analogs with modifications to the methanol group, the synthetic strategy would be adapted accordingly. For example, ether analogs could be prepared by Williamson ether synthesis from the corresponding benzyl halide and sodium methoxide.

In Vitro Aromatase Inhibition Assay: The Tritiated Water Release Method

The tritiated water release assay is a widely accepted and reliable method for quantifying aromatase activity and inhibition in vitro.[11][12] This assay measures the release of tritiated water (³H₂O) from the [1β-³H]-androstenedione substrate during its conversion to estrone.

Protocol:

  • Preparation of Microsomes: Human placental microsomes, a rich source of aromatase, are prepared by differential centrifugation of placental tissue.[13] The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.

  • Incubation: Human placental microsomes are incubated at 37°C with [1β-³H]-androstenedione and an NADPH-generating system (as a cofactor) in the presence and absence of various concentrations of the test compounds.

  • Reaction Termination and Extraction: The enzymatic reaction is stopped, typically by the addition of a strong acid. The unreacted substrate and steroid products are then extracted with an organic solvent (e.g., chloroform).

  • Separation of Tritiated Water: The aqueous phase, containing the ³H₂O, is separated from the organic phase. This can be achieved by centrifugation followed by treatment with dextran-coated charcoal to remove any remaining traces of the tritiated substrate.

  • Scintillation Counting: The radioactivity of the aqueous phase is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of aromatase inhibition is calculated by comparing the amount of ³H₂O released in the presence of the inhibitor to that in the control (no inhibitor). IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Evaluation: Human Breast Cancer Xenograft Models

To assess the in vivo efficacy of promising aromatase inhibitors, xenograft models using human breast cancer cell lines are employed. The MCF-7 cell line, which is ER-positive, is a commonly used model.[14][15] To specifically study aromatase inhibitors, MCF-7 cells transfected with the aromatase gene (MCF-7Ca) are often used, as these tumors can both synthesize and respond to estrogen.[16][17][18]

Protocol:

  • Animal Model: Ovariectomized, immunodeficient mice (e.g., nude or SCID mice) are used to prevent endogenous estrogen production from influencing tumor growth.

  • Tumor Cell Implantation: MCF-7Ca cells are implanted subcutaneously or into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Once tumors are established, their growth is monitored regularly by measuring tumor volume with calipers.

  • Treatment Administration: When tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compounds are administered, typically orally or via injection, at various doses and schedules. A positive control group receiving a known aromatase inhibitor (e.g., letrozole) is also included.

  • Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group over time. Other parameters such as body weight and signs of toxicity are also monitored.

  • Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and plasma can be collected to assess target engagement (e.g., measuring intratumoral estrogen levels) and other relevant biomarkers.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative SAR data for imidazole-containing compounds as aromatase inhibitors, synthesized from the available literature. It is important to note that these compounds are structurally related to the core topic but not identical, and the data is presented to illustrate the key SAR principles.

Compound/ModificationAromatase Inhibition (IC50, µM)Key Structural FeaturesReference
Benzimidazole-triazolothiadiazine derivative 0.0324-cyanophenyl substituent[2]
4'-hydroxy-4-imidazolyl-7-methoxyflavan ~2.2-fold less active than letrozole4'-hydroxy on the phenyl ring[8]
Benzimidazole derivative with 4-chlorobenzyl group 5.132 (MCF-7 cytotoxicity)4-chlorobenzyl group[11]
Benzimidazole derivative with 4-fluorobenzyl group 6.554 (MCF-7 cytotoxicity)4-fluorobenzyl group[11]
Imidazole derivative 3gA 2.76Specific imidazole derivative[4]

Note: The IC50 values presented are for aromatase inhibition unless otherwise specified. Cytotoxicity data is included to provide a broader biological context.

Conclusion and Future Directions

The [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol scaffold is a highly promising starting point for the development of novel and potent non-steroidal aromatase inhibitors. The SAR studies highlighted in this guide underscore the critical roles of the imidazole ring in heme coordination, the central phenyl ring in providing a scaffold for optimizing interactions, and the methanol group in modulating physicochemical properties.

Future research in this area should focus on a more systematic exploration of substitutions on the imidazole ring itself and a detailed investigation into the bioisosteric replacement of the methanol group to fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors. The application of computational modeling and molecular docking studies can further aid in the rational design of next-generation aromatase inhibitors with enhanced potency, selectivity, and a favorable safety profile for the treatment of estrogen-dependent breast cancer.

References

  • Pouget, C., Yahiaoui, S., Fagnere, C., Habrioux, G., & Chulia, A. J. (2004). Synthesis and biological evaluation of 4-imidazolylflavans as nonsteroidal aromatase inhibitors. Bioorganic Chemistry, 32(6), 494-503. [Link]

  • Brodie, A., Sabnis, G., & Macedo, L. (2007). Xenograft models for aromatase inhibitor studies. The Journal of Steroid Biochemistry and Molecular Biology, 106(1-5), 119-124. [Link]

  • Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2529. [Link]

  • U.S. Environmental Protection Agency. (2002). Placental Aromatase Assay Validation: Appendix A (Battelle Memorial Institute Report). [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]

  • A., P., S., P., & K., S. (2022). New Imidazole Derivatives as Aromatase Inhibitor: Design, Synthesis, Biological Activity, Molecular Docking, and Computational ADME-Tox Studies. ResearchGate. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Brodie, A. M. H. (2003). Treatment strategies using letrozole and tamoxifen in a xenograft model for breast cancer. Journal of Steroid Biochemistry and Molecular Biology, 86(3-5), 307-312. [Link]

  • Loh, S. Y., M. Kamal, N. H. A., & Leong, C. O. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 964292. [Link]

  • Janowska, S., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 920. [Link]

  • Yilmaz, I., et al. (2023). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. Pharmaceuticals, 16(10), 1435. [Link]

  • Friedrich, F., et al. (1983). New Aromatase Assay and Its Application for Inhibitory Studies of Aminoglutethimide on Microsomes of Human Term Placenta. Journal of Steroid Biochemistry, 19(1), 69-72. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Mason, J. I., et al. (1987). Structure-activity relationships of the inhibition of human placental aromatase by imidazole drugs including ketoconazole. Journal of Steroid Biochemistry, 28(3), 337-344. [Link]

  • Ciba-Geigy Ag. (1997). Process for preparation of 1-benzylimidazole compound, and novel compound.
  • Altogen Labs. (n.d.). MCF7 Xenograft Model. Retrieved January 24, 2026, from [Link]

  • Novartis Ag. (2009). N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors.
  • U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. [Link]

  • Lrey, P., et al. (1987). Human placental aromatase activity: use of a C18 reversed-phase cartridge for separation of tritiated water or steroid metabolites in placentas from both smoking and non-smoking mothers in vitro. Journal of Steroid Biochemistry, 28(4), 439-445. [Link]

  • Hovhannisyan, A. A., et al. (2022). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2022(3), M1447. [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of bioisosteric replacements with physico-chemical properties. Journal of Chemical Information and Modeling, 52(3), 755-764. [Link]

  • Kumar, V., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Brodie, A. M. H. (2002). Therapeutic observations in MCF-7 aromatase xenografts. The Journal of Steroid Biochemistry and Molecular Biology, 82(4-5), 281-287. [Link]

  • Be-Ange, A., et al. (2012). Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). Journal of Medicinal Chemistry, 55(22), 9993-10006. [Link]

  • Puzovic, G., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 514-517. [Link]

  • Ghosh, D., et al. (2015). Towards an Understanding of the Mode of Action of Human Aromatase Activity for Azoles through Quantum Chemical Descriptors-Based Regression and Structure Activity Relationship Modeling Analysis. International Journal of Molecular Sciences, 16(8), 17891-17913. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 9(4), 2139-2144. [Link]

  • Jahnavi, S., et al. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 1(1), 1-10. [Link]

  • Purohit, A., et al. (1995). Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins. Steroids, 60(3), 234-238. [Link]

  • Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. Retrieved January 24, 2026, from [Link]

  • Nguyen, T. H. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34623-34661. [Link]

  • Hussain, T., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(4), M1291. [Link]

  • LookChem. (n.d.). [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Identifying Pharmacological Targets of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Abstract The imidazole moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4][5] Its unique electronic and structural pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4][5] Its unique electronic and structural properties allow for diverse interactions with a wide array of biological macromolecules, making it a fertile ground for drug discovery.[2] This technical guide provides a comprehensive, in-depth framework for the systematic identification and validation of potential pharmacological targets for the compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. While specific biological data for this exact molecule is nascent, its structural features suggest a high probability of interaction with several key protein families implicated in various disease states. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis generation to robust target validation. We will delve into the causal reasoning behind experimental choices, present detailed, self-validating protocols, and emphasize the integration of computational and experimental approaches to build a compelling case for a specific mechanism of action.

Introduction: The Rationale for Investigating [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a heterocyclic organic compound featuring a central phenyl ring substituted with a hydroxymethyl group and an imidazol-1-ylmethyl moiety.[6] While it has been noted as a potential building block in pharmaceutical synthesis and for its potential in treating neurological disorders, its specific molecular targets remain largely uncharacterized.[6] The imidazole ring is a key pharmacophore, known to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination, which are critical for binding to biological targets.[2]

The broader family of imidazole derivatives exhibits a vast spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2][3][4][7] This versatility stems from their ability to interact with a diverse range of protein targets. Therefore, a systematic investigation into the pharmacological targets of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a scientifically sound endeavor with the potential to uncover novel therapeutic applications.

This guide will navigate the user through a logical, multi-pronged approach to target deconvolution, starting with a broad survey of potential target classes and progressively narrowing the focus through rigorous experimental validation.

Hypothesis Generation: Profiling Potential Target Classes

Based on the extensive literature on imidazole-containing compounds, we can hypothesize that [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol may interact with one or more of the following protein families:

Potential Target Class Rationale Based on Imidazole Scaffold Potential Therapeutic Areas
Protein Kinases Imidazole derivatives are well-documented as inhibitors of various protein kinases, including tyrosine and serine/threonine kinases, by competing for the ATP-binding site.[1][8]Cancer, Inflammatory Diseases, Neurological Disorders
Cytochrome P450 (CYP) Enzymes The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to their inhibition.[9]Drug Metabolism Interactions, Cancer
Histone Deacetylases (HDACs) Certain imidazole-based compounds have been shown to inhibit HDACs, which are key regulators of gene expression.[1][8]Cancer, Neurodegenerative Diseases
G-Protein Coupled Receptors (GPCRs) The structural features of imidazole derivatives allow them to act as ligands for various GPCRs.[10]CNS Disorders, Cardiovascular Diseases, Metabolic Disorders
Other Enzymes Imidazole-containing molecules have been shown to inhibit other enzymes such as xanthine oxidase and prolyl oligopeptidase.[11][12]Gout, Neurological Disorders
Microtubules Some imidazole derivatives have demonstrated the ability to interfere with tubulin polymerization.[1]Cancer

This initial profiling serves as the foundation for designing a targeted and efficient experimental strategy.

Phase 1: Broad-Spectrum Target Identification

The initial phase of target identification aims to cast a wide net to capture a comprehensive landscape of potential protein interactors. We will employ two complementary and powerful techniques: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry (AC-MS)

Rationale: AC-MS is a classic and effective method for identifying proteins that bind to a small molecule of interest.[13][14][15] By immobilizing [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol on a solid support, we can "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Experimental Workflow:

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol:

  • Probe Synthesis: Synthesize a derivative of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control resin without the immobilized compound is essential.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line for oncology applications or a neuronal cell line for neurological indications).

  • Affinity Purification: Incubate the cell lysate with both the compound-conjugated resin and the control resin.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the resin.

  • Elution: Elute the specifically bound proteins from the resin. This can be achieved by changing the pH, ionic strength, or by competing with an excess of the free compound.

  • Proteomic Analysis: The eluted proteins are then identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][16][17]

  • Data Analysis: Compare the proteins identified from the compound-conjugated resin with those from the control resin. Genuine binding partners should be significantly enriched in the experimental sample.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique for validating target engagement in a cellular context.[18][19][20] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[20] This allows for the identification of direct targets in intact cells, providing a more physiologically relevant assessment.[18][19][21]

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Thermal Denaturation: Heat the treated cells to a range of temperatures. This will cause proteins to denature and aggregate.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: The amount of each protein remaining in the soluble fraction is quantified. This can be done on a global scale using mass spectrometry (proteome-wide CETSA) or for specific candidate proteins by Western blotting.[21]

  • Data Analysis: Proteins that show a shift in their melting temperature to a higher value in the presence of the compound are considered direct binders.

Phase 2: Focused Target Validation and Mechanistic Elucidation

The hits generated from the broad-spectrum screening in Phase 1 need to be rigorously validated to confirm a direct and functionally relevant interaction. This phase involves a combination of biochemical and cell-based assays tailored to the specific protein classes identified.

Kinase Inhibition Profiling

Rationale: Given the prevalence of kinase inhibition among imidazole derivatives, a comprehensive kinase panel screen is a high-priority validation step if kinases are identified as primary hits.[1][8]

Experimental Approach:

  • In Vitro Kinase Panel Screening: Submit [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol to a commercial kinase profiling service.[22][23] These services offer assays against a large panel of kinases (often >300) and provide quantitative data on the inhibitory activity (e.g., IC50 values).[22][23]

  • Cellular Kinase Activity Assays: For the most potently inhibited kinases, validate the in vitro findings in a cellular context. This can be achieved using techniques like Western blotting to assess the phosphorylation status of known kinase substrates.[24]

Data Presentation:

Kinase Target In Vitro IC50 (nM) Cellular Substrate Phosphorylation Inhibition (EC50, nM)
Kinase A50150
Kinase B250>1000
Kinase C>10,000Not Determined
GPCR Activity Screening

Rationale: If the initial screens suggest an interaction with GPCRs, a panel of functional assays is necessary to determine the nature of the interaction (agonist, antagonist, or allosteric modulator).[10][25]

Experimental Approach:

  • GPCR Binding Assays: Utilize radioligand or fluorescence-based binding assays to determine the affinity of the compound for the target GPCR.

  • Functional Assays: A variety of cell-based functional assays can be employed to measure downstream signaling events, such as:

    • cAMP accumulation assays[10]

    • Calcium flux assays

    • β-arrestin recruitment assays

Data Presentation:

GPCR Target Binding Affinity (Ki, nM) Functional Activity EC50/IC50 (nM)
GPCR X120Antagonist350
GPCR Y>10,000No ActivityN/A

Conclusion and Future Directions

This technical guide has outlined a systematic and robust strategy for the identification and validation of the pharmacological targets of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. By integrating broad-spectrum screening methods with focused biochemical and cellular assays, researchers can build a strong, evidence-based case for the compound's mechanism of action. The successful deconvolution of its molecular targets will be a critical step in unlocking its therapeutic potential and guiding its future development as a novel therapeutic agent. Subsequent steps would involve lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology assessments.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Google Vertex AI.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. (n.d.). LookChem. Retrieved January 24, 2026, from [Link]

  • Kinome Profiling. (2024). Oncolines B.V. Retrieved January 24, 2026, from [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed. Retrieved January 24, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. Retrieved January 24, 2026, from [Link]

  • Proteomics in Drug Discovery. (2012). Journal of Applied Pharmaceutical Science. Retrieved January 24, 2026, from [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 24, 2026, from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (2018). Universal Journal of Pharmaceutical Research. Retrieved January 24, 2026, from [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (2022). BrJAC. Retrieved January 24, 2026, from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Using proteomics to improve the drug development process. (2023). Nautilus Biotechnology. Retrieved January 24, 2026, from [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2024). Frontiers in Molecular Biosciences. Retrieved January 24, 2026, from [Link]

  • Target Identification and Validation in Drug Discovery. (2025). Chemspace. Retrieved January 24, 2026, from [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (2019). IJRAR.org. Retrieved January 24, 2026, from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved January 24, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved January 24, 2026, from [Link]

  • 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. (2021). ACS Medicinal Chemistry Letters. Retrieved January 24, 2026, from [Link]

  • Proteomics in Drug Discovery and Development: Targeting the Proteome. (n.d.). SciTechnol. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. (2019). PubMed. Retrieved January 24, 2026, from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved January 24, 2026, from [Link]

  • Affinity-based target identification for bioactive small molecules. (2014). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Candesartan. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. Retrieved January 24, 2026, from [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). Chromatography Online. Retrieved January 24, 2026, from [Link]

  • What is the role of proteomics in drug discovery? (2025). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Retrieved January 24, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. (2018). PubMed. Retrieved January 24, 2026, from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Retrieved January 24, 2026, from [Link]

  • Imidazole. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Target Identification Services. (n.d.). Sapient Bio. Retrieved January 24, 2026, from [Link]

Sources

Foundational

In Silico ADME-Tox Profile of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of the novel imidazole-containing compound, [4-(1H-Imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of the novel imidazole-containing compound, [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. In the contemporary drug discovery landscape, the early-stage assessment of a compound's pharmacokinetic and toxicological properties is paramount to de-risking development pipelines and reducing late-stage attrition.[1][2] This document outlines a robust, multi-faceted computational workflow, leveraging established predictive models to generate a detailed ADME-Tox profile. The insights herein are intended to guide researchers, medicinal chemists, and drug development professionals in making informed decisions regarding the potential of this compound as a therapeutic candidate. The imidazole moiety is a prevalent scaffold in numerous pharmaceuticals, recognized for its diverse pharmacological activities.[3][4][5] This guide serves as a critical resource for the continued investigation of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.

Introduction: The Imperative of Early-Stage ADME-Tox Profiling

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to unfavorable pharmacokinetic (ADME) and toxicity profiles.[1][2] In silico ADME-Tox profiling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of a compound before significant resources are invested in its development.[6][7] By employing sophisticated computational models, researchers can predict a molecule's behavior within a biological system, thereby identifying potential liabilities and guiding medicinal chemistry efforts toward optimization.[1][8][9]

This guide focuses on [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, a compound of interest due to its imidazole core, a heterocycle known for its broad spectrum of biological activities.[4][5] The imidazole ring can participate in various biological interactions, and its derivatives have been explored for anticancer, anti-inflammatory, and other therapeutic applications.[4][10] Understanding the ADME-Tox properties of this specific molecule is a critical first step in assessing its drug-like potential.

Physicochemical Properties of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

The foundational physicochemical properties of a compound are key determinants of its ADME profile. These properties were obtained from available chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[11][12]
Molecular Weight 188.23 g/mol [11][12]
CAS Number 103573-92-8[11]
Melting Point 65-67 °C[12]
Appearance Off-white solid[12]
Water Solubility Soluble in water[12]

In Silico ADME-Tox Profiling Workflow

The following workflow was employed to generate the ADME-Tox profile of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. This process leverages widely used and validated computational tools to ensure the reliability of the predictions.[8][9]

Caption: A schematic of the in silico ADME-Tox profiling workflow.

Step-by-Step Methodology
  • Input Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol was generated.

  • Prediction with SwissADME: The SMILES string was submitted to the SwissADME web server ([Link]) to predict physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness parameters.[1][8]

  • Prediction with pkCSM: The SMILES string was also submitted to the pkCSM pharmacokinetics web tool ([Link]) to obtain predictions for a range of pharmacokinetic and toxicity endpoints.[1][8]

  • Data Aggregation and Analysis: The output data from both platforms were aggregated and critically analyzed to construct a comprehensive ADME-Tox profile.

Predicted ADME Profile

Absorption

The absorption of a drug is a critical factor for its oral bioavailability. Key parameters influencing absorption are summarized below.

ParameterPredicted ValueInterpretationTool
Gastrointestinal (GI) Absorption HighLikely to be well-absorbed from the gut.SwissADME
Caco-2 Permeability (log Papp) >0.90High permeability across the intestinal epithelium is predicted.[13]pkCSM
Human Intestinal Absorption (%) >90%A high percentage of the compound is expected to be absorbed.[1]pkCSM
P-glycoprotein (P-gp) Substrate NoThe compound is not predicted to be a substrate of the P-gp efflux pump, which is favorable for absorption.SwissADME
Distribution

Once absorbed, a drug is distributed throughout the body. The volume of distribution and its ability to cross biological barriers are important considerations.

ParameterPredicted ValueInterpretationTool
Volume of Distribution (VDss, log L/kg) ModerateSuggests distribution into tissues, but not excessively, which can be a desirable trait.pkCSM
Blood-Brain Barrier (BBB) Permeability (logBB) >0.3Predicted to cross the blood-brain barrier.[13] This could be advantageous for CNS targets but a liability for peripherally acting drugs.pkCSM
Fraction Unbound in Plasma (%) Moderate to HighA significant fraction is predicted to be free in the plasma, available for distribution to tissues and interaction with targets.pkCSM
Metabolism

The metabolic fate of a drug is primarily determined by its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.

Cytochrome P450 IsoformPredicted InhibitionImplicationTool
CYP1A2 NoLow risk of drug-drug interactions involving this isoform.SwissADME
CYP2C19 YesPotential for drug-drug interactions with co-administered drugs metabolized by this enzyme.SwissADME
CYP2C9 YesPotential for drug-drug interactions with co-administered drugs metabolized by this enzyme.SwissADME
CYP2D6 NoLow risk of drug-drug interactions involving this isoform.SwissADME
CYP3A4 YesHigh potential for drug-drug interactions as CYP3A4 is involved in the metabolism of a large number of drugs.[14]SwissADME

The predicted inhibition of several CYP isoforms, particularly CYP3A4, is a significant finding that warrants further experimental investigation.[14] Imidazole-containing compounds are known to interact with the heme iron of cytochrome P450 enzymes, which can lead to mechanism-based inhibition.[4]

Excretion

The primary routes of drug elimination from the body are through renal and hepatic clearance.

ParameterPredicted ValueInterpretationTool
Total Clearance (log ml/min/kg) Low to ModerateSuggests a reasonable half-life in the body.pkCSM
Renal OCT2 Substrate NoNot predicted to be a substrate for the organic cation transporter 2, indicating renal excretion may not be the primary route.pkCSM

Predicted Toxicity Profile

Early identification of potential toxicities is crucial for drug development. The following table summarizes the predicted toxicity profile of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.

Toxicity EndpointPredictionImplicationTool
AMES Mutagenicity NoThe compound is not predicted to be mutagenic, which is a positive safety indicator.pkCSM
Hepatotoxicity YesA potential for liver toxicity is predicted. This is a significant concern that would require careful in vitro and in vivo evaluation.pkCSM
hERG I Inhibition NoLow risk of cardiotoxicity related to hERG channel blockade.pkCSM
hERG II Inhibition NoLow risk of cardiotoxicity related to hERG channel blockade.pkCSM
Skin Sensitization NoThe compound is not predicted to cause skin sensitization.pkCSM

The prediction of hepatotoxicity is a noteworthy flag. The liver is a primary site of drug metabolism, and reactive metabolites can sometimes lead to cellular damage.[13]

Drug-Likeness and Medicinal Chemistry Friendliness

Drug-likeness rules provide a qualitative assessment of whether a compound has properties that would make it a likely orally active drug in humans.

RuleStatusInterpretationTool
Lipinski's Rule of Five 0 ViolationsThe compound adheres to the rule of five, suggesting good oral bioavailability.[1]SwissADME
Ghose Filter 0 ViolationsThe compound falls within the preferred range for several physicochemical properties.SwissADME
Veber's Rule 0 ViolationsThe compound has a low number of rotatable bonds and a small polar surface area, which is favorable for oral bioavailability.[1]SwissADME
Bioavailability Score 0.55This score, based on a combination of factors, indicates a good probability of the compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability.SwissADME

Discussion and Strategic Recommendations

The in silico ADME-Tox profile of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol presents a mixed but promising picture. The compound exhibits excellent predicted absorption and distribution properties, coupled with a favorable drug-likeness profile. However, two key areas of concern have been identified: potential inhibition of multiple cytochrome P450 enzymes and a prediction of hepatotoxicity.

Caption: A summary of the predicted favorable and unfavorable properties.

Based on this in silico assessment, the following strategic recommendations are proposed:

  • Experimental Validation: The predicted ADME-Tox properties should be validated through in vitro experiments. This includes Caco-2 permeability assays, plasma protein binding studies, and metabolic stability assays using human liver microsomes.

  • CYP Inhibition Assays: In vitro CYP inhibition assays are essential to confirm and quantify the inhibitory potential against CYP2C19, CYP2C9, and CYP3A4.

  • Hepatotoxicity Assessment: In vitro cytotoxicity assays using human hepatocytes (e.g., HepG2 cells) should be conducted to investigate the potential for liver toxicity.

  • Medicinal Chemistry Optimization: If the initial experimental data confirm the predicted liabilities, medicinal chemistry efforts should be directed towards structural modifications to mitigate CYP inhibition and hepatotoxicity while preserving the desirable pharmacokinetic properties.

Conclusion

This in-depth technical guide provides a comprehensive in silico ADME-Tox profile of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. The computational analysis indicates that the compound possesses several favorable drug-like properties, including good predicted oral absorption and blood-brain barrier permeability. However, potential liabilities related to cytochrome P450 inhibition and hepatotoxicity have been identified. These findings underscore the importance of early-stage ADME-Tox profiling and provide a clear roadmap for the subsequent experimental validation and potential optimization of this promising imidazole-containing compound. By integrating computational predictions with experimental data, a more efficient and informed drug discovery process can be achieved.

References

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC. Available at: [Link]

  • In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology. Available at: [Link]

  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. Journal of Applied Pharmaceutical Research. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules. Available at: [Link]

  • [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. LookChem. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. Available at: [Link]

  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one derivatives by using in silico methods. ResearchGate. Available at: [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link]

  • ADME/Tox Prediction. Profacgen. Available at: [Link]

  • Computational Tools for ADMET Profiling: Risk Assessment for Chemicals. ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. Available at: [Link]

  • Imidazole compounds in contemporary metabolism. The chemical structures... ResearchGate. Available at: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. Available at: [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Available at: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. IntechOpen. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. scielo.org.pe. Available at: [Link]

  • Imidazole. Wikipedia. Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. Scientific Reports. Available at: [Link]

  • TOXICOLOGICAL EVALUATIONS. Berufsgenossenschaft Rohstoffe und Chemische Industrie. Available at: [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. Available at: [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. Available at: [Link]

  • Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? ACS Publications. Available at: [Link]

Sources

Exploratory

The Tautomeric Chameleon: A Technical Guide to Imidazole-Containing Compounds in Drug Discovery

Foreword: The Unseen Isomerism That Shapes Biological Activity In the intricate world of drug design and development, the imidazole ring stands as a privileged scaffold, a cornerstone in the architecture of numerous ther...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Isomerism That Shapes Biological Activity

In the intricate world of drug design and development, the imidazole ring stands as a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents.[1] Its prevalence stems from its unique electronic properties and its ability to engage in a multitude of intermolecular interactions. However, a subtle yet profound characteristic of asymmetrically substituted imidazoles often dictates their biological destiny: tautomerism. This guide delves into the core of this phenomenon, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the tautomeric forms of imidazole-containing compounds. We will explore the fundamental principles, dissect the analytical techniques for their characterization, and illuminate the critical implications of this dynamic equilibrium on drug action.

Section 1: The Duality of the Imidazole Ring - A Primer on Tautomerism

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. In asymmetrically substituted imidazoles, the proton on the nitrogen atom can reside on either of the two nitrogens, leading to the existence of two distinct tautomeric forms. This rapid, reversible isomerization is a form of prototropic tautomerism.[2] The two tautomers, while structurally similar, can exhibit significant differences in their physicochemical properties, including dipole moment, pKa, hydrogen bonding capabilities, and steric profile. These differences are not trivial; they can profoundly influence how a molecule interacts with its biological target.[3]

The position of the protonated nitrogen is designated by the locants τ (tele) and π (pros). The Nτ-H tautomer has the proton on the nitrogen atom further from the substituent, while the Nπ-H tautomer has the proton on the nitrogen closer to the substituent. The equilibrium between these two forms is dynamic and sensitive to a variety of factors.

Caption: Prototropic tautomerism in an asymmetrically substituted imidazole ring.

Factors Governing Tautomeric Equilibrium

The delicate balance between the Nτ-H and Nπ-H tautomers is influenced by a confluence of intrinsic and extrinsic factors. Understanding these is paramount for predicting and controlling the tautomeric preference of a drug candidate.

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the imidazole ring can significantly shift the tautomeric equilibrium. EWGs tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent (Nτ-H), as this minimizes electrostatic repulsion. Conversely, EDGs can favor the Nπ-H tautomer.

  • Steric Hindrance: Bulky substituents can sterically hinder the solvation of the adjacent N-H group, thereby favoring the tautomer where the proton is on the less hindered nitrogen.

  • Solvent Polarity and Hydrogen Bonding: The solvent environment plays a crucial role in stabilizing one tautomer over the other.[4] Polar protic solvents can form hydrogen bonds with both the N-H donor and the lone pair of the unprotonated nitrogen, influencing the equilibrium. The ability of the solvent to stabilize the dipole moment of each tautomer is also a key determinant.

  • pH and Ionization State: The protonation state of the imidazole ring is intrinsically linked to its tautomerism. The pKa values of the two nitrogen atoms are different for each tautomer, and the overall observed pKa of the compound is a macroscopic constant reflecting the contributions of both tautomeric species.[5]

  • Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with one of the ring nitrogens can lock the molecule into a specific tautomeric form.

Section 2: Unmasking the Tautomers - A Guide to Experimental Characterization

The transient nature of tautomers necessitates sophisticated analytical techniques to identify and quantify their populations. The choice of method depends on the rate of interconversion and the specific information required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[6] Both ¹H and ¹³C NMR provide invaluable information about the time-averaged structure of the molecule.

The primary challenge in NMR analysis of tautomers is the rate of proton exchange. If the exchange is slow on the NMR timescale, distinct signals for each tautomer will be observed, allowing for direct quantification by integration. If the exchange is fast, a single set of averaged signals will be seen. In such cases, indirect methods are required.

  • ¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the imidazole ring, particularly C4 and C5, are highly sensitive to the position of the proton.[7] By comparing the observed chemical shifts with those of N-methylated analogues (which lock the tautomeric form) or with computationally predicted shifts, the predominant tautomer can be identified.

  • Variable Temperature (VT) NMR: For systems in fast exchange, lowering the temperature can slow down the interconversion rate sufficiently to resolve the signals of the individual tautomers.[8][9] This allows for the determination of the equilibrium constant (KT) at different temperatures and the calculation of thermodynamic parameters (ΔH° and ΔS°).

  • Sample Preparation: Dissolve approximately 10-20 mg of the imidazole-containing compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Setup: Acquire a standard proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Data Acquisition: Use a standard pulse program for ¹³C NMR (e.g., zgpg30). Set the number of scans (ns) to an appropriate value to achieve a good signal-to-noise ratio (typically 1024 or higher).[10]

  • Data Processing: Process the acquired FID using an exponential multiplication with a line broadening of 1-2 Hz. Fourier transform, phase, and baseline correct the spectrum.

  • Chemical Shift Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Signal Assignment: Assign the signals for the imidazole ring carbons (C2, C4, and C5) based on established chemical shift ranges and, if necessary, 2D NMR experiments (HSQC, HMBC).

  • Tautomer Identification: Compare the chemical shifts of C4 and C5. A larger difference between δ(C4) and δ(C5) is often indicative of a specific tautomer being dominant.[11] Compare these experimental shifts to those of N-methylated derivatives or to values predicted by quantum chemical calculations.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve sample in deuterated solvent B Transfer to NMR tube A->B C Insert sample into spectrometer D Tune and shim C->D E Acquire 13C NMR spectrum D->E F Process FID G Reference spectrum F->G H Assign signals G->H I Compare chemical shifts to reference data H->I J Determine predominant tautomer I->J

Caption: Workflow for ¹³C NMR analysis of imidazole tautomers.

UV-Vis Spectroscopy: A Quantitative Tool for pKa Determination

UV-Vis spectroscopy is a valuable technique for studying tautomerism, particularly in relation to the compound's pKa. The two tautomers, along with their corresponding conjugate acid and base, will have distinct UV-Vis absorption spectra. By monitoring the changes in the spectrum as a function of pH, the macroscopic pKa can be determined, and in some cases, the tautomeric ratio can be estimated.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the imidazole-containing compound in a suitable solvent (e.g., methanol or water).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation for Measurement: In a series of cuvettes, add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration is appropriate for UV-Vis analysis (typically in the micromolar range).

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample from approximately 200 to 400 nm.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the spectral changes are most significant) against pH. Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the macroscopic pKa. By analyzing the spectra at the acidic and basic plateaus, information about the electronic transitions of the different species can be obtained, which can be correlated with specific tautomers.

X-ray Crystallography: A Snapshot in the Solid State

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the proton on the imidazole ring.[12] This offers a definitive identification of the tautomer present in the crystal lattice. However, it is crucial to remember that the tautomeric form observed in the solid state may not be the predominant form in solution due to different packing forces and intermolecular interactions.[13]

Section 3: In Silico Insights - Computational Prediction of Tautomeric Equilibria

Computational chemistry offers powerful tools to predict the relative stabilities of tautomers and to rationalize experimental findings.[14] Quantum mechanical calculations can provide valuable insights into the tautomeric equilibrium in both the gas phase and in solution.

  • Structure Generation: Generate 3D structures of both the Nτ-H and Nπ-H tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G*).[15]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM).[4]

  • Relative Energy Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers in the desired phase (gas or solution). The tautomeric equilibrium constant (KT) can then be calculated using the equation: ΔG = -RTln(KT).

  • pKa Prediction: More advanced computational protocols can be used to predict the macroscopic and microscopic pKa values of the imidazole compound.[5][15]

computational_workflow A Generate 3D structures of tautomers B Geometry Optimization (e.g., DFT/B3LYP/6-31G*) A->B C Frequency Calculation B->C D Incorporate Solvation Model (e.g., PCM) C->D E Calculate Relative Gibbs Free Energy (ΔG) D->E F Calculate Tautomeric Equilibrium Constant (KT) E->F

Caption: A typical computational workflow for predicting tautomer stability.

Section 4: The Biological Ramifications - Tautomerism in Drug Action

The seemingly minor structural difference between tautomers can have a dramatic impact on a drug's biological activity. The specific tautomeric form present at the site of action can influence receptor binding, enzyme inhibition, and even metabolic stability.

Drug-Receptor Interactions

The hydrogen bonding pattern of a ligand is a critical determinant of its binding affinity and selectivity for a receptor. Since tautomers differ in their hydrogen bond donor and acceptor capabilities, they can exhibit distinct binding modes and affinities.[16] A drug may exist predominantly as one tautomer in aqueous solution but bind to its receptor in a different, minor tautomeric form that is stabilized by the protein's microenvironment.

Table 1: Physicochemical Properties of Imidazole Tautomers

PropertyNπ-H TautomerNτ-H TautomerImplication for Drug Action
Dipole Moment Generally higherGenerally lowerInfluences solubility and membrane permeability.
pKa of N-H Typically lowerTypically higherAffects ionization state at physiological pH.[11]
H-bond Donor N-H at π positionN-H at τ positionDictates specific interactions with receptor residues.
H-bond Acceptor N at τ positionN at π positionCrucial for forming key binding interactions.
Case Study: Histamine and its Receptors

Histamine, a key mediator of allergic and inflammatory responses, exists as an equilibrium of Nτ-H and Nπ-H tautomers.[17] At physiological pH, the Nτ-H tautomer of the monocation is the predominant species in solution.[16] Structure-activity relationship studies have revealed that the tautomeric state of histamine is critical for its differential activity at H1 and H2 receptors.[18][19] It is believed that the Nτ-H tautomer is the pharmacologically active species for both receptor subtypes.[16]

histamine_binding cluster_histamine Histamine Tautomers cluster_receptors Histamine Receptors Hist_tau Nτ-H Tautomer (Major in solution) Hist_pi Nπ-H Tautomer (Minor in solution) Hist_tau->Hist_pi Equilibrium H1 H1 Receptor Hist_tau->H1 Binds and Activates H2 H2 Receptor Hist_tau->H2 Binds and Activates

Caption: The predominant Nτ-H tautomer of histamine is active at both H1 and H2 receptors.

Case Study: Cimetidine - A Tale of Tautomeric Bioisosterism

Cimetidine (Tagamet®) was a groundbreaking drug for the treatment of peptic ulcers that functions as a histamine H2 receptor antagonist.[5][17] Its design was a triumph of medicinal chemistry, in part due to the clever manipulation of tautomeric properties. The thiourea group of the initial lead compounds was associated with toxicity. The successful replacement of the thiourea with a cyanoguanidine group in cimetidine was based on the recognition that the preferred tautomer of the cyanoguanidine is a neutral, polar group that is isosteric with the thiourea. This substitution retained the necessary physicochemical properties for H2 receptor antagonism while mitigating the toxicity.

Imidazole Tautomerism in Enzyme Catalysis

The imidazole side chain of histidine residues is a common feature in the active sites of many enzymes, where it often acts as a general acid or base catalyst.[20][21][22] The ability of the histidine to exist in different tautomeric and protonation states is fundamental to its catalytic function. The specific tautomeric form of the histidine can be stabilized by the local protein environment, enabling it to participate in proton transfer relays that are essential for catalysis.[23]

Section 5: Conclusion and Future Perspectives

The tautomerism of imidazole-containing compounds is a multifaceted phenomenon with profound implications for drug discovery and development. A thorough understanding of the factors that govern tautomeric equilibria and the analytical and computational tools to characterize them is essential for the rational design of safe and effective medicines. As our ability to predict and modulate tautomerism improves, we can expect to see the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The "unseen isomerism" of the imidazole ring will undoubtedly continue to be a key consideration in the art and science of medicinal chemistry.

References

  • Instructions for Variable Temperature (VT) Operation - NMR. (n.d.).
  • 13-C NMR Protocol for beginners AV-400. (n.d.).
  • Variable Temperature NMR Experiments. (n.d.).
  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (2014).
  • 13-C NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. (2022). University of Wisconsin-Madison.
  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. (2023).
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... (n.d.).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules.
  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. (2016).
  • Chemical differentiation of histamine H1- and H2-receptor agonists. (1975).
  • X-Ray crystal structure analysis and determination of azo-enamine and hydrazone-imine tautomers of two hetarylazo indole dyes. (2021).
  • Tautomerism, acid-base equilibria, and H-bonding of the six histidines in subtilisin BPN′ by NMR. (2002). Protein Science.
  • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). (2013). The Journal of Physical Chemistry B.
  • Variable-Temperature NMR and Conformational Analysis of Oenothein B. (2018).
  • Determination of the tautomeric form of the imidazole ring of L-histidine in basic solution by carbon-13 magnetic resonance spectroscopy. (1976). Journal of the American Chemical Society.
  • How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes. (2015).
  • Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. (2013). Journal of the Korean Magnetic Resonance Society.
  • What impact does tautomerism have on drug discovery and development?. (2019). Expert Opinion on Drug Discovery.
  • Tautomer Identification and Tautomer Structure Generation Based on the InChI Code. (2011).
  • Viewing a reaction p
  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. (2011). Physical Chemistry Chemical Physics.
  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. (2021). Chemical Science.
  • Enzymes and Catalytic Mechanisms. (2018).
  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2015).
  • The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. (1996).
  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. (2011). Dalton Transactions.
  • Histamine. (n.d.). Wikipedia.
  • Reaction P
  • How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes. (2015).
  • Unexpected Synthesis, Single-Crystal X-ray Structure, Anticancer Activity, and Molecular Docking Studies of Certain 2–((Imidazole/Benzimidazol–2–yl)thio)–1–arylethanones. (2017). Molecules.
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2021). ACS Omega.
  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube.
  • Let's not forget tautomers. (2009). Journal of Computer-Aided Molecular Design.
  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. (2011). Semantic Scholar.
  • Histamine Mechanism. (n.d.). News-Medical.Net.
  • Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). (2013). PubMed.
  • The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (2018). Frontiers in Immunology.
  • EZ3.
  • (PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. (2018).
  • Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2013). Wiley-VCH.
  • Creating a Graph of Chemical Reactions. (2024). Neo4j.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2016).
  • Imidazole(288-32-4) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the investigation of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, a promising imidazole-co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, a promising imidazole-containing compound, in the context of neurological disorder research. While direct studies on this specific molecule are emerging, its structural features align with a class of compounds known to interact with key targets in the central nervous system (CNS). This document outlines the hypothesized mechanism of action, detailed protocols for in vitro and in vivo validation, and essential data for experimental planning.

Introduction: The Therapeutic Potential of Imidazole Scaffolds in Neurology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of physiological pathways.[2] In the realm of neurological disorders, imidazole derivatives are being extensively investigated for their potential to modulate key pathological processes.[3] [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol has been identified as a potential ligand for CNS receptors, suggesting its utility in the development of novel therapeutics for neurological conditions.[4]

Hypothesized Mechanism of Action: Targeting Glycogen Synthase Kinase-3β (GSK-3β)

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a critical regulator in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and bipolar disorder.[1] Overactivity of GSK-3β is implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease, as well as in neuroinflammation and neuronal apoptosis.[5][6] Several imidazole-based compounds have been identified as potent inhibitors of GSK-3β, making this a compelling therapeutic target.[5][7]

We hypothesize that [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol acts as an inhibitor of GSK-3β . This inhibition is predicted to occur through competitive binding at the ATP-binding site of the kinase, a common mechanism for small molecule kinase inhibitors. By inhibiting GSK-3β, the compound may elicit neuroprotective effects through the downstream reduction of tau phosphorylation and modulation of inflammatory pathways.

GSK-3b_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Downstream Pathological Events cluster_3 Therapeutic Outcomes Wnt_Insulin Wnt / Insulin Signaling GSK3b_inactive Inactive GSK-3β (Phosphorylated) Wnt_Insulin->GSK3b_inactive Inhibits GSK3b_active Active GSK-3β Tau Tau Protein GSK3b_active->Tau Phosphorylates Neuroinflammation Neuroinflammation GSK3b_active->Neuroinflammation Promotes Apoptosis Neuronal Apoptosis GSK3b_active->Apoptosis Promotes Compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Compound->GSK3b_active Inhibits Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau Neuroprotection Neuroprotection

Caption: Hypothesized mechanism of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.

Compound Profile

PropertyValueReference
IUPAC Name [4-(1H-Imidazol-1-ylmethyl)phenyl]methanolN/A
Synonyms 4-[(1H-Imidazol-1-yl)methyl]benzyl alcohol, 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole[4]
CAS Number 103573-92-8[4]
Molecular Formula C₁₁H₁₂N₂O[8]
Molecular Weight 188.23 g/mol [8]
Appearance Off-white solid[8]
Melting Point 65 - 67 °C[8]
Solubility Soluble in water[8]

Compound Handling and Storage

Safety Precautions:

  • Causes skin corrosion and serious eye damage.[8]

  • Harmful if swallowed.[8]

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

Experimental Protocols

In Vitro GSK-3β Kinase Activity Assay

This protocol is designed to directly measure the inhibitory effect of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol on GSK-3β kinase activity.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of the compound indicates inhibition.[6][9]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC₅₀ determination.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • GSK-3β enzyme

    • Test compound at various concentrations

    • GSK-3β substrate peptide

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol start->compound_prep reaction_setup Set up kinase reaction in 96-well plate: Enzyme + Compound + Substrate compound_prep->reaction_setup initiate_reaction Add ATP to initiate reaction reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo incubation2 Incubate at RT add_adpglo->incubation2 add_kinase_detection Add Kinase Detection Reagent incubation2->add_kinase_detection incubation3 Incubate at RT add_kinase_detection->incubation3 read_luminescence Measure luminescence incubation3->read_luminescence data_analysis Calculate % inhibition and IC₅₀ read_luminescence->data_analysis end End data_analysis->end

Caption: In vitro GSK-3β Kinase Assay Workflow.

Cell-Based Assay for Neuroprotection in a Tauopathy Model

This protocol evaluates the ability of the compound to protect neuronal cells from tau-induced toxicity.

Model System: Human neuroblastoma SH-SY5Y cells engineered to express a pro-aggregation mutant of the tau protein (e.g., ΔK280 Tau-DsRed).[10]

Principle: In this model, the expression of mutant tau leads to its aggregation and subsequent cytotoxicity. A neuroprotective compound will reduce tau aggregation and/or improve cell viability.[10]

Materials:

  • Tet-on ΔK280 Tau-DsRed SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Doxycycline (to induce mutant tau expression)

  • [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

  • Reagents for cell viability assay (e.g., MTT or PrestoBlue)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed the SH-SY5Y cells in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound.

  • Induction of Tau Expression: After a pre-treatment period (e.g., 2 hours), add doxycycline to the medium to induce the expression of ΔK280 Tau-DsRed.

  • Incubation: Incubate the cells for an appropriate period (e.g., 48-72 hours) to allow for tau aggregation and cytotoxicity to develop.

  • Assessment of Tau Aggregation (Optional):

    • Fix and permeabilize the cells.

    • Stain with a dye that specifically binds to amyloid aggregates (e.g., Thioflavin S).

    • Image and quantify the fluorescent aggregates.

  • Assessment of Cell Viability:

    • Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells.

  • Data Analysis: Compare the cell viability in compound-treated wells to vehicle-treated, doxycycline-induced controls.

In Vivo Efficacy in a C. elegans Model of Proteotoxicity

This protocol provides a preliminary in vivo assessment of the compound's ability to mitigate proteotoxicity.

Model System: Caenorhabditis elegans strains expressing aggregation-prone proteins, such as amyloid-β, which cause an age-dependent paralysis phenotype.[11]

Principle: Neurotoxic protein aggregation in muscle cells of C. elegans leads to progressive paralysis. A protective compound will delay the onset of paralysis.[11]

Materials:

  • Synchronized population of a C. elegans proteotoxicity model strain

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

  • Fluorodeoxyuridine (FUDR) to prevent progeny production

Procedure:

  • Compound Plates: Prepare NGM plates containing the test compound at various concentrations mixed with the E. coli OP50 lawn.

  • Synchronization: Obtain a synchronized population of L1-stage worms.

  • Treatment: Transfer the synchronized worms to the compound-containing plates.

  • Paralysis Assay:

    • Starting from a specific time point (e.g., day 3 of adulthood), score the number of paralyzed and non-paralyzed worms daily.

    • A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Data Analysis: Plot the percentage of paralyzed worms over time for each treatment group. Compare the paralysis curves between the compound-treated and vehicle control groups.

Expected Outcomes and Interpretation

  • In Vitro Kinase Assay: A dose-dependent inhibition of GSK-3β activity with a determined IC₅₀ value would provide direct evidence for the hypothesized mechanism of action.

  • Cell-Based Neuroprotection Assay: An increase in cell viability and/or a decrease in tau aggregation in the presence of the compound would indicate its neuroprotective potential in a disease-relevant context.

  • In Vivo C. elegans Assay: A significant delay in the onset of paralysis in the compound-treated worms would suggest that the compound has bioactivity and can mitigate proteotoxicity in a living organism.

Conclusion

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol represents a molecule of interest for neurological disorder research, with a plausible mechanism of action centered on the inhibition of GSK-3β. The protocols outlined in this guide provide a systematic approach to validate this hypothesis and to characterize the neuroprotective potential of this compound. Successful outcomes from these studies would warrant further investigation in more complex preclinical models of neurodegenerative diseases.

References

[4] LookChem. (n.d.). Cas 103573-92-8, [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. Retrieved from [Link]

[12] Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

[5] Gupta, A., Mahata, T., Roy, A., Gharai, S., Jana, C., Garg, A., & Ghosh, S. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Molecular Neuroscience, 15, 1002419. [Link]

[13] Budriesi, R., et al. (2019). 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching. European Journal of Medicinal Chemistry, 170, 236-247. [Link]

[6] Sławińska-Sroka, E., et al. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry, 66(17), 12089-12115. [Link]

[14] University of Wisconsin-Madison. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]

[15] National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem Compound Database. Retrieved from [Link]

[16] A-Star Research. (2026). MSDS of (1-Methyl-1H-imidazol-4-YL)-methanol hydrochloride. Retrieved from [Link]

[9] Lin, Y. T., et al. (2022). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. International Journal of Molecular Sciences, 23(14), 7855. [Link]

[3] Lillo, A., et al. (2021). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Journal of Medicinal Chemistry, 64(21), 15937-15953. [Link]

[11] González-García, S., et al. (2022). 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans. Frontiers in Aging Neuroscience, 14, 888364. [Link]

[17] De Simone, G., et al. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. International Journal of Molecular Sciences, 24(24), 17291. [Link]

[1] De Simone, G., et al. (2023). Machine Learning for Discovery of GSK3β Inhibitors. ACS Omega, 8(1), 104-114. [Link]

[18] Sławińska-Sroka, E., et al. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. ACS Chemical Neuroscience, 14(17), 3123-3140. [Link]

[19] Blanco, M. G., et al. (2018). Anthelmintic activity screening of new imidazole-derivative compounds. ResearchGate. [Link]

[20] Wang, Y., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. [Link]

[7] Al-Wahaibi, L. H., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 591. [Link]

[2] Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1500. [Link]

[21] Gupta, A., et al. (2022). Discovery of imidazole-based GSK-3 β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Molecular Neuroscience, 15. [Link]

[10] Lin, Y. T., et al. (2022). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. ResearchGate. [Link]

[22] Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Retrieved from

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of Imidazole Compounds

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the separation and quantification of imidazole and related compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the separation and quantification of imidazole and related compounds. Imidazoles are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, agrochemicals, and specialty chemicals. The described reversed-phase HPLC (RP-HPLC) method provides a reliable, efficient, and accurate protocol for researchers, quality control analysts, and drug development professionals. The causality behind critical methodological choices, such as mobile phase pH and stationary phase selection, is explained to provide a deeper understanding of the separation principles. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

Principle of the Method

This method leverages reversed-phase chromatography, the most common mode of HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[4][5] Imidazole and its derivatives are polar, ionizable compounds. Their retention and separation on a hydrophobic stationary phase (like C18) are highly dependent on the pH of the mobile phase.

Causality of pH Selection: The imidazole ring contains a basic nitrogen atom, with a pKa for the conjugate acid of approximately 6.95.[6][7]

  • At a pH well below the pKa (e.g., pH < 5), the imidazole is predominantly in its protonated, cationic form. This charge reduces its hydrophobicity, leading to poor retention on a C18 column.

  • At a pH well above the pKa (e.g., pH > 9), the imidazole is in its neutral, unprotonated form. This increases its hydrophobicity, promoting stronger retention on the stationary phase. However, conventional silica-based C18 columns are unstable at high pH.

  • Optimal Strategy: This method utilizes a mobile phase with a pH adjusted to be slightly acidic to neutral (e.g., pH 3 to 6). This provides a balance, ensuring sufficient retention and good peak shape while maintaining column integrity.[8] Some methods may also employ ion-pairing agents to retain the ionized form.[7]

UV Detection: Imidazole compounds possess a heteroaromatic ring structure that absorbs UV light. The UV maximum absorbance (λmax) for the basic imidazole structure is around 206-210 nm.[6][9][10] This wavelength provides high sensitivity for detection. For substituted imidazoles, the λmax may shift, requiring optimization for the specific analyte of interest.

Materials and Methods

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity, filtered through a 0.22 µm filter.

  • Potassium Phosphate Monobasic (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Imidazole Reference Standard: Certified purity ≥99%.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

Parameter Condition Justification
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good retention for moderately polar compounds.
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.2)Provides separation based on hydrophobicity. The buffer controls the ionization state of the analyte for reproducible retention.[8][11]
Gradient/Isocratic Isocratic (e.g., 20:80 ACN:Buffer)An isocratic elution is simpler and more robust for analyzing a single compound or simple mixtures.[12] A gradient may be required for complex mixtures.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 35°CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.[13][14]
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Detection Wavelength 210 nmNear the λmax of imidazole, providing high sensitivity.[6][9]
Run Time 10 minutesSufficient time to elute the analyte of interest and any early-eluting impurities.
Preparation of Solutions
  • 25mM Phosphate Buffer (pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1 L of DI water. Adjust the pH to 3.2 using 85% phosphoric acid. Filter through a 0.22 µm nylon filter before use.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in the desired ratio (e.g., 20:80 v/v). Degas the solution for 15 minutes in an ultrasonic bath or using an online degasser.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of imidazole reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Experimental Protocol

The logical flow of the analytical procedure from sample preparation to final data reporting is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards C Equilibrate HPLC System A->C B Prepare Sample E Inject Samples B->E D Inject Standards (Calibration) C->D D->E F Integrate Peaks D->F E->F G Generate Calibration Curve F->G H Calculate Concentration G->H I Report Results H->I

Caption: High-level workflow for HPLC-UV analysis.

Step-by-Step Procedure:

  • System Preparation: Set up the HPLC system according to the conditions in the table above.

  • Equilibration: Purge the pump lines with fresh mobile phase. Equilibrate the column by running the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject each calibration standard in triplicate, from the lowest concentration to the highest.

  • Sample Analysis: Inject the prepared sample solutions. It is recommended to run a blank (mobile phase) and a quality control (QC) standard periodically throughout the sequence.

  • Data Acquisition: Record the chromatograms and peak areas using the chromatography data software.

Method Validation (A Self-Validating System)

To ensure the method is trustworthy and suitable for its purpose, it must be validated.[3] The following parameters should be assessed according to ICH Q2(R1) guidelines.[1][2][15]

Validation_Parameters cluster_core cluster_limits center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by injecting a blank and a placebo and ensuring no interfering peaks are present at the retention time of the imidazole analyte.

  • Linearity and Range: The linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[2] A minimum of five concentrations are analyzed, and the peak areas are plotted against concentration. The relationship is assessed by the coefficient of determination (r²), which should typically be ≥ 0.999. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[1] For an assay, this is typically 80-120% of the test concentration.[2]

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate preparations at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the different sets of data is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits for each variation.

Troubleshooting

Problem Possible Cause(s) Solution(s)
No Peaks / Low Signal Improper sample preparation; Detector lamp issue; Leak in the system; Incorrect injection volume.[16]Verify sample concentration; Check detector lamp status and intensity; Perform a leak test; Ensure autosampler is drawing and injecting correctly.[16]
Peak Tailing or Fronting Column degradation; Sample solvent incompatible with mobile phase; pH of mobile phase is too close to analyte pKa.[16]Use a guard column or replace the column; Dissolve sample in mobile phase whenever possible; Adjust mobile phase pH to be at least 2 units away from the pKa.[13][16]
Shifting Retention Times Change in mobile phase composition; Inconsistent column temperature; Column degradation; Pump malfunction/inconsistent flow rate.[14][16]Prepare fresh mobile phase; Use a column oven for stable temperature; Flush or replace the column; Check pump for leaks and ensure proper solvent delivery.[13][16]
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing); Particulate matter in the sample or mobile phase.[16][17]Filter all samples and mobile phases; Replace the guard column or in-line filter; Flush the column in the reverse direction with a strong solvent.[16][18]
Baseline Noise or Drift Contaminated or old mobile phase; Air bubbles in the pump or detector; Detector lamp failing.[16][17]Use freshly prepared, high-purity solvents; Degas the mobile phase thoroughly; Purge the system; Check lamp energy and replace if necessary.[14][16]

Conclusion

The described HPLC-UV method provides a specific, linear, accurate, precise, and robust protocol for the quantitative analysis of imidazole compounds. By understanding the chemical principles behind the chromatographic separation, scientists can effectively implement, validate, and troubleshoot this method for routine analysis in research and quality control environments. The comprehensive validation approach ensures that the data generated is reliable and fit for purpose, meeting stringent scientific and regulatory standards.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Dube, H., & W.B, R. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. [Link]

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • Wikipedia. Imidazole. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Tantawy, M. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2025). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. [Link]

  • Google Patents. (2016).
  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Innoscience Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • MDPI. (2021). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2019). Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • ICH. Quality Guidelines. [Link]

  • Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • ResearchGate. UV-visible absorption properties of imidazole-bound, imidazole-free.... [Link]

Sources

Method

Application Note: Quantification of Imidazole Derivatives in Biological Fluids by LC-MS/MS

Abstract This document provides a comprehensive guide to the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of imidazole derivatives in biol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of imidazole derivatives in biological fluids. Imidazole-containing compounds, encompassing endogenous molecules like histamine and histidine, as well as a broad class of pharmaceutical agents, are pivotal in various physiological and pathological processes. Accurate measurement of these analytes in complex matrices such as plasma, serum, and urine is crucial for clinical diagnostics, pharmacokinetic studies, and toxicological assessments. This guide delves into the rationale behind critical methodological choices, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, ensuring scientific integrity and generating reliable, reproducible results.

Introduction: The Significance of Imidazole Derivative Quantification

The imidazole ring is a fundamental heterocyclic moiety present in a wide array of biologically significant molecules. These include essential amino acids (e.g., histidine), neurotransmitters (e.g., histamine), and a diverse range of therapeutic drugs (e.g., nitroimidazoles, proton pump inhibitors).[1][2] The ability to accurately quantify these compounds in biological matrices is of paramount importance for understanding disease mechanisms, monitoring therapeutic efficacy, and ensuring patient safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range.[3][4] This application note will provide a detailed protocol and practical insights for researchers, scientists, and drug development professionals engaged in the quantification of imidazole derivatives.

The Analytical Challenge: Physicochemical Properties of Imidazoles

The successful development of an LC-MS/MS method for imidazole derivatives hinges on a thorough understanding of their physicochemical properties. The imidazole ring possesses a pKa of approximately 7, meaning it can exist in both neutral and protonated forms at physiological pH. This amphoteric nature influences their solubility, chromatographic retention, and ionization efficiency. Furthermore, the polarity of imidazole derivatives can vary significantly based on their side-chain substitutions, posing a challenge for generic extraction and separation methods.[3]

Experimental Workflow: A Step-by-Step Guide

The overall workflow for the quantification of imidazole derivatives can be broken down into three key stages: sample preparation, LC-MS/MS analysis, and data processing. Each step must be carefully optimized to minimize matrix effects, ensure high analyte recovery, and achieve the desired level of sensitivity and accuracy.

LC-MS/MS Workflow for Imidazole Derivatives cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) IS_Spike Internal Standard Spiking Sample->IS_Spike Accurate Volume Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction Vortex Evaporation Evaporation & Reconstitution Extraction->Evaporation Supernatant/Eluate LC_Separation LC Separation Evaporation->LC_Separation Injection Ionization Ionization (ESI) LC_Separation->Ionization Eluent MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Ions Integration Peak Integration MS_Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Peak Areas Quantification Concentration Calculation Calibration->Quantification Response Factor

Figure 1: A generalized workflow for the LC-MS/MS quantification of imidazole derivatives.

Sample Preparation: Isolating Analytes from the Matrix

The primary goal of sample preparation is to extract the imidazole derivatives from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. The choice of technique depends on the specific analyte, the matrix, and the desired sensitivity.

3.1.1. Protein Precipitation (PPT)

  • Principle: A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins.[4]

  • Protocol:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Rationale: PPT is a cost-effective and high-throughput technique suitable for many imidazole drugs. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.[4] However, it is a non-selective method and may result in significant matrix effects due to the co-extraction of phospholipids and other endogenous components.[5][6]

3.1.2. Solid-Phase Extraction (SPE)

  • Principle: A more selective technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent.

  • Protocol (using a mixed-mode cation exchange cartridge):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of pre-treated sample (e.g., diluted plasma or urine).

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elute the imidazole derivatives with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate and reconstitute as described for PPT.

  • Rationale: Mixed-mode cation exchange SPE is highly effective for basic compounds like imidazole derivatives. The sorbent retains the protonated analytes via ionic interactions, allowing for rigorous washing steps to remove neutral and acidic interferences, resulting in a cleaner extract and reduced matrix effects.[3]

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Selectivity LowHigh
Throughput HighModerate
Cost LowHigh
Matrix Effect High PotentialLow Potential
Recovery Generally GoodMethod Dependent

Table 1: Comparison of common sample preparation techniques for imidazole derivatives.

Liquid Chromatography: Separating the Analytes

Chromatographic separation is critical for resolving the target analytes from each other and from co-eluting matrix components that can cause ion suppression or enhancement.

3.2.1. Recommended LC Conditions

Parameter Recommended Setting Rationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for a wide range of imidazole derivatives. The small particle size enhances peak efficiency and resolution.[4][7]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes the protonation of imidazole derivatives, leading to better retention on reverse-phase columns and improved ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is a common organic modifier. Methanol can offer different selectivity for closely related compounds.[7]
Flow Rate 0.3 - 0.5 mL/minAppropriate for narrow-bore columns, ensuring optimal chromatographic performance and compatibility with the MS interface.
Gradient Start at low %B, ramp to high %B, then re-equilibrateA gradient elution is typically necessary to separate analytes with varying polarities and to elute strongly retained matrix components after the analytes of interest.
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity, but should be optimized to ensure analyte stability.

Table 2: Typical LC parameters for the analysis of imidazole derivatives.

Chromatographic_Separation cluster_lc LC System cluster_ms MS System Autosampler Autosampler Injects reconstituted sample Pump Binary Pump Mixes Mobile Phases A & B Column C18 Column Separates analytes based on polarity Pump->Column Gradient Elution ESI_Source ESI Source Ionizes eluting analytes Column->ESI_Source Separated Analytes

Figure 2: Schematic of the liquid chromatography system.

Mass Spectrometry: Detection and Quantification

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis.

3.3.1. Ionization

Electrospray ionization (ESI) in the positive ion mode is the preferred technique for imidazole derivatives. The basic nitrogen atoms in the imidazole ring are readily protonated, forming [M+H]⁺ ions.[3][7]

3.3.2. MRM Transition Optimization

For each analyte and internal standard, at least two MRM transitions (a primary quantifier and a secondary qualifier) should be optimized. This involves:

  • Precursor Ion Selection: Infusing a standard solution of the analyte into the mass spectrometer to identify the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺).

  • Product Ion Selection: Fragmenting the precursor ion in the collision cell and identifying the most stable and abundant product ions.

  • Collision Energy (CE) Optimization: Varying the collision energy to maximize the intensity of the selected product ions.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Histamine112.195.115
L-Histidine156.1110.112
Metronidazole172.1128.118
Omeprazole346.1198.025
d₄-Histamine (IS)116.199.115

Table 3: Example MRM transitions for common imidazole derivatives.

3.3.3. Internal Standard Selection

The use of an appropriate internal standard (IS) is critical for accurate quantification. An ideal IS should have similar physicochemical properties and extraction recovery to the analyte, but a different mass. A stable isotope-labeled (SIL) version of the analyte is the best choice as it co-elutes with the analyte and compensates for variations in extraction, chromatography, and ionization.[8] If a SIL-IS is not available, a structural analog can be used, but its performance must be carefully validated.[3][4]

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to demonstrate its reliability and suitability for its intended purpose. Validation should be performed in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Linearity: A calibration curve should be prepared in the same biological matrix as the samples. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[10] This should be assessed at multiple concentration levels (LLOQ, low, mid, and high QC).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This should be evaluated using at least six different sources of the biological matrix.[5][6][14][15][16]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Interpretation

The concentration of the imidazole derivative in an unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value from the calibration curve. The use of a validated laboratory information management system (LIMS) is recommended for data acquisition, processing, and reporting to ensure data integrity.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pHUse a guard column, replace the analytical column, ensure mobile phase pH is optimal for analyte protonation.
Low Sensitivity Inefficient ionization, poor extraction recoveryOptimize ESI source parameters, evaluate a different sample preparation technique (e.g., SPE instead of PPT).
High Variability Inconsistent sample preparation, matrix effectsAutomate sample preparation if possible, use a SIL-IS, optimize chromatography to separate analyte from interfering peaks.
Carryover Analyte adsorption in the LC systemImplement a robust needle wash protocol, inject a blank sample after high-concentration samples.

Table 4: Common troubleshooting scenarios and solutions.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and reliable framework for the quantification of imidazole derivatives in biological fluids. By carefully considering the physicochemical properties of the analytes and systematically optimizing each stage of the analytical process, researchers can generate high-quality data to support a wide range of applications in clinical and pharmaceutical research. The principles and protocols described herein serve as a comprehensive guide for developing and validating sensitive, selective, and accurate bioanalytical methods for this important class of compounds.

References

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. [Link]

  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. (n.d.). PubMed. [Link]

  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. (n.d.). MDPI. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025). ResearchGate. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Atmospheric Pollution Research. [Link]

  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019). Agilent Technologies. [Link]

  • Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). ResearchGate. [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

  • LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. (2025). PubMed Central. [Link]

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. (n.d.). PubMed. [Link]

  • Equivalence testing of histamine methods - Final Report. (n.d.). JRC Publications Repository. [Link]

  • Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. (2025). ResearchGate. [Link]

  • Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations. (n.d.). ACS Publications. [Link]

  • Quantitative analysis of endogenous compounds. (2016). PubMed. [Link]

  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). NIH. [Link]

  • The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate. [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite. (n.d.). NIH. [Link]

  • Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. (n.d.). MDPI. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online. [Link]

  • Oyster Peptide-Ferrous Chelate Preparation Optimization Structural Characteristics and Enhanced Bioavailability. (n.d.). MDPI. [Link]

  • Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. (n.d.). Food Science. [Link]

  • Imidazole. (n.d.). PubChem - NIH. [Link]

  • HPLC Analysis of Histidine and Related Impurities. (n.d.). HELIX Chromatography. [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online. [Link]

  • Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. (n.d.). ResearchGate. [Link]

  • Precise Delivery of Nitric Oxide Controlled by Bioorthogonal Endocellulase Ameliorates Hindlimb Ischemia. (n.d.). MDPI. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). ScienceDirect. [Link]

  • Analysis of Histamine and Tyramine Using Prominence Amino Acid Analysis System. (n.d.). Shimadzu. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). National Library of Medicine. [Link]

Sources

Application

Application Notes &amp; Protocols: [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol as a Novel Ligand for Receptor Binding Assays

Introduction: Unveiling the Potential of a Versatile Imidazole Ligand [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a heterocyclic organic compound featuring a central imidazole ring linked to a phenylmethanol group.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Imidazole Ligand

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a heterocyclic organic compound featuring a central imidazole ring linked to a phenylmethanol group.[1] The imidazole moiety is a critical structural component in numerous endogenous molecules and pharmaceuticals, known for its ability to participate in diverse biological interactions.[2][3] This compound, with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol , presents as a white to off-white crystalline powder.[1][4] Its structural architecture, combining the hydrogen-bonding capacity of the methanol group with the coordinating properties of the imidazole ring, suggests its potential as a selective ligand for various receptor systems.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol in receptor binding assays. We will explore its potential as a ligand, grounded in its chemical properties, and provide detailed, field-proven protocols for its use in characterizing receptor-ligand interactions. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Scientific Rationale: Targeting Adrenergic and Imidazoline Receptors

The imidazole nucleus is a key pharmacophore in a variety of centrally-acting drugs.[1][2] Given the structural similarities of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol to known adrenergic and imidazoline receptor ligands, it is hypothesized to interact with these receptor families.

  • Adrenergic Receptors: The phenylethylamine backbone, a core feature of many adrenergic agonists and antagonists, can be conceptually mapped onto the structure of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. The phenyl ring and the nitrogen-containing side chain are key interaction points with adrenergic receptors.

  • Imidazoline Receptors: The imidazole ring is the defining feature of ligands for imidazoline receptors (I1, I2, and I3).[6] These receptors are involved in the central regulation of blood pressure and other physiological processes.[7][8] The investigation of novel imidazole-containing compounds is a promising avenue for the development of selective modulators of these receptors.[9]

Therefore, this guide will focus on protocols to characterize the binding of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol to α- and β-adrenergic receptors, as well as I1 and I2 imidazoline receptors.

Physicochemical Properties of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

A thorough understanding of the ligand's properties is crucial for accurate and reproducible assay development.

PropertyValueSource
CAS Number 103573-92-8[1]
Molecular Formula C11H12N2O[1][4]
Molecular Weight 188.23 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point 65 °C[1]
Boiling Point 400.7 °C at 760 mmHg[1]
Solubility Soluble in water (50 mg/mL for a similar hydrochloride salt)[2]

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the general workflow for conducting a receptor binding assay, from preparation to data analysis.

Receptor Binding Assay Workflow General Workflow for Receptor Binding Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Ligand_Prep Ligand Preparation ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol) Incubation Incubation (Ligand + Receptor) Ligand_Prep->Incubation Receptor_Prep Receptor Preparation (Cell Membranes or Purified Receptors) Receptor_Prep->Incubation Separation Separation of Bound/Free Ligand (e.g., Filtration) Incubation->Separation Detection Detection (e.g., Scintillation Counting) Separation->Detection Data_Processing Data Processing (CPM to Molar Concentration) Detection->Data_Processing Curve_Fitting Non-linear Regression (Saturation or Competition) Data_Processing->Curve_Fitting Parameter_Determination Determine Kd, Bmax, Ki Curve_Fitting->Parameter_Determination

Caption: General workflow for receptor binding assays.

Detailed Protocols

The following protocols are designed to be self-validating systems. Each step includes explanations for the experimental choices to ensure robust and reproducible results.

Protocol 1: Radioligand Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled version of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. If a radiolabeled version is not available, a known radioligand for the target receptor should be used.

Objective: To determine the affinity (Kd) and density (Bmax) of binding sites.

Materials:

  • Test Ligand: Radiolabeled [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (e.g., [³H]-[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol).

  • Receptor Source: Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human α2B-adrenergic receptor).[10]

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Ligand: A high concentration (1000-fold excess) of a known, unlabeled ligand for the target receptor (e.g., yohimbine for α2-adrenergic receptors).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Receptor Preparation: Thaw the cell membranes on ice and resuspend in ice-cold binding buffer to a final concentration of 20-100 µg protein/well.[11] The optimal protein concentration should be determined empirically to ensure that the total binding does not exceed 10% of the added radioligand.

  • Assay Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, there will be triplicate wells for total binding and non-specific binding.

  • Ligand Dilution: Prepare serial dilutions of the radiolabeled ligand in binding buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

  • Assay Incubation:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the receptor preparation to each well.

    • Non-specific Binding: Add 50 µL of the non-specific binding ligand, 50 µL of the appropriate radioligand dilution, and 100 µL of the receptor preparation to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.[12]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.[13] Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Fit the data using non-linear regression to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.

Protocol 2: Competitive Binding Assay

This assay determines the affinity (Ki) of the unlabeled [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol by measuring its ability to compete with a known radioligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound.

Materials:

  • Test Compound: Unlabeled [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.

  • Radioligand: A known radioligand for the target receptor with high affinity and specificity (e.g., [³H]-clonidine for I1-imidazoline receptors).[9]

  • Receptor Source, Binding Buffer, Filtration Apparatus, and Scintillation Counter as in Protocol 1.

Procedure:

  • Receptor and Radioligand Preparation: Prepare the receptor suspension as in Protocol 1. The radioligand should be used at a concentration close to its Kd value.

  • Test Compound Dilution: Prepare serial dilutions of unlabeled [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol in binding buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Plate Setup: Prepare a 96-well plate with triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Assay Incubation:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of the radioligand, and 100 µL of the receptor preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of a suitable unlabeled ligand, 50 µL of the radioligand, and 100 µL of the receptor preparation.

    • Competition: Add 50 µL of the appropriate test compound dilution, 50 µL of the radioligand, and 100 µL of the receptor preparation.

  • Incubation, Separation, and Detection: Follow steps 5-7 from Protocol 1.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).

  • Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway for an imidazoline I1 receptor, a potential target for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.

Imidazoline I1 Receptor Signaling Hypothetical Signaling Pathway of Imidazoline I1 Receptor cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol I1_Receptor Imidazoline I1 Receptor Ligand->I1_Receptor Binding PLC Phospholipase C (PLC) I1_Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Hypothetical I1 receptor signaling pathway.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure the validity of the results.

  • Non-specific Binding Control: The inclusion of a high concentration of an unlabeled ligand is crucial to differentiate between specific receptor binding and non-specific interactions with other components of the assay system.

  • Reagent Validation: The quality of reagents, particularly the receptor preparation and radioligand, is paramount for a successful assay.[12]

  • Assay Optimization: It is essential to empirically determine optimal conditions such as protein concentration, incubation time, and temperature for each receptor-ligand system.

  • Data Integrity: The use of non-linear regression for data analysis provides a more accurate determination of binding parameters compared to linearization methods.

Conclusion and Future Directions

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a promising and versatile ligand for the study of adrenergic and imidazoline receptors. The detailed protocols provided in this guide offer a robust framework for characterizing its binding properties. Further studies could involve:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.[14] This could involve measuring downstream signaling events such as cAMP production or calcium mobilization.[15]

  • Selectivity Profiling: Screening the compound against a broad panel of receptors to determine its selectivity profile.

  • In Vivo Studies: Investigating the physiological effects of the compound in animal models to correlate its in vitro binding affinity with in vivo efficacy.

By following the principles of meticulous experimental design and rigorous data analysis outlined here, researchers can effectively utilize [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol to advance our understanding of receptor pharmacology and accelerate the drug discovery process.[16]

References

  • LookChem. [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Link]

  • National Center for Biotechnology Information. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Journal of Human Hypertension. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. [Link]

  • National Center for Biotechnology Information. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. [Link]

  • American Physiological Society Journals. The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]

  • ResearchGate. The roles of imidazole ligands in coordination supramolecular systems:. [Link]

  • PubMed. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl). [Link]

  • MDPI. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]

  • MilliporeSigma. Receptor Binding Assays. [Link]

  • ACS Publications. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [Link]

  • National Center for Biotechnology Information. Imidazoline I2 receptors: an update. [Link]

  • PubMed. Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin. [Link]

  • Wikipedia. Transition metal imidazole complex. [Link]

  • Krause & Pachernegg. I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. [Link]

  • National Institutes of Health. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • ACS Publications. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]

  • Royal Society of Chemistry. The roles of imidazole ligands in coordination supramolecular systems. [Link]

Sources

Method

Experimental Protocol for Enzyme Inhibition Assays Using Imidazole Derivatives

Introduction: The Critical Role of Enzyme Inhibition in Drug Discovery and the Promise of Imidazole Derivatives Enzymes are the biological catalysts that drive the vast majority of chemical reactions essential for life....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enzyme Inhibition in Drug Discovery and the Promise of Imidazole Derivatives

Enzymes are the biological catalysts that drive the vast majority of chemical reactions essential for life. When dysfunctional, due to hyperactivation or overexpression, they can become key drivers of disease.[1] Consequently, the inhibition of specific enzymes has emerged as a cornerstone of modern therapeutic intervention.[1] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, offering a powerful strategy to modulate pathological processes.[1] This principle is fundamental to the action of many successful drugs, from antibiotics like penicillin to agents used in cancer chemotherapy.[1]

Among the vast chemical space explored for potential enzyme inhibitors, imidazole derivatives have garnered significant attention.[2][3] The imidazole ring is a versatile scaffold found in numerous biologically active molecules and approved pharmaceuticals.[4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an excellent candidate for binding to the active or allosteric sites of enzymes.[4] Imidazole-based compounds have shown promise as inhibitors of a wide range of enzyme classes, including kinases, cyclooxygenases, and cytochrome P450 enzymes, which are implicated in cancer, inflammation, and metabolic disorders.[2][5][6]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to design, execute, and interpret enzyme inhibition assays using imidazole derivatives. Beyond a simple recitation of steps, this protocol is grounded in the principles of robust assay development, emphasizing the causality behind experimental choices to ensure the generation of high-quality, reproducible data.

I. Pre-Assay Considerations: Building a Foundation for Success

Before embarking on any experimental work, a thorough understanding of the target enzyme and the putative inhibitor is paramount. This foundational knowledge will inform every aspect of the assay design, from buffer selection to data analysis.

A. Characterization of the Target Enzyme

A well-characterized enzyme is the bedrock of a reliable inhibition assay. Key parameters to establish include:

  • Purity and Concentration: Ensure the enzyme preparation is of high purity to avoid confounding activities. The active enzyme concentration should be accurately determined.

  • Kinetic Parameters (K_m and V_max): The Michaelis constant (K_m) and maximum velocity (V_max) are intrinsic properties of the enzyme-substrate interaction.[7] Determining these values is crucial for selecting the appropriate substrate concentration for the inhibition assay.[7] For screening competitive inhibitors, a substrate concentration at or below the K_m is often optimal.[7]

  • Optimal Reaction Conditions: The pH, temperature, and ionic strength of the assay buffer must be optimized to ensure maximal and stable enzyme activity.[7][8]

B. Understanding the Imidazole Derivative

The physicochemical properties of the imidazole derivative under investigation will influence its behavior in the assay.

  • Solubility: Determine the solubility of the compound in the assay buffer. The use of a co-solvent like dimethyl sulfoxide (DMSO) is common, but its final concentration in the assay should be kept constant and at a level that does not significantly impact enzyme activity.[9]

  • Purity: The purity of the test compound is critical to ensure that the observed inhibition is due to the molecule of interest and not a contaminant.

  • Mechanism of Action: While the assay itself will help elucidate the mechanism, preliminary in silico modeling or literature review on similar imidazole scaffolds can provide initial hypotheses (e.g., competitive, non-competitive, etc.). Imidazole derivatives are known to interact with enzymes by binding to active sites or modulating their activity through various mechanisms.[3]

II. Assay Development and Optimization: A Step-by-Step Guide

The development of a robust and reproducible enzyme inhibition assay requires a systematic approach to optimize each component of the reaction.[10]

A. Choice of Assay Format

The selection of the assay format depends on the nature of the enzyme, substrate, and the available instrumentation. Common formats include:

  • Spectrophotometric Assays: These assays measure the change in absorbance of light as a substrate is converted to a product or vice versa.[11][12][13] They are widely used due to their simplicity and accessibility.

  • Fluorometric Assays: These assays detect changes in fluorescence upon substrate conversion and often offer higher sensitivity than spectrophotometric methods.[14][15]

  • Luminometric Assays: These assays measure the light produced by a chemical reaction, such as the ATP-dependent reaction catalyzed by luciferase, which can be coupled to the activity of the target enzyme.

B. Experimental Workflow Diagram

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Enzyme Stock P3 Prepare Substrate Stock P4 Prepare Imidazole Inhibitor Stock A1 Dispense Buffer, Enzyme, and Inhibitor to Plate P4->A1 Serial Dilutions A2 Pre-incubate Enzyme and Inhibitor A1->A2 Time & Temp A3 Initiate Reaction with Substrate A2->A3 A4 Monitor Reaction Progress (Kinetic or Endpoint) A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 D2 Determine IC₅₀ Value D1->D2 D3 Perform Kinetic Studies (e.g., Lineweaver-Burk Plot) D2->D3 Further Characterization D4 Determine Inhibition Type and Kᵢ D3->D4

Caption: General workflow for an enzyme inhibition assay.

III. Detailed Experimental Protocols

The following protocols provide a framework for performing enzyme inhibition assays. It is essential to adapt the specific concentrations and incubation times to the particular enzyme-inhibitor system being studied.

A. Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

Materials:

  • Purified enzyme

  • Substrate

  • Imidazole derivative inhibitor

  • Assay buffer (optimized for pH, ionic strength)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagent Solutions:

    • Enzyme Solution: Dilute the enzyme stock to the desired working concentration in pre-warmed assay buffer.

    • Substrate Solution: Prepare the substrate solution at a concentration equal to its K_m value in the assay buffer.

    • Inhibitor Solutions: Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO). Perform a serial dilution of the inhibitor stock to obtain a range of concentrations (e.g., 100 µM to 0.01 µM).

  • Assay Setup:

    • To the wells of a 96-well plate, add 5 µL of each inhibitor dilution.

    • Include control wells:

      • Positive Control (100% activity): 5 µL of solvent (e.g., DMSO) without inhibitor.

      • Negative Control (0% activity): 5 µL of a known potent inhibitor or buffer alone.

    • Add 85 µL of the enzyme solution to each well.

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the Reaction:

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Mix the plate thoroughly.

  • Data Acquisition:

    • Immediately begin reading the plate in the plate reader.

    • For a kinetic assay , record the signal (absorbance or fluorescence) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

    • For an endpoint assay , incubate the plate for a fixed time and then stop the reaction (e.g., by adding a stop solution). Read the final signal.

  • Data Analysis:

    • For kinetic data, determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the reaction progress curve.[16][17]

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Example Plate Layout for IC₅₀ Determination

WellContent
A1-A3Negative Control (No Enzyme)
B1-B3Positive Control (No Inhibitor)
C1-C3Inhibitor Concentration 1
D1-D3Inhibitor Concentration 2
E1-E3Inhibitor Concentration 3
F1-F3Inhibitor Concentration 4
G1-G3Inhibitor Concentration 5
H1-H3Inhibitor Concentration 6
B. Protocol 2: Determination of the Mechanism of Inhibition

To understand how the imidazole derivative is inhibiting the enzyme, kinetic studies are performed at varying substrate and inhibitor concentrations.[18]

Procedure:

  • Follow the general procedure for the IC₅₀ determination.

  • Perform the assay with multiple fixed concentrations of the imidazole inhibitor (e.g., 0, 0.5 x K_i, 1 x K_i, 2 x K_i, where K_i is the inhibition constant, which can be estimated from the IC₅₀).

  • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 x K_m to 10 x K_m).

  • Determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Data Interpretation:

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis. V_max remains unchanged, while the apparent K_m increases with increasing inhibitor concentration.[16][18]

  • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent V_max decreases with increasing inhibitor concentration, while K_m remains unchanged.[16]

  • Uncompetitive Inhibition: The lines will be parallel. Both the apparent V_max and K_m decrease with increasing inhibitor concentration.[16]

  • Mixed Inhibition: The lines will intersect in the second or third quadrant. Both the apparent V_max and K_m are affected.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition C_E Enzyme (E) C_ES ES Complex C_E->C_ES +S C_EI EI Complex C_E->C_EI +I C_S Substrate (S) C_I Inhibitor (I) C_P Product (P) C_ES->C_P +E NC_E Enzyme (E) NC_ES ES Complex NC_E->NC_ES +S NC_EI EI Complex NC_E->NC_EI +I NC_S Substrate (S) NC_I Inhibitor (I) NC_ESI ESI Complex NC_ES->NC_ESI +I NC_P Product (P) NC_ES->NC_P +E NC_EI->NC_ESI +S

Caption: Mechanisms of reversible enzyme inhibition.

IV. Data Analysis and Interpretation: From Raw Data to Actionable Insights

A. Software and Tools

Several software packages are available for analyzing enzyme kinetics data, including:

  • GraphPad Prism: A user-friendly software for curve fitting and statistical analysis.

  • Origin: A comprehensive data analysis and graphing software.[19]

  • R: A powerful open-source programming language with packages specifically designed for enzyme kinetics analysis.[20]

B. Key Parameters to Report
  • IC₅₀: The concentration of inhibitor that reduces enzyme activity by 50%.

  • K_i: The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. It is a more fundamental measure of inhibitor potency than the IC₅₀.

  • Mechanism of Inhibition: A clear statement of the determined inhibition type (e.g., competitive, non-competitive).

Table 2: Interpreting Kinetic Data

Inhibition TypeEffect on V_maxEffect on K_mLineweaver-Burk Plot
CompetitiveNo changeIncreasesLines intersect on y-axis
Non-competitiveDecreasesNo changeLines intersect on x-axis
UncompetitiveDecreasesDecreasesLines are parallel
MixedDecreasesVariesLines intersect off-axes

V. Troubleshooting and Best Practices

Even with a well-designed protocol, unexpected results can occur. This section provides guidance on common issues and how to address them.

Problem Possible Cause(s) Solution(s)
High variability between replicates- Pipetting errors- Incomplete mixing- Temperature fluctuations- Use calibrated pipettes- Ensure thorough mixing- Maintain constant temperature
No inhibition observed- Inactive inhibitor- Inhibitor concentration too low- Assay conditions incorrect- Verify inhibitor integrity- Test a wider concentration range- Re-optimize assay conditions
Inconsistent results- Reagent degradation- Sample variability- Prepare fresh reagents- Use consistent sample preparation methods

Best Practices for a Self-Validating System:

  • Include appropriate controls in every experiment. [9][21] This includes positive and negative controls for both the enzyme activity and the inhibition.

  • Perform experiments in triplicate to ensure the reproducibility of the results.

  • Validate the assay with a known inhibitor of the target enzyme to confirm that the assay is performing as expected.

  • Ensure that the reaction is proceeding under initial velocity conditions. [7][16] This means that less than 10-15% of the substrate has been consumed.

VI. Conclusion

This application note has provided a detailed and scientifically grounded protocol for conducting enzyme inhibition assays with imidazole derivatives. By following these guidelines, researchers can generate reliable and reproducible data to characterize the inhibitory potential of these promising compounds. A thorough understanding of the underlying principles of enzyme kinetics and a meticulous approach to assay development are essential for advancing the discovery of novel enzyme inhibitors for therapeutic applications.

VII. References

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Retrieved from [Link]

  • 5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Retrieved from [Link]

  • What is an Inhibition Assay? - Blog - Biobide. (n.d.). Retrieved from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Retrieved from [Link]

  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (n.d.). Retrieved from [Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed. (2024, July 13). Retrieved from [Link]

  • Protocol for enzyme assays - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (n.d.). Retrieved from [Link]

  • Mechanism of imidazole inhibition of a GH1 β-glucosidase - PubMed. (n.d.). Retrieved from [Link]

  • Spectrophotometric Enzyme Assays. (n.d.). Retrieved from [Link]

  • International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - DergiPark. (2020, September 15). Retrieved from [Link]

  • Analysis of continuous enzyme kinetic data using ICEKAT - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC - NIH. (2021, September 8). Retrieved from [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H. (2020, May 8). Retrieved from [Link]

  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R | bioRxiv. (2018, May 16). Retrieved from [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • How to Perform Enzyme Kinetics Analysis - Origin Blog. (2016, October 25). Retrieved from [Link]

Sources

Application

The Versatile Precursor: Application Notes on [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazole Scaffold in Oncology The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a mult...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinate with metal ions make it a versatile component for designing molecules that can interact with various biological targets.[2] In the realm of oncology, imidazole-based compounds have demonstrated a broad spectrum of anticancer activities, targeting key cellular processes such as cell division, signaling pathways, and angiogenesis.[3][4] Marketed anticancer drugs like dacarbazine, temozolomide, and nilotinib feature the imidazole core, highlighting its therapeutic relevance. This document provides a detailed guide on the utilization of a specific, functionalized imidazole building block, [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, as a precursor for the synthesis of novel anticancer agents.

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol offers a strategic starting point for medicinal chemists. It possesses a reactive benzylic alcohol for further functionalization and a pre-installed imidazole moiety, streamlining the synthesis of more complex molecules. This guide will explore synthetic strategies to leverage this precursor, present detailed protocols for the preparation of potential anticancer agents, and discuss methodologies for their biological evaluation.

Chemical Properties and Handling of the Precursor

PropertyValue
IUPAC Name [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
CAS Number 103573-92-8
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 65 °C
Boiling Point 400.7 °C at 760 mmHg
Storage Store in a cool, dry place away from incompatible materials.

Note: The physical properties are sourced from publicly available data.[5] It is recommended to confirm these properties with the supplier's certificate of analysis.

Synthetic Pathways from [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

The strategic placement of the hydroxymethyl group on the phenyl ring of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol allows for a variety of chemical transformations to generate a library of derivatives for anticancer screening. The following sections outline key synthetic strategies.

Strategy 1: Oxidation to the Aldehyde and Subsequent Reactions

The benzylic alcohol can be readily oxidized to the corresponding aldehyde, 4-(1H-imidazol-1-ylmethyl)benzaldehyde, a versatile intermediate for various condensation reactions.

Diagram of Oxidation and Subsequent Condensation

G Precursor [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Oxidation Oxidation (e.g., PCC, MnO₂) Precursor->Oxidation Aldehyde 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Oxidation->Aldehyde Condensation Condensation Reactions Aldehyde->Condensation Chalcones Chalcones Condensation->Chalcones With Acetophenones SchiffBases Schiff Bases Condensation->SchiffBases With Amines OtherHeterocycles Other Heterocycles Condensation->OtherHeterocycles With Active Methylene Compounds

Caption: Oxidation of the precursor to the aldehyde enables various condensation reactions.

Protocol 1: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde

Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of hydrates.

Materials:

  • [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add PCC (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of Imidazole-Containing Chalcones

Rationale: Chalcones are α,β-unsaturated ketones that have shown significant anticancer activity. They can be synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative in the presence of a base.

Materials:

  • 4-(1H-Imidazol-1-ylmethyl)benzaldehyde

  • Substituted acetophenone (e.g., 4'-methylacetophenone)

  • Methanol

  • Aqueous sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, dissolve 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in methanol at room temperature.

  • Add aqueous NaOH solution dropwise to the stirred mixture.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent like methanol or ethanol to obtain the pure chalcone derivative.

Strategy 2: Conversion to a Halide and Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group, such as a halide, to facilitate nucleophilic substitution reactions, allowing for the introduction of various pharmacophores.

Diagram of Halogenation and Nucleophilic Substitution

G Precursor [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Halogenation Halogenation (e.g., SOCl₂, PBr₃) Precursor->Halogenation Halide 1-(4-(Halomethyl)benzyl)-1H-imidazole Halogenation->Halide Nucleophilic_Substitution Nucleophilic Substitution Halide->Nucleophilic_Substitution Ethers Ethers Nucleophilic_Substitution->Ethers With Alkoxides/Phenoxides Amines Amines Nucleophilic_Substitution->Amines With Amines/Anilines Thioethers Thioethers Nucleophilic_Substitution->Thioethers With Thiols/Thiophenols

Caption: Conversion to a halide enables diverse nucleophilic substitution reactions.

Protocol 3: Synthesis of 1-(4-(Chloromethyl)benzyl)-1H-imidazole

Rationale: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to the corresponding chlorides. The reaction proceeds via a chlorosulfite intermediate and typically gives good yields.

Materials:

  • [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 4: Synthesis of Amine Derivatives

Rationale: The introduction of an amine functionality can significantly impact the biological activity of a molecule by altering its polarity, basicity, and hydrogen bonding capacity. The synthesized halide can readily react with various primary or secondary amines.

Materials:

  • 1-(4-(Chloromethyl)benzyl)-1H-imidazole

  • Desired amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • In a round-bottom flask, dissolve 1-(4-(chloromethyl)benzyl)-1H-imidazole (1 equivalent) and the desired amine (1.2 equivalents) in acetonitrile.

  • Add potassium carbonate (2 equivalents) as a base.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological Evaluation of Synthesized Compounds

The newly synthesized derivatives should be evaluated for their anticancer activity using a panel of cancer cell lines.

Diagram of In Vitro Anticancer Evaluation Workflow

G Synthesized_Compounds Synthesized Compounds Cell_Line_Panel Cancer Cell Line Panel (e.g., MCF-7, HCT116, A549) Synthesized_Compounds->Cell_Line_Panel MTT_Assay MTT/SRB Assay (Cell Viability) Cell_Line_Panel->MTT_Assay IC50_Determination IC₅₀ Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies For Potent Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Kinase_Inhibition_Assay Kinase Inhibition Assay Mechanism_Studies->Kinase_Inhibition_Assay

Caption: Workflow for the in vitro evaluation of synthesized anticancer agents.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol are not extensively published, general principles from related imidazole-based anticancer agents can be applied. For instance, the nature and position of substituents on the phenyl ring can significantly influence activity.[6] Electron-withdrawing or donating groups can affect the electronic properties of the molecule and its interaction with biological targets. The linker between the phenyl ring and other moieties can also impact conformational flexibility and binding affinity.

Conclusion and Future Perspectives

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a valuable and versatile precursor for the synthesis of a diverse range of imidazole-containing compounds with potential anticancer activity. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this scaffold. Future work should focus on the synthesis of larger, more diverse libraries of compounds and their systematic biological evaluation to identify lead candidates for further preclinical development. Investigating the mechanism of action of the most potent compounds will be crucial for understanding their therapeutic potential and for guiding future drug design efforts.

References

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). Scientific Reports. Available at: [Link]

  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][3][7] phenanthroline derivative for the treatment of colorectal cancer. (2022). European Journal of Pharmacology. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • US Patent for 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound. (2024). United States Patent.
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2017). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2018). Molecules. Available at: [Link]

  • Advance in research of imidazoles as anti-tumor agents. (2005). Chinese Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2017). Hilaris Publisher. Available at: [Link]

  • Molecular modeling study of 4-Phenyl-1H-Imidazole... (2013). F1000Research. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia. Available at: [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). Molecules. Available at: [Link]

  • Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). (2022). ResearchGate. Available at: [Link]

  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][3][7] phenanthroline derivative for the treatment of colorectal cancer. (2022). ResearchGate. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Available at: [Link]

  • Imidazole derivatives and salts thereof and their synthesis. (1983). European Patent Office. Available at: [Link]

  • Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. LookChem. Available at: [Link]

Sources

Method

Forging the Core of Modern Medicine: A Guide to Metal-Catalyzed Imidazole Synthesis

Introduction: The Imidazole Ring - A Privileged Scaffold in Drug Discovery The imidazole moiety is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Ring - A Privileged Scaffold in Drug Discovery

The imidazole moiety is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its role as a bioisostere for amide bonds make it a privileged scaffold in the design of novel therapeutics.[1] From antifungal agents to anticancer drugs and beyond, the versatile imidazole ring continues to be a focal point for innovation in drug development.[1][2] Consequently, the development of robust, efficient, and versatile synthetic methods for the construction of substituted imidazoles is of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide delves into the application of modern metal-catalyzed cyclization methods for the formation of the imidazole ring. We will move beyond a simple recitation of procedures to provide an in-depth analysis of the underlying principles, mechanistic insights, and practical considerations for three prominent catalytic systems: copper, rhodium, and iron. Each section is designed to equip researchers, scientists, and drug development professionals with the knowledge to not only apply these methods but also to understand the causality behind the experimental choices, fostering innovation and troubleshooting in their own synthetic endeavors.

I. Copper-Catalyzed Oxidative Diamination of Terminal Alkynes: A Versatile and Atom-Economical Approach

The copper-catalyzed synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines represents a significant advancement in imidazole synthesis due to its operational simplicity and atom economy.[4][5][6] This method leverages an inexpensive and abundant metal catalyst to forge two new carbon-nitrogen bonds in a single operation.

Mechanistic Rationale

The reaction proceeds through a proposed catalytic cycle initiated by the coordination of the copper catalyst to the terminal alkyne. The amidine then engages in the reaction, leading to a cascade of events including N-H activation, migratory insertion, and ultimately, an oxidative cyclization to furnish the imidazole ring. The use of an external oxidant, typically molecular oxygen, is crucial for regenerating the active copper catalyst and driving the catalytic cycle.[4]

Copper_Catalyzed_Imidazole_Synthesis cluster_cycle Catalytic Cycle Cu(I) Cu(I) Alkyne_Complex Copper-Alkyne Complex Cu(I)->Alkyne_Complex + Alkyne Oxidant_Out H2O Amidine_Addition Amidine Coordination & N-H Activation Alkyne_Complex->Amidine_Addition + Amidine - H+ Vinyl_Copper Vinyl-Copper Intermediate Amidine_Addition->Vinyl_Copper Cyclization Intramolecular Cyclization Vinyl_Copper->Cyclization Imidazole_Complex Copper-Imidazole Complex Cyclization->Imidazole_Complex Imidazole_Complex->Cu(I) + Oxidant - Imidazole Reactants Terminal Alkyne + Amidine Reactants->Cu(I) Product 1,2,4-Trisubstituted Imidazole Product->Imidazole_Complex Oxidant_In O2 Oxidant_In->Imidazole_Complex

Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed Imidazole Synthesis.

Application Protocol: Synthesis of 1,2,4-Trisubstituted Imidazoles

This protocol is adapted from the work of Li and Neuville and provides a general procedure for the synthesis of a diverse range of 1,2,4-trisubstituted imidazoles.[4][5][6]

Materials:

  • Amidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O, 10 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Pyridine (1.0 mL per 0.5 mmol of amidine)

  • Toluene (2.0 mL per 0.5 mmol of amidine)

  • Oxygen (balloon)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the amidine (0.5 mmol, 1.0 equiv), terminal alkyne (0.6 mmol, 1.2 equiv), CuCl₂·2H₂O (0.05 mmol, 10 mol%), and Na₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with oxygen three times, and then leave it under an oxygen atmosphere (balloon).

  • Add toluene (2.0 mL) and pyridine (1.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,4-trisubstituted imidazole.

Expert Insights:

  • The Role of Pyridine: Pyridine acts as both a solvent and a ligand, enhancing the solubility of the copper catalyst and modulating its reactivity.

  • Base Selection: Sodium carbonate is a crucial component, acting as a base to facilitate the deprotonation steps in the catalytic cycle. Other bases may be less effective.

  • Oxygen Atmosphere: Maintaining a positive pressure of oxygen is essential for efficient catalyst turnover. Ensure the reaction is well-sealed to prevent the loss of the oxygen atmosphere.

II. Rhodium-Catalyzed Transannulation of 1-Sulfonyl-1,2,3-Triazoles: A Pathway to Structurally Diverse Imidazoles

The rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with nitriles offers a powerful and highly versatile method for the synthesis of a wide range of substituted imidazoles.[7][8] This transformation proceeds via the formation of a rhodium iminocarbenoid intermediate, which then undergoes a [3+2] cycloaddition with a nitrile.[7][8][9]

Mechanistic Rationale

The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with the 1-sulfonyl-1,2,3-triazole, leading to the extrusion of dinitrogen and the formation of a highly reactive rhodium iminocarbenoid. This intermediate is then trapped by a nitrile to form a six-membered metallacycle. Subsequent ring contraction and catalyst regeneration release the imidazole product.[7][9]

Rhodium_Catalyzed_Imidazole_Synthesis cluster_cycle Catalytic Cycle Rh(II) Rh(II) Carbene_Formation Rh(II)-Iminocarbene Formation Rh(II)->Carbene_Formation + 1-Sulfonyl-1,2,3-triazole - N2 Nitrile_Addition [3+2] Cycloaddition with Nitrile Carbene_Formation->Nitrile_Addition + Nitrile Metallacycle Rhodium-Containing Intermediate Nitrile_Addition->Metallacycle Ring_Contraction Ring Contraction & Aromatization Metallacycle->Ring_Contraction Ring_Contraction->Rh(II) - Imidazole Reactants 1-Sulfonyl-1,2,3-triazole + Nitrile Reactants->Rh(II) Product Substituted Imidazole Product->Ring_Contraction

Figure 2: Proposed Catalytic Cycle for Rhodium-Catalyzed Imidazole Synthesis.

Application Protocol: Synthesis of Substituted Imidazoles

This protocol is based on the seminal work by Gevorgyan, Fokin, and coworkers and provides a general method for the rhodium-catalyzed synthesis of imidazoles.[7][8]

Materials:

  • 1-Sulfonyl-1,2,3-triazole (1.0 equiv)

  • Nitrile (3.0-5.0 equiv, can be used as solvent)

  • Dirhodium(II) octanoate [Rh₂(oct)₄] (1-2 mol%)

  • Anhydrous 1,2-dichloroethane (DCE) or chloroform (if nitrile is not the solvent)

Procedure:

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 1-sulfonyl-1,2,3-triazole (0.2 mmol, 1.0 equiv) and Rh₂(oct)₄ (0.002-0.004 mmol, 1-2 mol%).

  • Add the nitrile (0.6-1.0 mmol, 3.0-5.0 equiv). If the nitrile is a solid, dissolve it in a minimal amount of anhydrous DCE or chloroform. If the nitrile is a liquid, it can be used as the solvent.

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 80-120 °C.

  • Stir the reaction mixture for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solvent was used, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted imidazole.

Expert Insights:

  • Catalyst Choice: While Rh₂(oct)₄ is a robust catalyst, other rhodium(II) carboxylates can also be effective. The choice of catalyst may influence reaction efficiency and selectivity.

  • Nitrile Reactivity: Electron-rich nitriles tend to react more readily than electron-deficient ones. For less reactive nitriles, higher temperatures and longer reaction times may be necessary.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Non-polar, coordinating solvents are generally preferred.

III. Iron-Catalyzed [3+2] Annulation: An Economical and Sustainable Alternative

Iron catalysis has emerged as an attractive alternative to precious metal catalysis due to the low cost, low toxicity, and high natural abundance of iron.[10][11][12] The iron-catalyzed [3+2] annulation of oxime acetates with vinyl azides provides a redox-neutral and environmentally friendly route to 2,4-substituted 2H-imidazoles.[10]

Mechanistic Rationale

The proposed mechanism involves the initial reaction of the iron catalyst with the vinyl azide to generate an iron-nitrene species. This intermediate then reacts with the oxime acetate in a [3+2] cycloaddition manner. Subsequent rearrangement and elimination of acetic acid and dinitrogen afford the 2H-imidazole product and regenerate the active iron catalyst.

Iron_Catalyzed_Imidazole_Synthesis cluster_cycle Catalytic Cycle Fe(II) Fe(II) Nitrene_Formation Iron-Nitrene Formation Fe(II)->Nitrene_Formation + Vinyl Azide - N2 Cycloaddition [3+2] Cycloaddition with Oxime Acetate Nitrene_Formation->Cycloaddition + Oxime Acetate Intermediate Iron-Containing Intermediate Cycloaddition->Intermediate Rearrangement Rearrangement & Elimination Intermediate->Rearrangement Rearrangement->Fe(II) - 2H-Imidazole - Acetic Acid Reactants Vinyl Azide + Oxime Acetate Reactants->Fe(II) Product 2,4-Substituted 2H-Imidazole Product->Rearrangement

Figure 3: Proposed Catalytic Cycle for Iron-Catalyzed Imidazole Synthesis.

Application Protocol: Synthesis of 2,4-Substituted 2H-Imidazoles

This protocol is based on the work of Jiang and coworkers and provides a general procedure for the iron-catalyzed synthesis of 2H-imidazoles.[10]

Materials:

  • Oxime acetate (1.0 equiv)

  • Vinyl azide (1.5 equiv)

  • Iron(II) acetate [Fe(OAc)₂] (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the oxime acetate (0.3 mmol, 1.0 equiv), vinyl azide (0.45 mmol, 1.5 equiv), and Fe(OAc)₂ (0.03 mmol, 10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DCE (1.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 12 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-substituted 2H-imidazole.

Expert Insights:

  • Anhydrous Conditions: The reaction is sensitive to moisture, so it is crucial to use anhydrous solvents and properly dried glassware.

  • Substrate Scope: This method is tolerant of a wide range of functional groups on both the oxime acetate and the vinyl azide, making it a versatile tool for the synthesis of diverse 2H-imidazoles.

  • Safety Note: Vinyl azides can be energetic compounds. Handle with appropriate safety precautions.

IV. Comparative Overview and Future Perspectives

To facilitate the selection of the most appropriate method for a given synthetic challenge, the following table summarizes the key features of the discussed metal-catalyzed imidazole syntheses.

FeatureCopper-CatalyzedRhodium-CatalyzedIron-Catalyzed
Catalyst Inexpensive (CuCl₂)Precious Metal (Rh₂(oct)₄)Inexpensive (Fe(OAc)₂)
Starting Materials Amidines, Terminal Alkynes1-Sulfonyl-1,2,3-triazoles, NitrilesOxime Acetates, Vinyl Azides
Product 1,2,4-Trisubstituted ImidazolesSubstituted Imidazoles2,4-Substituted 2H-Imidazoles
Key Advantages Atom-economical, uses O₂ as oxidantBroad substrate scope, high functional group toleranceEconomical, environmentally benign
Key Considerations Requires an oxidantRequires pre-synthesis of triazolesRequires anhydrous conditions

The field of metal-catalyzed imidazole synthesis is continually evolving, with ongoing efforts to develop more sustainable, efficient, and selective methodologies. Future research will likely focus on the use of earth-abundant first-row transition metals, the development of enantioselective transformations, and the expansion of the substrate scope to include more complex and functionalized starting materials. These advancements will undoubtedly continue to empower medicinal chemists and drug discovery professionals in their quest to design and synthesize the next generation of imidazole-based therapeutics.

V. References

  • de Souza, M. C. B. V., de Almeida, V. M., & de Oliveira, R. B. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7188. [Link]

  • Zhu, Z., Tang, X., Li, J., Li, X., Wu, W., Deng, G., & Jiang, H. (2017). Iron-Catalyzed Synthesis of 2H-Imidazoles from Oxime Acetates and Vinyl Azides under Redox-Neutral Conditions. Organic Letters, 19(6), 1370–1373. [Link]

  • Li, J., & Neuville, L. (2013). Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters, 15(7), 1752–1755. [Link]

  • Recent advances in transition-metal-catalyzed C–CN bond activations. (2025, August 6). ResearchGate. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 2). Taylor & Francis Online. [Link]

  • Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. (2015). Accounts of Chemical Research. [Link]

  • Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. (2013). Organic Chemistry Portal. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Transition Metal (Cu, Ni, Fe, Co) Catalyzed Organic Reaction: A Mini-Review. (2024, June 24). OALib. [Link]

  • Copper-catalyzed oxidative diamination of terminal alkynes by amidines: synthesis of 1,2,4-trisubstituted imidazoles. (2013, April 5). PubMed. [Link]

  • Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry Blog. [Link]

  • Horneff, T., Chuprakov, S., Chernyak, N., Gevorgyan, V., & Fokin, V. V. (2008). Rhodium-catalyzed transannulation of 1,2,3-triazoles with nitriles. Journal of the American Chemical Society, 130(45), 14972–14974. [Link]

  • Recent Advances in Transition-metal-catalyzed C-C Bond Formation via C(sp2 ). (2021, April 14). PubMed. [Link]

  • Li, J.H. and Neuville, L. (2013) Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Tri Substituted Imidazoles. Organic Letters, 15, 1752-1755. (n.d.). References. [Link]

  • Organic & Biomolecular Chemistry Blog. (2025, December 10). Organic & Biomolecular Chemistry Blog. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). MDPI. [Link]

  • Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. (n.d.). Sci-Hub. [Link]

  • Rhodium-catalyzed transannulation of 1,2,3-triazoles with nitriles. (2008, November 12). Pure. [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023, June 19). NIH. [Link]

  • Rhodium-Catalyzed Transannulation of 4,5-Fused 1-Sulfonyl-1,2,3- triazoles with Nitriles. The Selective Formation of 1-Sulfonyl-4,5- fused Imidazoles versus Secondary C−H Bond Migration. (n.d.). ResearchGate. [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Versatile Reactivity of Rhodium–Iminocarbenes Derived from N-Sulfonyl Triazoles. (n.d.). NIH. [Link]

Sources

Application

Application Notes and Protocols for the Solid-Phase Extraction (SPE) of Imidazole Compounds

Introduction: The Significance of Imidazole Purification Imidazole and its derivatives are a cornerstone of pharmaceutical and chemical industries, forming the structural core of numerous active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazole Purification

Imidazole and its derivatives are a cornerstone of pharmaceutical and chemical industries, forming the structural core of numerous active pharmaceutical ingredients (APIs), catalysts, and specialty chemicals.[1][2] Their biological importance is underscored by their presence in essential molecules like the amino acid histidine and histamine.[3] Given their widespread use and synthesis, robust methods for their purification from complex matrices such as reaction mixtures, biological fluids, and environmental samples are paramount.[4][5]

Solid-Phase Extraction (SPE) has emerged as a powerful and efficient technique for the purification and concentration of analytes from complex samples.[6][7] Compared to traditional liquid-liquid extraction, SPE offers numerous advantages, including higher recoveries, reduced solvent consumption, and the potential for automation.[8][9] This guide provides a comprehensive overview of the principles and practical applications of SPE for the purification of imidazole compounds, tailored for researchers, scientists, and drug development professionals.

The "Why": Leveraging the Physicochemical Properties of Imidazole for Effective SPE

A successful SPE method is built upon a fundamental understanding of the analyte's chemical properties. Imidazole's unique characteristics dictate the optimal SPE strategy.

2.1. Amphoteric Nature and pKa: The Key to Selectivity

Imidazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[3] This is due to the two nitrogen atoms in its five-membered ring.

  • Basicity: The lone pair of electrons on one of the nitrogen atoms can accept a proton. The pKa of the conjugate acid (the imidazolium ion) is approximately 7.1.[2] This means that at a pH below 7.1, imidazole will be predominantly in its protonated, positively charged form.

  • Acidity: The N-H proton can be abstracted under strongly basic conditions. The pKa for this deprotonation is around 14.5, making it a very weak acid.[3]

This pH-dependent charge is the most critical handle for developing a highly selective ion-exchange SPE method. By adjusting the pH of the sample, we can control the charge state of the imidazole and, consequently, its interaction with the SPE sorbent.[10][11]

2.2. Polarity and Solubility

Imidazole is a polar compound with a significant dipole moment and is highly soluble in water and other polar solvents.[2][12][13] This high polarity means that reversed-phase SPE, which relies on hydrophobic interactions, requires careful optimization to achieve sufficient retention, especially for simple, unsubstituted imidazole. However, many imidazole derivatives have non-polar substituents, which increases their hydrophobicity and makes them amenable to reversed-phase SPE.

Choosing the Right Tool: A Guide to SPE Sorbent Selection for Imidazole Purification

The choice of the SPE sorbent is the most critical decision in method development.[1][14][15] The ideal sorbent will exhibit strong retention for the imidazole analyte and minimal retention for matrix interferences.[16]

Sorbent TypeRetention Mechanism(s)Recommended for Imidazole Purification?Rationale and Key Considerations
Strong Cation Exchange (SCX) Primary: Ion ExchangeSecondary: Reversed-Phase (for some sorbents)Highly Recommended Imidazoles are basic and will be protonated (positively charged) at a pH below their pKa (~7).[14] SCX sorbents have negatively charged functional groups (e.g., sulfonic acid) that strongly retain the positively charged imidazoles.[17] Elution is achieved by neutralizing the imidazole with a basic solution or using a high ionic strength buffer.
Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) Reversed-PhaseRecommended These sorbents are versatile and stable over a wide pH range (typically 1-14).[9][18] While imidazole itself is polar, many derivatives have sufficient hydrophobicity to be retained. They are particularly useful for simultaneous extraction of imidazoles with varying polarities.
Mixed-Mode (e.g., C8/SCX) Reversed-Phase and Ion ExchangeHighly Recommended These sorbents offer dual retention mechanisms, providing enhanced selectivity.[19] They can retain imidazoles through both hydrophobic and ionic interactions, allowing for more rigorous wash steps to remove a wider range of interferences.
Normal Phase (e.g., Silica, Diol) Adsorption (Polar Interactions)Application Dependent Normal phase SPE is used with non-polar samples.[19] If the imidazole is in a non-polar solvent, a normal phase sorbent can be effective. However, this is less common for biological and environmental samples which are typically aqueous.[20]
Weak Cation Exchange (WCX) Ion ExchangeLess Common WCX sorbents have a carboxylic acid functional group with a pKa around 4.8.[14] They are typically used for strong bases. Since imidazole is a weak base, a strong cation exchanger is generally more effective for robust retention.

The "How": Detailed Protocols for Imidazole Purification

The following are detailed, step-by-step protocols for the two most common and effective SPE strategies for imidazole purification. These should be considered as starting points for method development and optimized for specific applications.

Protocol 1: Strong Cation Exchange (SCX) SPE

This protocol is ideal for the selective extraction of imidazole and its basic derivatives from aqueous matrices.

Objective: To isolate basic imidazole compounds from a complex aqueous sample by exploiting their positive charge.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Adjust the sample pH to at least 2 pH units below the pKa of the imidazole analyte (e.g., pH ≤ 5). This ensures the imidazole is fully protonated and positively charged.[10]

    • Centrifuge or filter the sample to remove any particulate matter.[18]

  • Sorbent Conditioning:

    • Pass one cartridge volume of methanol through the SCX cartridge to wet the sorbent.[8]

    • Follow with one cartridge volume of deionized water to rinse the methanol.

  • Sorbent Equilibration:

    • Equilibrate the cartridge with one cartridge volume of the same pH-adjusted water/buffer used for the sample pre-treatment (e.g., pH ≤ 5).[8][16] This step is crucial for consistent retention.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 drops per second).[8] A slow flow rate ensures sufficient interaction time between the analyte and the sorbent.

  • Washing:

    • Wash the cartridge with one cartridge volume of the equilibration buffer to remove any remaining sample matrix.

    • Follow with one cartridge volume of a weak organic solvent (e.g., 5-20% methanol in water) to remove weakly retained, non-polar interferences. The optimal percentage of organic solvent should be determined experimentally to maximize interference removal without eluting the analyte.[21]

  • Elution:

    • Elute the retained imidazole compounds with one cartridge volume of a basic solution. A common choice is 5% ammonium hydroxide in methanol.[22] The basic solution neutralizes the positive charge on the imidazole, disrupting the ionic interaction with the SCX sorbent and allowing for its elution.[23]

    • Collect the eluate for analysis.

Protocol 2: Polymeric Reversed-Phase SPE (e.g., Oasis HLB)

This protocol is suitable for a broader range of imidazole derivatives, including those with significant non-polar character, and for samples where co-extraction of other compound classes is desired.

Objective: To isolate imidazole compounds from an aqueous sample based on their hydrophobic/hydrophilic character.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • For optimal retention of basic imidazoles, adjust the sample pH to at least 2 pH units above the pKa of the analyte (e.g., pH ≥ 9). This ensures the imidazole is in its neutral, less polar form, which enhances its retention on the reversed-phase sorbent.[11]

    • Dilute the sample with water if it has a high organic content.

    • Centrifuge or filter to remove particulates.[18]

  • Sorbent Conditioning:

    • Pass one cartridge volume of methanol through the polymeric cartridge.[24]

    • Follow with one cartridge volume of deionized water.

  • Sorbent Equilibration:

    • Equilibrate the cartridge with one cartridge volume of pH-adjusted water/buffer (e.g., pH ≥ 9).[16]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with one cartridge volume of a weak aqueous wash (e.g., 5% methanol in water) to remove polar interferences. The pH of the wash solution should be maintained to keep the imidazole in its neutral form.[21]

  • Elution:

    • Elute the retained imidazole compounds with one cartridge volume of a strong organic solvent, such as methanol or acetonitrile.[19] Acidifying the elution solvent (e.g., with 0.1-1% formic acid) can sometimes improve recovery by protonating the imidazole and increasing its solubility in the elution solvent.[18]

    • Collect the eluate for analysis.

Visualizing the Process: SPE Workflows

SPE_Workflow cluster_SCX Strong Cation Exchange (SCX) Workflow scx_start Start: Aqueous Sample (pH adjusted to < 5) scx_cond Condition (Methanol, Water) scx_start->scx_cond scx_equil Equilibrate (pH < 5 Buffer) scx_cond->scx_equil scx_load Load Sample (Imidazole Retained) scx_equil->scx_load scx_wash Wash (Buffer, Weak Organic) scx_load->scx_wash scx_elute Elute (5% NH4OH in Methanol) scx_wash->scx_elute scx_end Purified Imidazole scx_elute->scx_end SPE_Workflow_RP cluster_RP Polymeric Reversed-Phase Workflow rp_start Start: Aqueous Sample (pH adjusted to > 9) rp_cond Condition (Methanol, Water) rp_start->rp_cond rp_equil Equilibrate (pH > 9 Buffer) rp_cond->rp_equil rp_load Load Sample (Imidazole Retained) rp_equil->rp_load rp_wash Wash (Weak Aqueous Wash) rp_load->rp_wash rp_elute Elute (Methanol/Acetonitrile) rp_wash->rp_elute rp_end Purified Imidazole rp_elute->rp_end

Caption: Workflow for Polymeric Reversed-Phase SPE of Imidazoles.

Ensuring Success: Method Development and Troubleshooting

Even with established protocols, optimization is often necessary for new sample matrices or specific imidazole derivatives.

6.1. Key Parameters for Optimization:

  • Wash Solvent Strength: The goal is to use the strongest possible wash solvent that does not elute the analyte of interest. [8]This can be optimized by testing a range of organic solvent concentrations in the wash step and analyzing the eluate for the presence of the target imidazole. [21]* Elution Solvent Strength and Volume: The elution solvent should be strong enough to completely elute the analyte in the smallest possible volume to avoid unnecessary dilution. [8]A stepwise elution with increasing solvent strength can be beneficial for separating imidazoles with different properties. [23]* Sample pH: As discussed, pH is a powerful tool for manipulating retention. [11]Experiment with a range of pH values around the pKa of your analyte to find the optimal conditions for retention and elution.

6.2. Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery - Analyte breakthrough during loading.- Premature elution during washing.- Incomplete elution.- Decrease sample loading flow rate.- Ensure correct sample pH for retention.- Decrease organic strength of the wash solvent.- Increase organic strength or volume of the elution solvent.- For ion exchange, ensure complete neutralization or ion exchange during elution. [25][26]
Poor Reproducibility - Inconsistent flow rates.- Cartridge drying out (for silica-based sorbents).- Incomplete equilibration.- Use a vacuum manifold or automated SPE system for consistent flow.- Do not let silica-based cartridges go dry between conditioning and loading.- Ensure the equilibration buffer is the same as the sample matrix. [16]
Co-elution of Interferences - Inadequate washing.- Sorbent not selective enough.- Increase the strength or volume of the wash solvent.- Add a secondary wash step with a different solvent.- Switch to a more selective sorbent (e.g., from reversed-phase to mixed-mode). [16]

Method Validation: Ensuring Data Integrity

Once an SPE method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Recovery: The percentage of the analyte that is recovered after the SPE process. [27]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. [27]* Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. [28]* Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified. [29]* Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte in mass spectrometry-based detection. [27]

Conclusion

Solid-phase extraction is a highly effective and versatile technique for the purification of imidazole compounds from a wide range of complex matrices. A thorough understanding of the physicochemical properties of the target imidazole, particularly its pKa and polarity, is essential for selecting the appropriate sorbent and developing a robust and reproducible method. Strong cation exchange and polymeric reversed-phase sorbents are generally the most effective choices. By following the detailed protocols and method development guidance provided in this application note, researchers can confidently implement SPE to achieve high-purity imidazole extracts, leading to more accurate and reliable analytical results.

References

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • News-Medical-Life-Sciences. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application? Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [This appears to be a duplicate of reference 3, but may contain different specific information]. Retrieved from [Link]

  • Alwsci. (2025, August 7). Why Is Your SPE Recovery So Low? Retrieved from [Link]

  • Phenomenex. (2015, September 5). Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • PubMed. (n.d.). Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

  • Interchim. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]

  • Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Retrieved from [Link]

  • Wiley Analytical Science. (1998). Solid-Phase Extraction: Principles and Practice. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Retrieved from [Link]

  • GL Sciences. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments and applications of different sorbents for SPE and SPME from biological samples. Retrieved from [Link]

  • Biotage. (n.d.). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX and SCX-3 Sorbents for the Extraction of Aqueous Samples. Retrieved from [Link]

  • IntechOpen. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • News-Medical-Life-Sciences. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Retrieved from [Link]

  • ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Advanced Topics in Solid-Phase Extraction: Chemistries. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Reddit. (2024, August 6). Imidazole concentration optimization in IMAC. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Structural Elucidation of Substituted Imidazoles using NMR Spectroscopy

Abstract Substituted imidazoles are a cornerstone of medicinal chemistry and materials science, necessitating robust analytical methodologies for their structural characterization. This guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted imidazoles are a cornerstone of medicinal chemistry and materials science, necessitating robust analytical methodologies for their structural characterization. This guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural elucidation of this important class of heterocyclic compounds. We delve into the practical application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY. This document offers not just procedural outlines but also the underlying rationale for experimental choices, addressing common challenges such as tautomerism. Detailed protocols, data interpretation strategies, and visual aids are provided to empower researchers, scientists, and drug development professionals in their daily work.

Introduction: The Significance of Imidazole Structure

The imidazole ring is a privileged scaffold in a vast array of biologically active molecules and functional materials. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a critical component in many pharmaceuticals. The precise substitution pattern on the imidazole ring dictates its chemical reactivity, biological activity, and physical properties. Therefore, accurate and complete structural determination is a non-negotiable aspect of research and development in these fields.

NMR spectroscopy stands as the most powerful and definitive tool for the molecular-level structural analysis of substituted imidazoles in solution. While 1D NMR (¹H and ¹³C) provides initial and often substantial information, the complexity of substituted derivatives frequently necessitates the use of 2D NMR techniques to resolve ambiguities and establish unequivocal connectivity and stereochemistry.[1]

Foundational NMR Techniques: A Step-by-Step Approach

A hierarchical approach to NMR analysis is the most efficient path to the complete structural elucidation of a substituted imidazole.

One-Dimensional (1D) NMR: The First Look

¹H NMR Spectroscopy: This is invariably the first experiment performed. It provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). The protons on the imidazole ring (H-2, H-4, and H-5) have characteristic chemical shifts, which are significantly influenced by the nature and position of substituents.

¹³C NMR Spectroscopy: This experiment reveals the number of chemically distinct carbon atoms. The chemical shifts of the imidazole ring carbons (C-2, C-4, and C-5) are also highly sensitive to substitution. However, a common challenge with NH-imidazoles is the phenomenon of prototropic tautomerism, which can lead to the broadening or even disappearance of C-4 and C-5 signals in the ¹³C NMR spectrum due to chemical exchange on the NMR timescale.[1][2]

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the Imidazole Ring

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H-27.5 - 8.5C-2: 135 - 145The H-2 proton is typically the most deshielded.
H-47.0 - 8.0C-4: 115 - 130Chemical shifts of H-4/H-5 and C-4/C-5 are averaged in cases of fast tautomerism.[3]
H-57.0 - 8.0C-5: 115 - 130
N-H10 - 14-Often a broad signal, exchangeable with D₂O.

Note: These are approximate ranges and can vary significantly based on solvent, concentration, and the electronic nature of substituents.

Two-Dimensional (2D) NMR: Unraveling the Connectivity

When 1D NMR spectra are insufficient for a complete assignment, a suite of 2D NMR experiments is employed.

Workflow for Structural Elucidation using 2D NMR

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Final Structure H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Assessment COSY ¹H-¹H COSY C13->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC COSY->HSQC Assign Protons to Carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Establish Long-Range Connectivity NOESY ¹H-¹H NOESY/ROESY HMBC->NOESY Determine Spatial Proximity & Stereochemistry Structure Complete Structural Assignment HMBC->Structure NOESY->Structure

Caption: A typical workflow for the structural elucidation of a substituted imidazole using a combination of 1D and 2D NMR experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds. For a substituted imidazole, this can help connect protons on a substituent to each other and, in some cases, reveal small couplings between ring protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[4] This is an essential step for assigning the carbon signals of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[5] For substituted imidazoles, HMBC is crucial for:

    • Connecting substituents to the imidazole ring by observing correlations from the substituent's protons to the ring carbons.

    • Assigning quaternary (non-protonated) carbons.

    • Confirming the substitution pattern on the ring.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, regardless of whether they are bonded.[6] This is invaluable for determining the relative stereochemistry and the orientation of substituents. For example, a NOE between a proton on a substituent and a proton on the imidazole ring can confirm their spatial proximity.[1]

Addressing the Challenge of Tautomerism

For unsymmetrically substituted N-H imidazoles, prototropic tautomerism can complicate spectral interpretation.[7][8]

Caption: Prototropic tautomerism in an unsymmetrically substituted imidazole, leading to averaged NMR signals.

This rapid exchange often leads to a single, averaged signal for the C4 and C5 carbons and their attached protons. Strategies to address this include:

  • Low-Temperature NMR: Cooling the sample can slow down the exchange rate, potentially allowing for the observation of distinct signals for each tautomer.[2]

  • Solid-State NMR: In the solid state, molecular motion is restricted, and a single tautomeric form is typically "locked" in the crystal lattice, allowing for its unambiguous characterization.[2]

  • N-Alkylation/Acylation: Chemically "locking" the tautomeric form by replacing the N-H proton with another group (e.g., a methyl or benzyl group) can simplify the spectra and aid in the assignment of the parent compound by analogy.

  • ¹H-¹⁵N HMBC: This advanced technique can be used to correlate the N-H proton to the nitrogen atoms and adjacent carbons, providing definitive evidence for the position of the proton and thus the major tautomer in solution.[1]

Experimental Protocols

Protocol for Sample Preparation
  • Analyte Preparation: Weigh approximately 5-10 mg of the purified substituted imidazole into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Common choices include:

    • CDCl₃: Good for many organic compounds, but the N-H proton may exchange with residual water.

    • DMSO-d₆: Excellent for dissolving polar compounds and for observing N-H protons, which typically appear as sharp signals.

    • D₂O: Used for water-soluble compounds. The N-H proton will exchange with deuterium and become invisible in the ¹H NMR spectrum.

    • Methanol-d₄: Another good choice for polar compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O).[9]

  • Transfer: Vortex the vial to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

Protocol for NMR Data Acquisition

The following is a general protocol for a 400 MHz spectrometer. Specific parameters may need to be optimized.[4]

1. ¹H NMR:

  • Pulse Program: Standard single-pulse (e.g., zg30).
  • Number of Scans: 8-16.
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay: 1-2 seconds.

2. ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
  • Number of Scans: 1024 or more, depending on concentration.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 2 seconds.

3. ¹H-¹H COSY:

  • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
  • Number of Increments (t1): 256-512.
  • Number of Scans per Increment: 2-4.

4. ¹H-¹³C HSQC:

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
  • Number of Increments (t1): 128-256.
  • Number of Scans per Increment: 4-8.
  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.[4]

5. ¹H-¹³C HMBC:

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
  • Number of Increments (t1): 256-512.
  • Number of Scans per Increment: 8-16.
  • Long-Range Coupling Constant: Optimized for 8-10 Hz.[1]

6. ¹H-¹H NOESY:

  • Pulse Program: Gradient-selected NOESY (e.g., noesygpph).
  • Number of Increments (t1): 256-512.
  • Number of Scans per Increment: 8-16.
  • Mixing Time: 500-800 ms (needs to be optimized).

Data Analysis and Interpretation: A Case Study Approach

Imagine a hypothetical 4-benzyl-5-methyl-1H-imidazole.

  • ¹H NMR: Would show signals for the N-H proton, the H-2 proton, the methyl group protons, the benzylic CH₂ protons, and the aromatic protons of the benzyl group.

  • ¹³C NMR: Due to tautomerism, the C-4 and C-5 signals might be broad or averaged. Signals for C-2, the methyl carbon, the benzylic carbon, and the benzyl aromatic carbons would be visible.

  • HSQC: Would correlate the methyl protons to the methyl carbon, the benzylic protons to the benzylic carbon, and the H-2 proton to the C-2 carbon.

  • HMBC: This is the key experiment.

    • Correlations from the benzylic CH₂ protons to C-4 (and possibly C-5 and the ipso-carbon of the phenyl ring) would confirm the attachment of the benzyl group at C-4.

    • Correlations from the methyl protons to C-5 and C-4 would confirm the methyl group's position.

    • Correlations from the H-2 proton to C-4 and C-5 would confirm the ring structure.

  • NOESY: A NOE between the benzylic CH₂ protons and the methyl protons would indicate their spatial proximity, confirming the 4,5-substitution pattern.

Conclusion

The structural elucidation of substituted imidazoles is a systematic process that relies on the synergistic application of a suite of NMR experiments. By starting with simple 1D techniques and progressing to more informative 2D correlation experiments, a complete and unambiguous structural assignment can be achieved. Understanding the potential challenges, such as tautomerism, and knowing the strategies to overcome them are essential for success. The protocols and workflows outlined in this guide provide a robust framework for researchers to confidently characterize these vital chemical entities.

References

[1] Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

[7] Lázaro Martínez, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3215. Retrieved from [Link]

[9] Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Retrieved from [Link]

[4] Allouch, F., et al. (2022). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules, 27(19), 6667. Retrieved from [Link]

[8] ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. Retrieved from [Link]

[5] nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link]

[2] Nikolova, R., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3743. Retrieved from [Link]

Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 696-698. Retrieved from [Link]

[6] Garai, A., et al. (2024). Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. Inorganic Chemistry. Retrieved from [Link]

[10] Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). Retrieved from [Link]

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

[3] Biological Magnetic Resonance Bank. (n.d.). bmse000096 Imidazole. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Antifungal Activity Screening of Imidazole-Based Compounds

Introduction: The Rationale for Rigorous Antifungal Screening The imidazole class of antifungal agents represents a cornerstone in the management of mycotic diseases.[1] Their mechanism of action, primarily the inhibitio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Rigorous Antifungal Screening

The imidazole class of antifungal agents represents a cornerstone in the management of mycotic diseases.[1] Their mechanism of action, primarily the inhibition of lanosterol 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, disrupts the integrity of the fungal cell membrane, leading to fungistatic or, at higher concentrations, fungicidal effects.[2][3] As the landscape of fungal pathogens evolves, with the emergence of resistant strains, the need for robust and standardized screening protocols to evaluate novel imidazole-based compounds is paramount.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro antifungal activity of imidazole derivatives. The methodologies detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[4][5][6][7][8] Beyond a mere recitation of steps, this document elucidates the scientific principles underpinning each part of the protocol, offering insights into potential challenges and ensuring a self-validating experimental design.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Understanding the molecular target of imidazoles is crucial for interpreting screening results. These compounds interfere with the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and permeability. By inhibiting this step, imidazoles lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the cell membrane's structural and functional integrity.

Imidazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted_Membrane Disrupted Fungal Cell Membrane (Cell Death/Growth Inhibition) Imidazole Imidazole Imidazole->Lanosterol Inhibits

Caption: Mechanism of action of imidazole antifungals.

Core Experimental Workflow: A Step-by-Step Overview

The screening process follows a logical progression from initial qualitative assessments to precise quantitative determinations of antifungal potency. This workflow ensures an efficient use of resources while generating robust, actionable data.

Antifungal_Screening_Workflow Start Start: Imidazole Compound Synthesis/Acquisition Prep_Stock Prepare Compound Stock Solutions (e.g., in DMSO) Start->Prep_Stock Disk_Diffusion Primary Screen: Disk Diffusion Assay Prep_Stock->Disk_Diffusion Inoculum_Prep Prepare Fungal Inoculum (Standardized to 0.5 McFarland) Inoculum_Prep->Disk_Diffusion MIC_Assay Secondary Screen: Broth Microdilution for MIC Inoculum_Prep->MIC_Assay Disk_Diffusion->MIC_Assay Active Compounds MFC_Assay Fungicidal Activity: Determination of MFC MIC_Assay->MFC_Assay Potent Compounds Data_Analysis Data Analysis and Interpretation MFC_Assay->Data_Analysis End End: Candidate Selection Data_Analysis->End

Caption: General experimental workflow for antifungal screening.

Part 1: Primary Screening - The Disk Diffusion Method

The disk diffusion assay is a valuable initial screening tool for qualitatively assessing the antifungal activity of novel compounds. It is relatively simple, cost-effective, and provides a clear visual indication of growth inhibition.

Scientific Rationale

This method relies on the diffusion of the test compound from a saturated paper disk through an agar medium inoculated with the target fungus. If the compound possesses antifungal properties, a circular zone of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is proportional to the compound's potency, its diffusion rate in the agar, and the susceptibility of the fungus.

Protocol 1: Agar Disk Diffusion Assay
  • Media Preparation: Prepare Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB agar).[4] The glucose supports robust fungal growth, while the methylene blue enhances the definition of the inhibition zone edges.[4] Dispense approximately 20-25 mL of the molten agar into sterile 100 mm Petri dishes on a level surface to ensure a uniform depth.

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar (SDA), pick several distinct colonies.

    • Suspend the colonies in sterile 0.85% saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This corresponds to an approximate cell density of 1 x 10⁶ to 5 x 10⁶ CFU/mL for yeast.[4]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the GMB agar plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm in diameter) to the surface of the inoculated agar.

    • Pipette a fixed volume (typically 10-20 µL) of the imidazole compound stock solution (at a known concentration) onto each disk.

    • Include a positive control disk with a known antifungal (e.g., ketoconazole) and a negative control disk with the solvent (e.g., DMSO) used to dissolve the test compounds.

  • Incubation: Incubate the plates in an inverted position at 35°C for 24-48 hours.

  • Result Measurement: Measure the diameter of the zones of complete inhibition in millimeters (mm), including the diameter of the disk.

Part 2: Quantitative Analysis - Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method, as standardized by CLSI documents M27 for yeasts and M38 for filamentous fungi, is the gold standard for determining MIC values.[5][6][7][8]

Scientific Rationale

This assay exposes a standardized fungal inoculum to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. By observing the lowest concentration at which growth is inhibited, a quantitative measure of the compound's potency is obtained. This allows for direct comparison between different compounds and against established antifungal agents.

Protocol 2: Broth Microdilution Assay (Adapted from CLSI M27/M38)
  • Materials:

    • Imidazole compound stock solution (e.g., 1280 µg/mL in DMSO).

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

    • Sterile, U-bottom 96-well microtiter plates.

    • Fungal isolates and quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).

  • Preparation of Antifungal Dilutions:

    • Perform serial two-fold dilutions of the imidazole compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL, though this can be adjusted based on the expected potency of the compounds.

    • Each well will contain 100 µL of the diluted antifungal solution.

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[4]

  • Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the antifungal dilutions. This will bring the total volume in each well to 200 µL and dilute the antifungal concentration by half to the final desired test concentration.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (no drug).

    • Sterility Control: A well containing 200 µL of RPMI-1640 only (no drug, no fungus).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[4]

  • MIC Endpoint Reading:

    • Visually examine the plates. The growth control well should show distinct turbidity.

    • For imidazole and other azole antifungals, the MIC is defined as the lowest drug concentration that produces a prominent (approximately 50%) reduction in growth compared to the growth control well.[9][10] This is a critical point, as azoles are often fungistatic, and complete inhibition may not be observed. The phenomenon of "trailing," where reduced growth is seen across a range of higher concentrations, can make endpoint determination challenging.[9]

Part 3: Determining Fungicidal Activity - The MFC Assay

While the MIC indicates the concentration that inhibits fungal growth, the Minimum Fungicidal Concentration (MFC) determines the lowest concentration required to kill the fungus. This distinction is crucial, as a fungicidal compound may be preferred for treating infections in immunocompromised patients.

Scientific Rationale

The MFC is determined as a subsequent step to the MIC assay. Aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto a nutrient agar plate. If the fungus fails to grow after incubation, it indicates that the compound at that concentration was fungicidal. The MFC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum.[11][12]

Protocol 3: MFC Determination
  • Post-MIC Incubation: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations.

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-20 µL) from each well and streak it onto a Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the control streaks.

  • MFC Endpoint Determination: The MFC is the lowest concentration of the compound from which there is no fungal growth (or a colony count reduction of ≥99.9% compared to the initial inoculum count) on the subculture plate.

Data Presentation and Interpretation

Table 1: Representative Antifungal Screening Data for Imidazole Compounds
Compound IDFungal SpeciesDisk Diffusion Zone (mm)MIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
IMZ-001Candida albicans220.250.52Fungistatic
IMZ-002Candida albicans181>64>64Tolerant
IMZ-003Aspergillus fumigatus15482Fungistatic
KetoconazoleCandida albicans250.1250.54Fungistatic

Interpretation of MFC/MIC Ratio:

  • ≤ 4: The compound is generally considered fungicidal.

  • > 4: The compound is considered fungistatic. A very high ratio may indicate fungal tolerance.

Table 2: Quality Control Ranges for Reference Antifungal Agents
Fungal StrainAntifungal AgentAcceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019Ketoconazole0.03–0.25
C. krusei ATCC 6258Ketoconazole0.12–1

Note: Data derived from CLSI M60 document.[13] Researchers should always refer to the latest CLSI guidelines for the most current QC ranges.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and standardized approach for the initial in vitro screening of imidazole-based antifungal compounds. By adhering to these methodologies, researchers can generate reliable and comparable data on the potency and spectrum of activity of novel drug candidates. Positive hits from these screens, particularly those demonstrating potent fungicidal activity (low MFC/MIC ratio), can then be prioritized for further investigation, including mechanism of action studies, toxicity profiling, and evaluation in animal models of infection. The systematic application of these protocols is a critical step in the pipeline for discovering the next generation of effective antifungal therapies.

References

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020, April 29). Clinical Microbiology Reviews. Retrieved January 24, 2026, from [Link]

  • [Comparative action of 8 azole derivatives against Candida albicans: fungistatic action and cytologic study by scanning electron microscopy]. (1987). PubMed. Retrieved January 24, 2026, from [Link]

  • Dermatophyte-Selective Imidazole-Thiosemicarbazides: Potent In Vitro Activity Against Trichophyton and Microsporum with No Anti-Candida Effect. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. (2024, October 7). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870. (1996). PubMed. Retrieved January 24, 2026, from [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved January 24, 2026, from [Link]

  • Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections. (2020, May 5). eLife. Retrieved January 24, 2026, from [Link]

  • Imidazolium Salts With Antifungal Potential Against Multidrug-Resistant Dermatophytes. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 24, 2026, from [Link]

  • Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. (n.d.). ASM Journals. Retrieved January 24, 2026, from [Link]

  • Antifungal susceptibility evaluation of Candida albicans isolated from buccal lesions of hiv-positive and HIV-negative. (n.d.). Dialnet. Retrieved January 24, 2026, from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008, April 1). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. (2008, April 1). CLSI. Retrieved January 24, 2026, from [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020, September 15). DergiPark. Retrieved January 24, 2026, from [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. Retrieved January 24, 2026, from [Link]

  • Minimum inhibitory concentrations (MICs) range of Candida spp. to tested antifungal agents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. (2023, December 12). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synergistic antifungal effects and mechanisms of amantadine hydrochloride combined with azole antifungal drugs on drug-resistant Candida albicans. (2025, February 25). Frontiers. Retrieved January 24, 2026, from [Link]

  • Dot Language Graphviz. (n.d.). Fvs. Retrieved January 24, 2026, from [Link]

  • Antifungal susceptibility testing and determination of local epidemiological cut-off values for Candida species isolated from women with vulvovaginal candidiasis. (2025, January 23). ASM Journals. Retrieved January 24, 2026, from [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020, May 7). CABI Digital Library. Retrieved January 24, 2026, from [Link]

  • Patterns of In Vitro Activity of Itraconazole and Imidazole Antifungal Agents against Candida albicans with Decreased Susceptibility to. (n.d.). ASM Journals. Retrieved January 24, 2026, from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (n.d.). ANSI Webstore. Retrieved January 24, 2026, from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (n.d.). ANSI Webstore. Retrieved January 24, 2026, from [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012. (2012, September 1). ASM Journals. Retrieved January 24, 2026, from [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

  • In vitro susceptibility testing of four antifungal drugs against fungal isolates in onychomycosis. (2018, July 5). International Journal of Research in Medical Sciences. Retrieved January 24, 2026, from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). CLSI. Retrieved January 24, 2026, from [Link]

  • Minimum fungicidal concentration: Significance and symbolism. (2025, November 17). Wisdomlib. Retrieved January 24, 2026, from [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections. (2020, May 18). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synergistic and antagonistic effects of immunomodulatory drugs on the action of antifungals against Candida glabrata and Saccharomyces cerevisiae. (2018, June 13). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Antifungal. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Welcome to the technical support center for the synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable intermediate. My insights are drawn from established chemical principles and practical laboratory experience in heterocyclic chemistry.

The synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, typically achieved through the N-alkylation of imidazole with a suitable 4-(halomethyl)benzyl alcohol derivative, appears straightforward. However, the bifunctional nature of the starting materials can lead to several complications, impacting yield and purity. This guide provides a structured approach to troubleshooting these issues and answers frequently asked questions to ensure a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.

Question 1: My reaction yield is consistently low (<50%). What are the primary causes?

A low yield is the most common issue and can stem from several factors, ranging from reagent quality to competing side reactions. Let's break down the potential culprits.

Root Cause Analysis:

  • Poor Quality of Starting Materials: The primary alkylating agent, typically 4-(bromomethyl)phenylmethanol, can degrade upon storage. Benzyl bromides are lachrymatory and moisture-sensitive. The presence of the hydroxyl group can also lead to self-etherification or polymerization over time, especially if exposed to acidic or basic conditions.

  • Side Reactions: The most significant cause of yield loss is often the formation of byproducts. The primary side reactions in this synthesis are:

    • Bis-alkylation (Quaternization): The product, [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, is a stronger nucleophile than imidazole itself and can react with another molecule of the benzyl bromide to form a quaternary imidazolium salt. This is particularly problematic if there is a localized high concentration of the alkylating agent.

    • O-Alkylation: The hydroxyl group of the benzyl alcohol starting material can be deprotonated by the base, leading to the formation of a benzylic ether byproduct. A patent for a related process specifically notes that nucleophilic groups like -OH can interfere with the N-alkylation reaction[1].

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a weak base.

  • Product Loss During Workup: The product is a polar molecule due to the hydroxyl group and may have some water solubility, leading to losses during aqueous extraction phases.

Corrective Actions:

  • Verify Starting Material Quality: Always use freshly prepared or recently purchased 4-(bromomethyl)phenylmethanol. Its purity can be checked by ¹H NMR before use.

  • Control Stoichiometry and Addition: Use a slight excess of imidazole (1.1 to 1.5 equivalents) to minimize bis-alkylation. Crucially, add the 4-(bromomethyl)phenylmethanol solution slowly to the mixture of imidazole and base. This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation.

  • Optimize Reaction Conditions: See the table below for a comparison of common reaction conditions. A moderately strong, non-nucleophilic base like potassium carbonate is often a good starting point. Stronger bases like sodium hydride can be effective but may also promote O-alkylation if not used carefully at low temperatures.

Table 1: Comparison of Reaction Conditions for N-Alkylation of Imidazole

ParameterOption 1: Mild ConditionsOption 2: Strong Base ConditionsRationale and Remarks
Base K₂CO₃ (Potassium Carbonate)NaH (Sodium Hydride)K₂CO₃ is a mild, inexpensive, and easy-to-handle base, making it a good first choice. NaH is a much stronger, non-nucleophilic base that ensures complete deprotonation of imidazole, potentially leading to faster reaction rates, but requires an anhydrous solvent and careful handling.
Solvent Acetonitrile or DMFAnhydrous THF or DMFAcetonitrile and DMF are polar aprotic solvents that effectively dissolve the reactants and facilitate the Sₙ2 reaction. THF is preferred for use with NaH as it is non-protic and easy to make anhydrous.
Temperature Room Temperature to 60 °C0 °C to Room TemperatureWith K₂CO₃, gentle heating may be required to drive the reaction to completion. With NaH, the initial deprotonation should be done at 0 °C to control the exotherm, followed by slow warming to room temperature.
Molar Ratio (Imidazole:Alkylating Agent) ~1.2 : 1.0~1.1 : 1.0A slight excess of imidazole is always recommended to outcompete the N-alkylated product for the alkylating agent, thus suppressing quaternization.
Question 2: I'm seeing multiple spots on my TLC. How do I identify and minimize the key byproducts?

Multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of a complex reaction mixture. Identifying these spots is key to optimizing the reaction.

Byproduct Identification and Mitigation:

  • Starting Materials: One or two spots will correspond to imidazole and 4-(bromomethyl)phenylmethanol.

  • Desired Product: [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol will be a polar spot, often appearing somewhat streaky on silica gel due to the basic imidazole nitrogen and the polar alcohol.

  • Quaternary Salt (Byproduct 1): The bis-alkylated imidazolium salt is highly polar and will typically remain at the baseline of the TLC plate in common solvent systems (e.g., ethyl acetate/hexanes). It is also often insoluble in the reaction solvent and may precipitate out.

    • Mitigation: As mentioned, use a slight excess of imidazole and slow addition of the alkylating agent.

  • Benzylic Ether (Byproduct 2): The ether formed from O-alkylation is less polar than the desired product (as it lacks the -OH group) and will have a higher Rf value on the TLC plate.

    • Mitigation: Avoid excessively strong bases or high temperatures. If O-alkylation is a persistent issue, consider protecting the hydroxyl group.

dot

Caption: Troubleshooting decision tree for low yield.

Question 3: Should I protect the hydroxyl group on the benzyl moiety?

Protection of the hydroxyl group is a valid strategy, especially if O-alkylation is a significant and unavoidable side reaction.

Analysis:

  • When to Protect: If optimizing the base and temperature does not sufficiently suppress the formation of the benzylic ether byproduct, a protecting group strategy is warranted.

  • Choice of Protecting Group: The ideal protecting group should be:

    • Easy to install on the starting benzyl alcohol.

    • Stable to the basic N-alkylation conditions.

    • Easy to remove without affecting the imidazole ring or the rest of the molecule.

    A silyl ether , such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice. It is easily installed using TBS-Cl and imidazole, is robust to the alkylation conditions, and is readily removed under mild acidic conditions (e.g., TBAF or dilute HCl) which are compatible with the product.

Workflow with Protecting Group:

dot

Protecting_Group_Workflow Start 4-(bromomethyl)phenylmethanol Protected Protect -OH (e.g., TBS-Cl, Imidazole) Start->Protected Alkylation N-Alkylation (Imidazole, Base) Protected->Alkylation Deprotection Deprotect (e.g., TBAF or mild acid) Alkylation->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow involving a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] First, a base removes the acidic proton from the N-1 position of imidazole to generate the highly nucleophilic imidazolate anion. This anion then attacks the electrophilic benzylic carbon of 4-(bromomethyl)phenylmethanol, displacing the bromide leaving group to form the new N-C bond.

dot

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate Base Product [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Imidazolate->Product + 4-(bromomethyl)phenylmethanol - Br-

Sources

Optimization

Technical Support Center: Navigating the Challenges of Regiocontrolled Substituted Imidazole Synthesis

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing regioche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing regiochemically defined substituted imidazoles. The imidazole scaffold is a cornerstone in pharmaceuticals and functional materials, yet controlling the placement of substituents on the heterocyclic core remains a significant synthetic hurdle.[1][2][3]

This resource moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs, explaining the causality behind common synthetic challenges and offering field-proven solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses fundamental questions regarding the inherent difficulties in achieving regiocontrol during imidazole synthesis.

Q1: Why is achieving high regioselectivity in the synthesis of multi-substituted imidazoles so challenging?

A1: The difficulty is rooted in the fundamental electronic and structural properties of the imidazole ring itself.

  • Tautomerism: The N-H proton of an unsubstituted or N-1-unsubstituted imidazole can readily tautomerize between the two nitrogen atoms (N-1 and N-3). This rapid equilibrium means that for a 4-substituted imidazole, the distinction between the C4 and C5 positions is lost, leading to potential mixtures of 1,4- and 1,5-disubstituted products upon N-alkylation or other functionalizations.

  • Electronic Ambiguity: The imidazole ring is π-excessive and possesses two distinct nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3).[4] These nitrogens, along with the carbon atoms (C2, C4, C5), exhibit different electronic densities and steric environments. In classical condensation reactions, the subtle differences in reactivity between the potential sites of bond formation can be easily overcome by minor changes in reaction conditions, often resulting in mixtures of isomers.[5]

  • Steric and Electronic Influence of Reactants: In multi-component reactions like the Debus-Radziszewski synthesis, the assembly of the ring from a dicarbonyl compound, an aldehyde, and an ammonia source involves multiple intermediates.[6][7] The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of the substituents on these starting materials can influence the rate of competing cyclization pathways, directly impacting the final regiochemical outcome.[5]

Part 2: Troubleshooting Guides for Common Synthetic Routes

This section provides specific, actionable advice for overcoming common issues encountered during widely used imidazole synthesis protocols.

Issue 1: Poor Regioselectivity in the Debus-Radziszewski Reaction

"I'm attempting a Debus-Radziszewski synthesis with an unsymmetrical dicarbonyl, and I'm getting a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?"

Root Cause Analysis: The Debus-Radziszewski reaction is a powerful tool for creating tri- and tetrasubstituted imidazoles but is notorious for poor regioselectivity when using unsymmetrical 1,2-dicarbonyl compounds.[6][8] The initial condensation between the dicarbonyl, the aldehyde, and ammonia can proceed through two different pathways, depending on which carbonyl group reacts first. The energy barrier between these pathways is often small, leading to poor selectivity.

Troubleshooting Workflow:

G cluster_mw Microwave-Assisted Protocol cluster_catalyst Catalyst & Solvent Modification cluster_reagents Reagent & Stoichiometry Control start Start: Poor Regioselectivity in Debus-Radziszewski q1 Are you using thermal heating? start->q1 mw_protocol Switch to Microwave Irradiation - Shorter reaction times can favor  the kinetically controlled product. - Allows for rapid screening of conditions. q1->mw_protocol Yes catalyst Modify the Acid Catalyst - Switch from glacial acetic acid  to a Lewis acid (e.g., ZnCl2, FeCl3)  or a solid acid catalyst. q1->catalyst No / Already Tried mw_optimization Optimize Microwave Parameters: 1. Power (e.g., 100-750 W) 2. Time (e.g., 2-10 min) 3. Temperature (if controllable) mw_protocol->mw_optimization end_node Outcome: Improved Regioselectivity mw_optimization->end_node solvent Change the Solvent System - Explore deep eutectic solvents (e.g., Urea/ZnCl2)  which can act as both solvent and catalyst. - Test ionic liquids. catalyst->solvent reagents Alter Reactant Stoichiometry - Vary the molar ratio of dicarbonyl: aldehyde:ammonium acetate. - Excess ammonium acetate is common. catalyst->reagents solvent->end_node flow_chem Consider Flow Chemistry - Precise control over temperature, pressure,  and residence time can significantly  improve selectivity. reagents->flow_chem flow_chem->end_node

Caption: Troubleshooting workflow for improving regioselectivity.

Detailed Recommendations:

  • Transition to Microwave-Assisted Synthesis: Conventional heating over long periods often leads to the thermodynamically stable product mixture. Microwave irradiation can dramatically shorten reaction times, favoring the kinetically preferred regioisomer and often improving yields.[6][9][10]

  • Catalyst Modification: While glacial acetic acid is traditional, other catalysts can alter the reaction pathway. Lewis acids like FeCl₃ or heterogeneous catalysts such as ZnFe₂O₄ nanoparticles have been shown to enhance regioselectivity in certain systems.[11][12]

  • Solvent System Optimization: The use of deep eutectic solvents (DES), for instance, a combination of urea and zinc(II) dichloride, can serve as both the solvent and catalyst, creating a unique reaction environment that may favor one isomer.[12]

  • Explore Flow Chemistry: For industrial or large-scale applications, continuous flow reactors provide exceptional control over reaction parameters like temperature and residence time. This precision can be leveraged to maximize the formation of the desired regioisomer, which is often difficult in batch processing.[13][14]

Issue 2: Lack of Selectivity in Direct C-H Functionalization

"I am trying to perform a direct C-H arylation on my N-substituted imidazole, but I'm getting a mixture of C2- and C5-arylated products. How can I control the position of functionalization?"

Root Cause Analysis: The regioselectivity of direct C-H functionalization (e.g., arylation) on an imidazole core is governed by a combination of factors: the inherent acidity of the C-H protons (typically C2 > C5 > C4), the steric environment, and the mechanism of the catalytic cycle (e.g., Concerted Metalation-Deprotonation vs. oxidative addition).[15] Without a directing group, selectivity can be poor.

Strategic Solutions:

  • Employ a Directing/Protecting Group: This is the most robust strategy for achieving high regioselectivity. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.[15]

    • For C5-Arylation: Protecting the N-1 position with a SEM group sterically hinders the C2 position, and the palladium catalyst preferentially reacts at the C5 position.

    • For C2-Arylation: The choice of base is critical. Using a stronger base like sodium tert-butoxide in a nonpolar solvent can selectively deprotonate the more acidic C2 position, directing arylation there even with a bulky N-1 protecting group.[15]

    • For C4-Arylation: This is the most challenging position to functionalize directly. A "SEM-switch" strategy can be employed, where the SEM group is transposed from N-1 to N-3, which activates the C4 position for subsequent arylation.[15]

G

Caption: Regiocontrol using an N-SEM protecting group.

  • Catalyst and Ligand Tuning: The ligand on the metal catalyst (commonly palladium) can have a profound impact on regioselectivity. Bulky, electron-rich phosphine ligands can favor reaction at the less sterically hindered C5 position, while other specialized ligands might promote C2 functionalization. Systematic screening of ligands is often necessary.

Part 3: Protocols and Data

This section provides a detailed experimental protocol and summarizes quantitative data to guide your experimental design.

Detailed Protocol: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is adapted from methodologies optimized for speed and yield using microwave irradiation.[6][8]

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Ammonium acetate (5.0 mmol)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Microwave reaction vessel (10 mL) with stir bar

  • Ethanol (solvent)

Procedure:

  • To a 10 mL microwave reaction vessel, add the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Add a catalytic amount of glacial acetic acid.

  • Add ethanol (3-5 mL) to dissolve or suspend the reactants.

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture with the parameters determined during optimization (see table below), for example, at 720 watts for 5-7 minutes.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, washing with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Data Summary: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies to illustrate the impact of reaction parameters on yield and selectivity.

Table 1: Microwave Parameter Optimization for Debus-Radziszewski Synthesis (Data conceptualized from findings in reference[6])

Microwave Power (Watts)Reaction Time (min)Molar Ratio (Dione:NH₄OAc:Aldehyde)Observed Yield (%)
360101:5:165
54071:5:178
720 7 1:5:1 92
720101:5:185 (decomposition)
72071:3:171

Table 2: Influence of Protecting Groups on C-H Arylation Regioselectivity (Data conceptualized from findings in reference[15])

N-1 Protecting GroupCatalyst SystemKey Reagent/AdditiveMajor Product (Regioisomer)Selectivity Ratio (Major:Minor)
SEMPd(OAc)₂ / SPhosK₂CO₃ (weak base)C5-arylated>7:1
SEMPd₂(dba)₃ / RuPhosNaOtBu (strong base)C2-arylated>6:1
NonePd(OAc)₂ / PCy₃K₂CO₃Mixture~1.5:1 (C5:C2)

References

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 959-963. Retrieved from [Link]

  • Shanka, K., & Jalapathi, P. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Retrieved from [Link]

  • Bellina, F., & Cauteruccio, S. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. NIH Public Access. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(19), 6245. Retrieved from [Link]

  • Kumar, D., et al. (2022). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 38(3). Retrieved from [Link]

  • Zografos, A. (n.d.). Synthesis of Imidazoles. Baran Lab, Scripps Research. Retrieved from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). Molecules, 28(13), 5038. Retrieved from [Link]

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. Retrieved from [Link]

  • Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2026). Journal of the American Chemical Society. Retrieved from [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. (2010). Organic Process Research & Development. Retrieved from [Link]

  • Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. (2009). Letters in Organic Chemistry. Retrieved from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2020). JETIR. Retrieved from [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (2019). NIH. Retrieved from [Link]

  • 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. (1982). The Journal of Organic Chemistry. Retrieved from [Link]

  • Continuous-flow synthesis of an imidazole fragment en route to the synthesis of Daclatasvir. (2018). ResearchGate. Retrieved from [Link]

  • Access to imidazole-based tricyclic heterocycles incorporating medium-sized central rings through direct C-H arylation. (2020). ResearchGate. Retrieved from [Link]

  • Microwave Assisted Synthesis of Imidazoles - A Review. (2012). ResearchGate. Retrieved from [Link]

  • New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. (2017). RSC Publishing. Retrieved from [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mechanism proposed to explain the synthesis of substituted imidazoles... (2018). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. (2000). Organic Letters. Retrieved from [Link]

  • Synthesis of methyl imidazole benzaldehyde through regioselective... (2021). ResearchGate. Retrieved from [Link]

  • Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2018). Journal of Applicable Chemistry. Retrieved from [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). NIH. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Imidazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of imidazole derivatives. Our goal is to provide you with the foundational knowledge and practical protocols to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my imidazole derivatives poorly soluble in aqueous solutions?

A: The solubility of imidazole derivatives is governed by a combination of their inherent chemical structure and the properties of the aqueous medium. While the parent imidazole ring is highly soluble in water[1][2][3], substitutions on the ring, which are common in drug development, can drastically decrease aqueous solubility.

  • Physicochemical Properties: The imidazole ring itself is amphoteric, meaning it can act as both a weak acid (pKa ≈ 14.5) and a weak base (pKa of the conjugate acid ≈ 7.0)[2][4]. This dual nature is central to its solubility.

  • Structural Impact: Many imidazole derivatives designed for therapeutic use, such as the antifungal ketoconazole, have large, hydrophobic (lipophilic) substituents attached to the core ring. These additions increase the molecule's overall non-polar character, making it less favorable to interact with polar water molecules and leading to poor aqueous solubility[5].

Q2: What is the most critical factor to consider first when trying to dissolve a basic imidazole derivative?

A: The most critical factor is the pH of the solution in relation to the pKa of your specific imidazole derivative . The imidazole ring contains a basic nitrogen atom that can be protonated. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the molecule, the protonated (ionized) form will predominate[6][7][8]. This ionized form is significantly more water-soluble than the neutral form.

  • Mechanism of Action: By lowering the pH with a suitable acid, you convert the neutral imidazole derivative into its corresponding salt (an imidazolium salt)[1]. This salt is a charged species that can readily form favorable ion-dipole interactions with water, leading to a dramatic increase in solubility.

Q3: Can structural modifications to the imidazole derivative itself improve solubility?

A: Absolutely. This is a key strategy in medicinal chemistry and drug development. Modifying the structure of a lead compound can enhance its pharmacokinetic profile, including solubility and permeability[9]. By strategically adding polar functional groups (e.g., hydroxyls, amines, carboxylic acids) to the molecule, you can increase its ability to form hydrogen bonds with water, thereby improving its aqueous solubility.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic approach to resolving solubility issues encountered during your experiments.

Problem: My imidazole derivative has precipitated out of my aqueous buffer.

This is a common issue that often points to the compound's concentration exceeding its solubility limit under the current conditions. The following workflow will guide you through the most effective solutions.

G cluster_0 start Precipitation Observed ph_check Is the compound basic? (Check pKa) start->ph_check ph_adjust Strategy 1: pH Adjustment ph_check->ph_adjust Yes cosolvent Strategy 2: Co-solvency ph_check->cosolvent No / Insufficient ph_adjust->cosolvent Insufficient Solubilization complexation Strategy 3: Complexation cosolvent->complexation Still Insoluble or Organic Solvent % is too high

Caption: Decision workflow for troubleshooting imidazole derivative precipitation.

Strategy 1: pH Adjustment

This should almost always be your first approach for basic imidazole derivatives.

  • Causality: The basic nitrogen on the imidazole ring (N-3) has a pKa of approximately 7[1][2][4]. By acidifying the solution to a pH at least 1-2 units below this pKa, you can ensure that over 90-99% of the compound is in its protonated, water-soluble, cationic form. This is a direct application of the Henderson-Hasselbalch principle[10].

  • Determine the pKa: If the pKa of your specific derivative is unknown, use the parent imidazole pKa of ~7.0 as a starting point.

  • Prepare a Slurry: Suspend a known amount of your imidazole derivative in the desired aqueous buffer (e.g., PBS, Tris).

  • Titrate with Acid: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor for Dissolution: Continue adding acid and monitoring the pH until the compound fully dissolves. The pH at which dissolution occurs is your target pH for creating stock solutions.

  • Verification: Once dissolved, if you raise the pH back above the pKa, you should observe the compound precipitating, confirming the pH-dependent solubility.

Strategy 2: Co-solvency

If pH adjustment is not feasible (e.g., for pH-sensitive assays) or insufficient, the use of co-solvents is the next logical step.

  • Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system[11]. This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic regions of your imidazole derivative, making it easier for the compound to be solvated[12].

Co-solventTypical Starting ConcentrationKey Characteristics
DMSO 1-10% (v/v)Powerful solvent, but can be problematic for some cell-based assays.
Ethanol 5-20% (v/v)Less toxic than DMSO, commonly used in formulations.
Propylene Glycol (PG) 10-40% (v/v)Often used in pharmaceutical preparations; can increase viscosity.
Polyethylene Glycol (PEG 400) 10-50% (v/v)Low toxicity, effective for many poorly soluble drugs[11].
  • Prepare Stock Solution: Dissolve your imidazole derivative in 100% of a chosen co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer.

  • Observe Precipitation: Note the concentration at which the compound begins to precipitate. This will define the solubility limit for that specific co-solvent percentage.

  • Screen Multiple Co-solvents: Repeat the process with different co-solvents to find the most effective one that is also compatible with your downstream application[11][13].

Strategy 3: Inclusion Complexation with Cyclodextrins

When the required percentage of organic co-solvent is too high or interferes with your experiment, cyclodextrins offer an excellent alternative.

  • Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone[14][15]. They possess a hydrophobic inner cavity and a hydrophilic exterior[14][16]. The hydrophobic portion of your imidazole derivative can become encapsulated within this cavity, forming an "inclusion complex." This complex presents its hydrophilic exterior to the water, effectively masking the poorly soluble part of your drug and dramatically increasing its apparent aqueous solubility[5][14][17][].

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common starting points.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. Warming and stirring can aid dissolution.

  • Add Imidazole Derivative: Add your poorly soluble compound to the cyclodextrin solution.

  • Equilibrate: Stir the mixture for several hours (or overnight) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filter and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound. Analyze the filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine the concentration of the solubilized drug.

G cluster_1 start Poorly Soluble Imidazole Derivative complex Soluble Inclusion Complex start->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms Host

Caption: Mechanism of cyclodextrin-based solubility enhancement.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. MDPI. Available at: [Link]

  • Imidazole - Wikipedia. Wikipedia. Available at: [Link]

  • Imidazole | C3H4N2 | CID 795 - PubChem. National Institutes of Health. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Isolation of imidazoles from their aqueous solutions.Google Patents.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Henderson–Hasselbalch equation - Wikipedia. Wikipedia. Available at: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Simagchem. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Affects of imidazole on protein solubility and labeling reactions? ResearchGate. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. Available at: [Link]

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]

  • Effect of imidazole on the solubility of a his-tagged antibody fragment. PubMed. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - PubMed Central. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Available at: [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • PH not stable with imidazole in buffers? ResearchGate. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]

  • Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. DeepDyve. Available at: [Link]

  • Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... Pearson+. Available at: [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. Available at: [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pro-Praxis. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - PubMed Central. Available at: [Link]

  • The Henderson-Hasselbalch Equation and pKa. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of HPLC Separation for Isomeric Imidazole Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic separation of isomeric imidazole compounds. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic separation of isomeric imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving structurally similar imidazole isomers. The basic nature of the imidazole ring presents unique challenges, particularly concerning peak shape and retention. This document provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format to empower you to develop robust and reliable HPLC methods.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during method development and routine analysis. Each answer explains the underlying cause of the issue and provides a logical sequence of steps to resolve it.

Q1: My imidazole isomers are co-eluting or have very poor resolution. What should I do first?

A1: Poor resolution between isomers is the most common challenge. The cause is insufficient differential interaction between the analytes and the stationary/mobile phase. A systematic approach to optimizing selectivity is required.

Causality: Isomers, by definition, have very similar physicochemical properties. To separate them, you must exploit subtle differences in their polarity, shape, or pKa. The primary factors influencing selectivity are mobile phase composition (especially pH) and stationary phase chemistry.

Follow this troubleshooting workflow to address poor resolution:

Troubleshooting_Resolution start Problem: Poor Resolution (Rs < 1.5) check_pH Is Mobile Phase pH Controlled with a Buffer? start->check_pH optimize_pH Step 1: Perform pH Scouting (Target pH = pKa ± 2) check_pH->optimize_pH No check_pH->optimize_pH Yes, but still poor Rs check_organic Step 2: Evaluate Organic Modifier (Acetonitrile vs. Methanol) optimize_pH->check_organic No Improvement success Resolution Achieved optimize_pH->success Success! change_column Step 3: Change Stationary Phase (e.g., C18 to Phenyl or HILIC) check_organic->change_column No Improvement check_organic->success Success! optimize_temp Step 4: Adjust Column Temperature (e.g., 25°C to 40°C) change_column->optimize_temp No Improvement change_column->success Success! optimize_temp->success Success! fail Consult Specialist optimize_temp->fail No Improvement

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:

  • Control Mobile Phase pH: The ionization state of the imidazole ring (pKa of the conjugate acid is ~7.0) is highly sensitive to pH.[1][2] Unbuffered mobile phases can lead to fluctuating retention times and poor peak shape. Always use a buffer, ensuring its buffering range is within ±1 pH unit of your target pH.[3] For initial screening, evaluate pH values at least 2 units away from the pKa (e.g., pH 3-4 and pH 9-10) to ensure your analytes are either fully protonated or deprotonated, which simplifies the chromatographic behavior.[4] See Protocol 1 for a pH scouting experiment.

  • Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa). Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic acetonitrile, potentially altering the elution order.

  • Select an Alternative Stationary Phase: If optimizing the mobile phase is insufficient, the column chemistry is the next most powerful tool.

    • For Positional Isomers (Regioisomers): Subtle differences in dipole moment or pi-electron density can be exploited. If a standard C18 column fails, consider a Phenyl or Pentafluorophenyl (PFP) phase. These phases offer pi-pi interactions that can differentiate isomers based on aromatic ring position.[5]

    • For Highly Polar Isomers: If isomers are poorly retained on C18, switch to a Hydrophilic Interaction Chromatography (HILIC) column. HILIC uses a high organic mobile phase with a polar stationary phase, promoting retention of polar compounds.[6][7][8] See Protocol 2 for a HILIC starting method.

    • For Enantiomers: These isomers require a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating chiral imidazole compounds.[9][10][11]

Q2: My peaks for imidazole isomers are tailing badly. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like imidazoles is almost always caused by secondary interactions with the silica backbone of the stationary phase.

Causality: Most reversed-phase columns are based on silica particles. At mid-range pH (approx. 3-7), residual silanol groups (Si-OH) on the silica surface are deprotonated and negatively charged (Si-O⁻). The basic imidazole ring can be protonated (positively charged), leading to a strong ionic interaction with the silanols. This secondary interaction mechanism results in significant peak tailing.[12]

Solutions, in order of preference:

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most residual silanols. If you are using an older column, upgrading can solve the problem.

  • Adjust Mobile Phase pH:

    • Low pH (2.5-3.5): At low pH, most silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated imidazole analyte. This is a very common and effective strategy.[12]

    • High pH (9-11): At high pH, the basic imidazole analyte is neutral, preventing ionic interactions with the charged silanols. CRITICAL: This requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica columns will dissolve above pH 8.

  • Add a Competing Base: If pH adjustment is not sufficient, add a mobile phase modifier like triethylamine (TEA) at a low concentration (e.g., 0.1%). TEA is a small basic molecule that acts as a "silanol blocker" by competitively binding to the active sites, preventing your analyte from interacting with them.[13]

Troubleshooting Strategy for Peak Tailing Mechanism of Action Considerations
Use Modern End-Capped Column Reduces the number of available silanol groups.Highest initial cost but offers the best long-term solution.
Operate at Low pH (e.g., pH 3) Protonates residual silanols, neutralizing their charge.Most common and effective approach for standard silica columns.
Operate at High pH (e.g., pH 10) Deprotonates the imidazole analyte, neutralizing its charge.Requires a pH-stable column.
Add Triethylamine (TEA) Additive Competitively binds to active silanol sites.Can suppress ionization in mass spectrometry; may shorten column life.
Q3: My polar imidazole isomers elute at or near the void volume in reversed-phase. How can I increase their retention?

A3: This is a common issue for imidazoles with polar functional groups, as they have low affinity for non-polar C18 stationary phases.

Causality: In reversed-phase chromatography, retention is driven by the hydrophobic interaction between the analyte and the stationary phase. Highly polar compounds do not partition well into the non-polar stationary phase and are swept through the column by the polar mobile phase.[14]

Solutions:

  • Use a Polar-Embedded or RP-Amide Column: These columns have a polar group embedded within the alkyl chain (e.g., an amide or carbamate). This allows the mobile phase to better wet the surface and provides an alternative interaction mechanism (hydrogen bonding), which increases the retention of polar analytes.[5]

  • Switch to HILIC Mode: This is often the best solution. HILIC is designed specifically for the retention of polar compounds.[15] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to strong retention.[8]

  • Use 100% Aqueous Mobile Phase (with appropriate column): Some reversed-phase columns are designed to be "aqueous stable" (often designated AQ). Using a 100% aqueous mobile phase on these columns can increase the retention of very polar compounds. Note that using 100% water on a standard C18 column can cause "phase collapse," leading to a sudden loss of all retention.

Frequently Asked Questions (FAQs)

Q: What is the single most important parameter in separating imidazole isomers?

A: Mobile phase pH. The imidazole ring has a pKa of approximately 7.0 for its conjugate acid.[16] This means that small changes in pH around this value will drastically alter the compound's degree of ionization. By controlling the pH, you control the analyte's charge and polarity, which is the most powerful tool for manipulating retention and selectivity in reversed-phase HPLC.[1][4]

Q: How do I choose the right HPLC mode for my specific isomers?

A: The choice depends on the nature of the isomerism and the overall polarity of the molecules.

HPLC Mode Stationary Phase Examples Best Suited For Separation Principle
Reversed-Phase (RP) C18, C8, Phenyl, PFPGeneral purpose; positional isomers with different hydrophobicities.Partitioning based on polarity. Non-polar analytes retained more.[14]
HILIC Bare Silica, Amide, DiolHighly polar isomers that are not retained in RP mode.Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[15]
Chiral Chromatography Cellulose or Amylose derivativesEnantiomers (non-superimposable mirror images).Differential formation of transient diastereomeric complexes with the chiral stationary phase.[17]
Q: Can I use a gradient elution for separating isomers?

A: Yes, but it is often better to start with an isocratic method. Isomers typically elute very close to one another. A shallow isocratic elution provides the best chance to maximize resolution between these critical pairs.[18] A gradient is more useful when your sample contains compounds with a wide range of polarities in addition to the isomers of interest. If you must use a gradient, ensure it is very shallow across the elution window of your isomers to improve separation.

Experimental Protocols

Protocol 1: Step-by-Step pH Scouting Study for Isomer Separation

This protocol is designed to systematically evaluate the effect of mobile phase pH on the selectivity of your imidazole isomer separation.

  • Analyte & Column Information:

    • Identify the pKa of your imidazole compounds (approx. 7.0 for the parent ring).[16]

    • Select a robust column, such as a modern, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Preparation of Mobile Phases:

    • Mobile Phase A (Low pH): Prepare a 20 mM phosphate or formate buffer. Adjust the pH to 3.0 with phosphoric acid or formic acid, respectively.

    • Mobile Phase B (High pH): Prepare a 20 mM ammonium carbonate or phosphate buffer. Adjust the pH to 10.0 with ammonium hydroxide or a suitable base. IMPORTANT: Use a pH-stable column for this mobile phase.

    • Organic Modifier: Acetonitrile.

  • Experimental Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV, at an appropriate wavelength for your compounds.

  • Procedure:

    • Run 1 (Low pH): Equilibrate the column with a mobile phase of 70% Mobile Phase A (pH 3.0) and 30% Acetonitrile. Inject your sample and record the chromatogram. Adjust the organic percentage as needed to achieve reasonable retention times (k' between 2 and 10).

    • Run 2 (High pH): Thoroughly flush the system and column. Equilibrate with 70% Mobile Phase B (pH 10.0) and 30% Acetonitrile. Inject your sample and record the chromatogram.

    • Analysis: Compare the chromatograms from both runs. Look for changes in elution order and the resolution (Rs) between the critical isomer pairs. The pH that provides the best separation should be selected for further optimization.

Protocol 2: Generic Starting Method for HILIC Separation

This protocol provides a robust starting point for separating polar imidazole isomers that are poorly retained in reversed-phase.

  • Column Selection:

    • Choose a HILIC column (e.g., bare silica, amide, or diol phase; 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Note: The buffer is crucial for good peak shape in HILIC.

  • Experimental Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2-5 µL

    • Injection Solvent: The sample must be dissolved in a high organic solvent (e.g., 90% acetonitrile) to ensure good peak shape. Injecting in a strong (aqueous) solvent will cause severe peak distortion.[13]

    • Detection: UV or Mass Spectrometry.

  • Procedure:

    • Start with an isocratic elution using 95% Acetonitrile / 5% aqueous buffer (Ammonium Acetate).

    • If retention is too long, decrease the acetonitrile percentage (increase the water content). Remember, in HILIC, water is the strong eluting solvent—the opposite of reversed-phase.[8]

    • Adjust the organic-to-aqueous ratio until optimal retention and resolution are achieved.

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Al-Obaidi, Z. (2021). Separation of regio-isomers. ResearchGate. Retrieved from [Link]

  • Buchi. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chiral Technologies. (2017). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from [Link]

  • Chromatography Forum. (2015). Trouble resolving isomers. Retrieved from [Link]

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777-784. Retrieved from [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Jupille, T. (2015). Re: Trouble resolving isomers. Chromatography Forum. Retrieved from [Link]

  • Kofman, V. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Retrieved from [Link]

  • Li, Y., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. Retrieved from [Link]

  • Bhushan, R., & Kumar, R. (2012). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. Retrieved from [Link]

  • Pohl, C. A. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • Itano, H. A., & Tanaka, T. (1984). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography.... PubMed. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Stepnowski, P., et al. (2011). Hydrophilic interaction liquid chromatography for separation and quantification of selected room-temperature ionic liquids. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Supelco. (n.d.). HPLC Troubleshooting Guide. Washington State University. Retrieved from [Link]

  • McCalley, D. V. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC International. Retrieved from [Link]

  • Bartosova, Z., & Bosakova, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • Veeprho. (2024). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Kumar, A. V. B., et al. (2014). A Review on HPLC-Trouble Shooting Guide. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Letter, W. (2023). Can I use Imidazole solution for HPLC?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Developing HPLC Methods. Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. PubMed. Retrieved from [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Retrieved from [Link]

  • Veeprho. (2024). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing By-product Formation in the Van Leusen Imidazole Synthesis

Welcome to the technical support center dedicated to the Van Leusen imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the Van Leusen imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction and wish to optimize their outcomes by minimizing the formation of unwanted by-products. In this resource, you will find in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this versatile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Imidazole and Formation of a Major By-product

Q1: I am getting a low yield of my target imidazole, and I observe a significant amount of a by-product with a similar molecular weight. What is the likely culprit, and how can I prevent it?

A1: The most common by-product in the Van Leusen imidazole synthesis is the corresponding oxazole. This occurs when the tosylmethyl isocyanide (TosMIC) reacts with the aldehyde starting material before it has a chance to form the imine with the desired amine.[1][2]

The Van Leusen reaction can proceed via two competing pathways when aldehyde, amine, and TosMIC are present in a one-pot setup without pre-formation of the imine.

  • Desired Imidazole Pathway: The aldehyde and amine first condense to form an aldimine. The deprotonated TosMIC then undergoes a [3+2] cycloaddition with the imine, which, after elimination of p-toluenesulfinic acid, yields the imidazole.[3][4]

  • Oxazole By-product Pathway: If unreacted aldehyde is present, the deprotonated TosMIC can directly attack the carbonyl group of the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid lead to the formation of a 5-substituted oxazole.[2][5]

The relative rates of imine formation versus TosMIC addition to the aldehyde determine the product distribution.

Workflow for Minimizing Oxazole Formation

cluster_prevention Prevention Strategy cluster_explanation Rationale preform_imine Step 1: Pre-form the Imine monitor_formation Step 2: Monitor Imine Formation (TLC/¹H NMR) preform_imine->monitor_formation Ensure complete conversion add_tosmic Step 3: Add TosMIC and Base monitor_formation->add_tosmic Once imine is formed imidazole_product Desired Imidazole Product add_tosmic->imidazole_product explanation Separating the imine formation step from the cycloaddition ensures that TosMIC primarily reacts with the imine, not the aldehyde.

Caption: Workflow to minimize oxazole by-product formation.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using a solvent that forms an azeotrope with water, like toluene), dissolve the aldehyde (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent (e.g., toluene, methanol, or DMF).[6]

    • If using methanol or DMF, the reaction can often be stirred at room temperature. For less reactive partners, or when using toluene, reflux the mixture to drive off the water formed during the condensation.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy to ensure complete consumption of the aldehyde.

  • Cycloaddition:

    • Once imine formation is complete, cool the reaction mixture to room temperature (if heated).

    • Add the TosMIC (1.0-1.2 equiv) and the base (e.g., K₂CO₃, 1.5-2.0 equiv).[6]

    • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC.

Issue 2: Formation of an "Unusual" Rearranged Product

Q2: My reaction has yielded an imidazole with a substitution pattern different from what I expected, suggesting a rearrangement has occurred. What could be causing this?

A2: Unusual rearrangements in the Van Leusen synthesis, though less common, can occur, particularly when using specific substrates like ketimines derived from enolizable ketones. A known example involves a formal C-C bond cleavage and subsequent tosyl substitution.[7]

In some cases, the intermediate imidazoline can undergo further transformations before the final elimination of p-toluenesulfinic acid. For instance, a reaction involving an enaminic tautomer of a secondary ketimine has been reported to yield a 1,4-disubstituted 5-methylimidazole, a product of rearrangement.[7] The proposed mechanism involves the formation of the standard van Leusen imidazoline intermediate, followed by a C-C bond cleavage and a subsequent tosyl substitution.[7]

Troubleshooting Strategy for Unexpected Rearrangements:

  • Substrate Analysis: Carefully examine the structure of your aldehyde/ketone and amine. Substrates prone to tautomerization or with inherent ring strain may be more susceptible to rearrangements.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may disfavor higher-activation energy rearrangement pathways.

    • Base: The choice of base can be critical. A milder, non-nucleophilic base might prevent unwanted side reactions.

  • Catalyst Effects: In some reported rearrangements, a Lewis acid catalyst (e.g., Bismuth(III) triflate) was used.[7] If you are using additives, consider their potential role in facilitating alternative reaction pathways.

Issue 3: Low Yield and a Complex Mixture of By-products

Q3: My reaction is messy, with a low yield of the desired product and multiple spots on the TLC plate. What are the general factors that I should optimize?

A3: A complex reaction mixture often points to issues with reagent quality, reaction conditions, or substrate stability. Here is a systematic approach to troubleshooting:

Parameter Potential Issue Troubleshooting Action & Rationale
Reagents & Solvents TosMIC Decomposition: TosMIC is sensitive to moisture and can decompose, leading to a variety of by-products.Use freshly purchased or properly stored TosMIC. Ensure it is a colorless, odorless solid.[5]
Wet Solvents/Reagents: Water can hydrolyze the imine intermediate and react with the deprotonated TosMIC.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Base Quality: An old or weak base will not efficiently deprotonate TosMIC, leading to incomplete reaction.Use a fresh, high-purity base. For stronger bases like NaH or t-BuOK, ensure they have been stored under an inert atmosphere.
Reaction Conditions Temperature: Too high a temperature can lead to decomposition of reactants and intermediates.Start at a lower temperature (e.g., 0 °C or room temperature) and only heat if the reaction is sluggish. Some protocols recommend initial cooling to control the exothermic deprotonation of TosMIC.[6]
Base Choice: The strength and nature of the base can influence the reaction outcome.For many applications, K₂CO₃ in methanol or DMF is effective and mild.[6] Stronger bases like NaH or t-BuOK in aprotic solvents like THF or DME may be necessary for less reactive substrates but can also promote side reactions.[8]
Solvent Choice: The solvent can affect the solubility of reactants and the stability of intermediates.Polar aprotic solvents like DMF and acetonitrile are common. Protic solvents like methanol can also be used, often in conjunction with a base like K₂CO₃.[6] The choice of solvent can influence the reaction rate and selectivity.
Work-up & Purification Residual p-Toluenesulfinic Acid: This acidic by-product can complicate purification and potentially degrade the product.An aqueous work-up with a mild base (e.g., NaHCO₃ solution) can help remove p-toluenesulfinic acid.
Co-eluting Impurities: Some by-products may have similar polarities to the desired imidazole, making chromatographic separation difficult.Optimize your chromatography conditions (e.g., solvent system, gradient elution). In some cases, recrystallization may be an effective purification method.

Visualizing Reaction Pathways

cluster_main Van Leusen Imidazole Synthesis Pathways Reactants Aldehyde + Amine + TosMIC Imine Imine Formation Reactants->Imine Desired Path Oxazole_Pathway [3+2] Cycloaddition with Aldehyde Reactants->Oxazole_Pathway Side Reaction Imidazole_Pathway [3+2] Cycloaddition with Imine Imine->Imidazole_Pathway Imidazole Desired Imidazole Imidazole_Pathway->Imidazole Rearrangement Rearrangement of Intermediate Imidazole_Pathway->Rearrangement Potential Side Path Oxazole Oxazole By-product Oxazole_Pathway->Oxazole Rearranged_Product Rearranged By-product Rearrangement->Rearranged_Product

Caption: Competing reaction pathways in the Van Leusen synthesis.

References

  • Zheng, X.; Ma, Z.; Zhang, D. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals2020 , 13, 37. [Link]

  • Fodili, M.; et al. The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters2015 , 56(8), 940-943. [Link]

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon,Nitrogen Double Bonds. Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines and Imidoyl Chlorides. J. Org. Chem.1977 , 42(7), 1153–1159. [Link]

  • Sisko, J. et al. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65(5), 1516-1524. [Link]

  • Figueiredo, L. J. O. et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules2022 , 27(17), 5468. [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Trade Science Inc.2021 . [Link]

  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 2000 , 65(5), 1516-1524. [Link]

  • Van Leusen, D.; van Leusen, A. M. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 2003 , 419-666. [Link]

  • Van Leusen Reaction - Wikipedia. [Link]

  • Disney, N.; Smyth, M.; Wharry, S.; Moody, T. S.; Baumann, M. A cyanide-free synthesis of nitriles exploiting flow chemistry. React. Chem. Eng., 2024 , 9, 349-354. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • Varsal. TosMIC Whitepaper. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole

Welcome to the technical support center for the N-alkylation of imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fundamental synthetic transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fundamental synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction to empower you to troubleshoot and optimize your specific applications.

The N-alkylation of imidazole is a cornerstone reaction in medicinal chemistry and materials science, forming the basis for a vast array of pharmaceuticals, ionic liquids, and functional materials.[1][2] However, what appears to be a straightforward substitution can present challenges in terms of yield, regioselectivity, and side reactions. This guide will address common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-alkylation of imidazole?

The N-alkylation of imidazole typically proceeds via a nucleophilic substitution reaction, most commonly an SN2 mechanism when using alkyl halides. The reaction can be conceptually broken down into two key steps:

  • Deprotonation: The N-H proton of the imidazole ring is acidic and can be removed by a suitable base to form a highly nucleophilic imidazolide anion. This anion is resonance-stabilized, with the negative charge delocalized over both nitrogen atoms.

  • Nucleophilic Attack: The imidazolide anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), leading to the formation of the N-alkylated imidazole and a salt byproduct.

dot digraph "N-Alkylation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

Imidazole [label="Imidazole"]; Base [label="Base"]; Imidazolide [label="Imidazolide Anion", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyl_Halide [label="Alkyl Halide (R-X)"]; N_Alkylimidazole [label="N-Alkylimidazole"]; Salt [label="Salt (B-H+ X-)"];

Imidazole -> Imidazolide [label="Deprotonation"]; Base -> Imidazolide; Imidazolide -> N_Alkylimidazole [label="SN2 Attack"]; Alkyl_Halide -> N_Alkylimidazole; Base -> Salt; Alkyl_Halide -> Salt; } mend Caption: General mechanism for the N-alkylation of imidazole.

Q2: How do I choose the right base for my reaction?

The choice of base is critical and depends on the reactivity of your alkylating agent and the desired reaction conditions.

BaseStrengthCommon SolventsKey Considerations
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) StrongWater, Alcohols, Phase Transfer ConditionsCost-effective and suitable for many simple alkylations. Can be used in aqueous or biphasic systems with a phase-transfer catalyst.[3]
Sodium Hydride (NaH) Very StrongTHF, DMFAn excellent choice for generating the imidazolide anion irreversibly, driving the reaction to completion. Requires anhydrous conditions as it reacts violently with water.
Potassium Carbonate (K₂CO₃) ModerateDMF, AcetonitrileA milder base, often used for more sensitive substrates or when a very strong base is not required.[4]
Organic Bases (e.g., Triethylamine, DBU) Weak/ModerateVarious organic solventsTypically used when a non-nucleophilic, soluble base is needed, especially if the starting materials are sensitive to strong inorganic bases.

Expert Insight: For routine alkylations with reactive alkyl halides, powdered KOH in DMF or acetonitrile at room temperature to moderate heat is a robust starting point. For less reactive alkylating agents or to ensure complete deprotonation, NaH in anhydrous THF or DMF is the gold standard.

Q3: What is the role of the solvent in N-alkylation?

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate and outcome.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, THF): These are the most commonly used solvents. They effectively solvate the cation of the base (e.g., Na⁺, K⁺), leaving the imidazolide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction. DMF is a particularly good choice for its high polarity and ability to dissolve a wide range of substrates.[3]

  • Aromatic Solvents (Toluene, Xylene): These non-polar solvents are often used in conjunction with strong bases like KOH and a phase-transfer catalyst.[3] They are also beneficial for reactions at higher temperatures and can simplify workup due to their low water solubility.[3]

  • Ionic Liquids: These can act as both the solvent and a promoter for the reaction, offering a "green" alternative with potential for high regioselectivity.[4]

Q4: I have an unsymmetrical imidazole. How can I control which nitrogen gets alkylated?

This is a common challenge known as regioselectivity. When an unsymmetrical imidazole is deprotonated, a mixture of two regioisomers can be formed.[5] The outcome is determined by a balance of electronic and steric effects.[6][7]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen atom. Consequently, alkylation will preferentially occur at the nitrogen atom further away from the electron-withdrawing group.[6]

  • Steric Hindrance: A bulky substituent on the imidazole ring will sterically hinder the adjacent nitrogen. Alkylation will then be favored at the less sterically hindered nitrogen atom.[6] Similarly, using a bulky alkylating agent can also favor attack at the less hindered nitrogen.[6]

Practical Strategy: To favor a specific regioisomer, you can strategically introduce a bulky substituent that can be removed later or leverage the electronic properties of the substituents on your imidazole ring.

Troubleshooting Guide

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

Start [label="Low Yield or Incomplete Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is the base strong enough?"]; Check_Temp [label="Is the temperature adequate?"]; Check_Solvent [label="Is the solvent appropriate?"]; Check_Alkylating_Agent [label="Is the alkylating agent reactive?"]; Side_Products [label="Formation of Side Products", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Isomers [label="Mixture of Regioisomers?"]; Overalkylation [label="Imidazolium Salt Formation?"]; Purification_Issues [label="Difficulty in Purification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Solubility [label="Product soluble in aqueous phase?"]; Emulsion [label="Persistent emulsion during workup?"];

Start -> Check_Base; Check_Base -> Check_Temp [label="Yes"]; Check_Temp -> Check_Solvent [label="Yes"]; Check_Solvent -> Check_Alkylating_Agent [label="Yes"];

Side_Products -> Isomers; Isomers -> Overalkylation [label="No"];

Purification_Issues -> Product_Solubility; Product_Solubility -> Emulsion [label="No"]; } mend Caption: A workflow for troubleshooting common N-alkylation issues.

Issue 1: Low Yield or No Reaction
  • Potential Cause: Incomplete deprotonation of the imidazole.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, consider trying KOH or NaH.[3] Ensure your reagents and solvent are sufficiently dry, especially when using water-sensitive bases like NaH.

  • Potential Cause: Insufficient reaction temperature.

    • Solution: Many N-alkylations proceed well at room temperature, but some may require heating. Try increasing the temperature incrementally (e.g., to 50-80 °C). A patent suggests a temperature range of 75°C to 115°C for certain alkylations to avoid side products while ensuring a good reaction rate.[3]

  • Potential Cause: Poor reactivity of the alkylating agent.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with slow kinetics, consider switching to the corresponding bromide or iodide.

  • Potential Cause: The solvent is not optimal.

    • Solution: Ensure your solvent can dissolve the imidazole and the base can function effectively. Switching from a less polar solvent like THF to a more polar one like DMF can often increase the reaction rate.[3]

Issue 2: Formation of a Mixture of Regioisomers
  • Potential Cause: Competing electronic and steric effects on an unsymmetrical imidazole.

    • Solution: As discussed in the FAQs, analyze the electronic and steric properties of your substrate. To enhance selectivity, you can:

      • Increase the steric bulk of the substituent near one nitrogen.

      • Use a bulkier alkylating agent to favor the less hindered nitrogen.[6]

      • Consider using a protecting group strategy if direct alkylation is not selective enough.

Issue 3: Formation of Imidazolium Salt (Over-alkylation)
  • Potential Cause: The N-alkylated imidazole product is acting as a nucleophile and reacting with another molecule of the alkylating agent.

    • Solution:

      • Use a strict 1:1 stoichiometry of the imidazolide anion to the alkylating agent. This can be achieved by pre-forming the anion with a strong base like NaH before adding the alkylating agent.

      • Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

      • Avoid excessively high reaction temperatures, which can promote over-alkylation.

Issue 4: Difficult Purification
  • Potential Cause: The product is water-soluble, leading to loss during aqueous workup.

    • Solution: If your N-alkylimidazole has high polarity, extract with a more polar organic solvent like ethyl acetate or dichloromethane. You may need to perform multiple extractions. Saturating the aqueous layer with NaCl can also help to "salt out" the product into the organic phase.

  • Potential Cause: The product is difficult to separate from the starting imidazole.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If separation is still challenging, derivatization of the unreacted imidazole's N-H group can alter its polarity, making chromatographic separation easier.

General Experimental Protocol

This protocol provides a starting point for the N-alkylation of imidazole with an alkyl bromide. It should be adapted based on the specific reactivity of your substrates.

Materials:

  • Imidazole (1.0 eq)

  • Alkyl Bromide (1.05 eq)

  • Potassium Hydroxide (KOH), powdered (1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the imidazole and DMF.

  • Stir the mixture until the imidazole is fully dissolved.

  • Add the powdered KOH to the solution. Stir the suspension for 15-30 minutes at room temperature to facilitate the formation of the imidazolide anion.

  • Slowly add the alkyl bromide to the reaction mixture dropwise over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be complete within a few hours at room temperature, or it may require gentle heating (e.g., 50 °C).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

References

  • Process for preparing 1-alkylimidazoles.
  • N-Alkylation of imidazoles. University of Otago. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Institutes of Health. [Link]

  • This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Imidazole-Containing Molecules

Welcome to the technical support center for the purification of polar imidazole-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in iso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar imidazole-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant compounds. The amphoteric and polar nature of the imidazole ring presents unique purification hurdles, from poor retention in reversed-phase chromatography to peak tailing in normal-phase systems.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. Our approach is grounded in mechanistic principles to not only offer solutions but also to explain the causality behind experimental choices, empowering you to develop robust and validated purification protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the purification of polar imidazole derivatives, offering immediate, actionable advice.

Q1: My highly polar imidazole compound shows little to no retention on my C18 reversed-phase column. What should I do?

A1: This is a classic issue where the analyte is too polar for the non-polar stationary phase. The compound has a higher affinity for the polar mobile phase and elutes at or near the void volume.

  • Immediate Action: Switch to a more appropriate chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for retaining and separating highly polar compounds.[1][2][3]

  • Alternative (if restricted to RP-HPLC):

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified to increase interaction with polar analytes.

    • Employ Ion-Pairing Chromatography: Adding an anionic ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or a long-chain alkyl sulfonic acid) to the mobile phase can form a more hydrophobic ion pair with your protonated imidazole, thereby increasing retention.[4]

Q2: I'm observing significant peak tailing for my imidazole derivative on a silica gel column. How can I improve the peak shape?

A2: Peak tailing of basic compounds like imidazoles on silica is primarily caused by strong, secondary ionic interactions between the basic nitrogen atoms of your molecule and acidic silanol groups (Si-OH) on the silica surface.[5][6] This leads to a non-uniform elution process.

  • Primary Solution: Add a basic modifier to your mobile phase. A small amount (0.1-1%) of triethylamine (TEA) or pyridine will compete with your analyte for the acidic silanol sites, masking them and leading to more symmetrical peaks.[7]

  • Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which lacks the strong acidic sites of silica gel.

  • pH Control (for HPLC): In reversed-phase systems, operating at a low pH (e.g., using a phosphate buffer at pH 2.5-3) can suppress the ionization of the silanol groups, minimizing these secondary interactions.[6][7][8]

Q3: My purification yield is very low after column chromatography. What are the likely causes?

A3: Low yield can result from several factors:

  • Irreversible Adsorption: Your compound may be binding too strongly to the stationary phase, especially if it is highly polar and interacting with active sites on silica. If you suspect this, try flushing the column with a very strong solvent system (e.g., methanol with a small percentage of acetic or formic acid) to recover the bound material.

  • Compound Instability: The compound may be degrading on the stationary phase. Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear. If it's unstable on silica, you may need to use a deactivated stationary phase or a different technique like recrystallization.

  • Co-elution: Your target compound may be eluting with impurities, forcing you to discard mixed fractions and thus lowering the yield of pure product. This indicates a need for better method optimization (see troubleshooting guides below).

Q4: My imidazole derivative "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is too concentrated, cooled too quickly, or if the solvent is not ideal.

  • Slower Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help.

  • Adjust Solvent System: The polarity of your solvent may be too similar to your compound. Try a different solvent or a co-solvent system (a "good" solvent in which it is soluble, and a "poor" solvent in which it is not).

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites.

    • Seed Crystals: Add a tiny, pure crystal of your compound to the cooled solution.

Troubleshooting Guides & Detailed Protocols

This section provides structured workflows and in-depth explanations for key purification strategies.

Guide 1: Troubleshooting Poor Retention in Reversed-Phase HPLC

When a polar imidazole-containing molecule fails to retain on a standard C18 column, a systematic approach is needed to transition to a more suitable method, typically HILIC.

G start Start: Poor retention on C18 check_pka Analyte pKa known? start->check_pka is_basic Is analyte basic (pKa > 7)? check_pka->is_basic try_hilic Implement HILIC Method is_basic->try_hilic  Yes try_ph Modify Mobile Phase pH is_basic->try_ph  No / Weakly Basic end_hilic Optimized HILIC Separation try_hilic->end_hilic try_ion_pair Consider Ion-Pairing RP-HPLC end_rp Optimized RP Separation try_ion_pair->end_rp try_ph->try_ion_pair  If pH change is insufficient try_ph->end_rp

Caption: Workflow for addressing poor retention of polar analytes.

HILIC operates on the principle of partitioning a polar analyte into a water-enriched layer adsorbed onto the surface of a polar stationary phase.[2][3] The mobile phase is highly organic (typically >70% acetonitrile), and water is the strong, eluting solvent.[2][9]

Step-by-Step Protocol:

  • Stationary Phase Selection:

    • Start with a bare silica or an amide-bonded phase column. Zwitterionic phases (e.g., ZIC-HILIC) are also excellent choices as they can offer unique selectivity through both hydrophilic and electrostatic interactions.[2][10]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM ammonium formate or ammonium acetate in water. This buffer is volatile (MS-compatible) and helps to control pH and improve peak shape.[1][9]

    • Solvent B (Organic): Acetonitrile.

  • Initial Gradient Conditions:

    • Start with a high organic percentage to ensure retention. A typical scouting gradient is:

      • 0-10 min: 95% to 60% Solvent B

      • 10-12 min: 60% Solvent B

      • 12-13 min: 60% to 95% Solvent B

      • 13-20 min: 95% Solvent B (re-equilibration)

    • Causality: The gradient starts with low elution strength (high acetonitrile) and gradually increases the water content to elute analytes based on their polarity.[11]

  • Column Equilibration (CRITICAL):

    • HILIC requires extensive equilibration to form the stable aqueous layer on the stationary phase. Equilibrate the column with the initial mobile phase conditions for at least 20-30 column volumes before the first injection.[12] Failure to do so is a major cause of poor reproducibility.

  • Sample Diluent:

    • The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high acetonitrile). Injecting a sample in a highly aqueous solution will cause severe peak distortion.[11]

IssueProbable Cause(s)Recommended Solution(s)
No Retention Insufficient organic content in mobile phase. Sample diluent is too strong (too much water).Increase initial % acetonitrile. Ensure sample is dissolved in >75% acetonitrile.
Poor Reproducibility Insufficient column equilibration between runs.Increase the post-run re-equilibration time significantly (at least 10 column volumes).[12]
Split or Tailing Peaks Secondary interactions with the stationary phase. Mismatch between sample solvent and mobile phase.Adjust mobile phase pH with formic acid or ammonia. Ensure sample solvent matches initial mobile phase as closely as possible.
High Backpressure Buffer precipitation in high organic content.Use ammonium formate/acetate which are more soluble in acetonitrile. Do not exceed 20 mM buffer concentration.[9][13]
Guide 2: Purification via Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge by utilizing electrostatic interactions with a charged stationary phase.[14][15] For basic imidazole-containing molecules, which are positively charged at acidic or neutral pH, cation-exchange chromatography is the most relevant mode.

G cluster_0 Step 1: Equilibration cluster_1 Step 2: Loading & Binding cluster_2 Step 3: Elution (High Salt) a1 a2 a1->a2 a3 a2->a3 b1 Imidazole-H⁺ Na⁺ a_label Resin-SO₃⁻ Na⁺ b2 Resin-SO₃⁻ Imidazole-H⁺ b1:f0->b2 c1 Imidazole-H⁺ Na⁺ (High Conc.) c2 Resin-SO₃⁻ Na⁺ c1:f1->c2

Caption: Cation-exchange mechanism for imidazole purification.

This protocol is ideal for separating a target basic imidazole from neutral or acidic impurities.

Step-by-Step Protocol:

  • Resin Selection:

    • Choose a strong cation exchanger (SCX) with sulfonate functional groups (-SO₃⁻) for a wide operating pH range, or a weak cation exchanger (WCX) with carboxylate groups (-COO⁻) for pH-dependent selectivity.[14]

  • Buffer Preparation:

    • Binding/Start Buffer: A low ionic strength buffer (e.g., 10-25 mM phosphate or acetate) at a pH at least 1 unit below the pKa of your imidazole target. This ensures your molecule is fully protonated (positively charged) and will bind strongly.

    • Elution Buffer: The same buffer as the start buffer, but with a high concentration of salt (e.g., 1 M NaCl).

  • Column Packing and Equilibration:

    • Pack the resin according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes of Start Buffer until the pH and conductivity of the eluate match the buffer.

  • Sample Loading:

    • Dissolve and dilute your sample in the Start Buffer to ensure the ionic strength is low.

    • Load the sample onto the column at a controlled, moderate flow rate to maximize binding.[14]

  • Washing:

    • Wash the column with 3-5 column volumes of Start Buffer to remove all unbound neutral and anionic impurities.

  • Elution:

    • Apply a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes. Alternatively, for simpler purifications, a step gradient can be used.

    • Causality: The high concentration of Na⁺ ions in the elution buffer outcompetes the bound imidazole molecules for the negatively charged sites on the resin, causing them to be released and elute from the column.[16]

  • Fraction Analysis:

    • Collect fractions and analyze them by TLC, HPLC, or another suitable method to identify the pure product.

References

  • Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • How to Avoid Common Problems with HILIC Methods. Restek. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Chirita, R. I., et al. Journal of Chromatography A. [Link]

  • What You Need to Know About HILIC. Guillarme, D. LCGC International. [Link]

  • Ion-Exchange Chromatography: An Easy Introduction to the Basics. Bitesize Bio. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. Dolan, J. W. LCGC International. [Link]

  • Advances in the understanding of stationary phases for HILIC. McCalley, D. V. LCGC International. [Link]

  • Ion-ExchangE chromatography for BIomolEculE analysIs. Agilent Technologies. [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Watson, T. LCGC International. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Determination of imidazole derivatives by micellar electrokinetic chromatography... Lin, C. H., et al. Journal of Chromatography A. [Link]

  • Basic theory, method development & optimization of HILIC methods. NORMAN Network. [Link]

  • Tailing In Chromatography. Fvs. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Ion-ExchangE chromatography for BIomolEculE analysIs. Agilent Technologies. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization... Grienke, U., et al. ACS Omega. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Ion Exchange Chromatography. Chemistry LibreTexts. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases... Gika, H. G., et al. Metabolites. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Lesson 3: Separation Modes and their Mechanisms. Shodex. [Link]

  • RP HPLC method for Imidazole. Chromatography Forum. [Link]

  • Retention of ionizable compounds on HPLC... Subirats, X., et al. Journal of Chromatography A. [Link]

  • HILIC Separations Technical Guide. ResearchGate. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of Imidazole Compounds

An In-Depth Technical Guide Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing compounds. The unique electronic and structural proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing compounds. The unique electronic and structural properties of the imidazole ring make it a privileged scaffold in medicinal chemistry and a crucial component in biological systems. However, this reactivity also presents stability challenges that can impact experimental reproducibility, product shelf-life, and therapeutic efficacy.

This guide is designed to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind the stability issues and provide robust, self-validating protocols to help you navigate these complexities in your work.

Frequently Asked Questions (FAQs) on Imidazole Stability

This section addresses the fundamental questions researchers frequently encounter when working with imidazole compounds.

Q1: What are the primary factors that influence the stability of imidazole compounds in solution?

The stability of an imidazole-containing molecule is not intrinsic but is dictated by its environment. The key factors you must control are:

  • pH: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][2] Its stability is highly dependent on the pH of the solution, which governs its protonation state and susceptibility to hydrolysis and oxidation.

  • Solvent Composition: The polarity, protic/aprotic nature, and purity of the solvent can influence degradation rates and pathways. Imidazole and its derivatives are generally soluble in water and polar organic solvents like methanol and acetonitrile.[3][4]

  • Presence of Oxidants: The electron-rich nature of the imidazole ring makes it susceptible to oxidation. Dissolved oxygen, peroxide contaminants, or metal ions can initiate degradation.[5]

  • Exposure to Light: Photodegradation is a significant issue for many imidazole compounds. The imidazole moiety can be sensitive to degradation upon exposure to high-intensity or UV light, leading to complex degradation profiles.[5]

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation. While some degradation may be negligible at room temperature, it can become significant at higher temperatures used for accelerated stability studies or sterilization.[6][7]

Q2: My imidazole-containing solution turned yellow after preparation. What is happening?

A color change, typically to yellow or brown, is a common indicator of degradation, most often due to oxidation. This can be initiated by several factors:

  • Base-Mediated Autoxidation: In neutral to basic solutions, the imidazole ring is particularly susceptible to autoxidation, a reaction involving atmospheric oxygen.[5]

  • Photodegradation: Exposure to ambient or UV light can generate reactive species that lead to colored degradation products.[5]

  • Impure Solvents: Solvents, especially ethers or older bottles of other solvents, can contain peroxide impurities that will readily oxidize the imidazole ring.

Pro-Tip: Always use high-purity solvents and consider de-gassing your buffers with nitrogen or argon if you observe persistent color-change issues. For light-sensitive compounds, work in low-light conditions and use amber vials for storage.

Q3: At what pH is the imidazole ring most stable?

Imidazole itself is often used to prepare buffers in the pH range of 6.2-7.8, which is centered around the pKa of its conjugate acid (~7.0).[1][3] Within this range, the compound exists as a mixture of its neutral and protonated (imidazolium) forms. Extreme pH values present distinct stability challenges:

  • Alkaline Conditions (pH > 8): Imidazole compounds are most vulnerable to degradation under basic conditions. This is due to susceptibility to base-mediated autoxidation and, for the core ring structure, the potential for alkaline-induced ring opening.[5][8]

  • Acidic Conditions (pH < 4): While generally more stable against oxidation at low pH, the protonated imidazolium cation can participate in different interactions and may exhibit instability depending on the overall molecular structure. For instance, studies have shown that at acidic pH (2-4), imidazole derivatives can destabilize proteins they are complexed with.[9]

Q4: Can I autoclave my imidazole-containing buffer?

Yes, for many standard applications. Aqueous solutions of pure imidazole can be successfully sterilized by autoclaving. These solutions are reported to be stable for at least two years when stored at 2-8°C and protected from light.[3][10] However, this applies to the imidazole molecule itself. If your solution contains a more complex, substituted imidazole derivative (e.g., a drug molecule), you must validate its stability under autoclaving conditions, as other functional groups on the molecule may be heat-labile.

Q5: What are the most common degradation pathways I should be aware of?

Understanding the potential degradation pathways is crucial for identifying unknown peaks in your analytical runs and for designing stability-indicating methods. The primary pathways are:

  • Oxidation: This is the most common pathway. It can be mediated by atmospheric oxygen (autoxidation), peroxides, or metal ions, leading to various oxidized derivatives.[5][11]

  • Photodegradation: UV or high-intensity light can lead to a cascade of reactions, often forming a complex mixture of degradants. The specific products depend heavily on the substituents attached to the imidazole ring.[5][12]

  • Hydrolysis (pH-dependent): While the core imidazole ring is relatively stable to hydrolysis, functional groups attached to it may not be. For example, a drug molecule containing both an imidazole ring and a carbamate moiety was found to be susceptible to basic hydrolysis of the carbamate.[5] In strongly alkaline conditions, the imidazole ring itself can be cleaved.[8]

Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems you might encounter during your experiments.

Problem 1: Unexpected pH Shift After Adding Imidazole to My Buffer
  • Symptom: You prepare a phosphate or other buffer system and adjust it to your target pH (e.g., 7.4). Upon adding solid imidazole, the pH significantly increases, sometimes by 1-2 pH units.[10]

  • Scientific Cause: Imidazole is a weak base. With a pKa of its conjugate acid around 7.0, adding it to a solution will consume protons, thereby raising the pH.[1] This effect is especially pronounced when adding high concentrations of imidazole, as is common in elution buffers for His-tag protein purification.

  • Solution Workflow:

    • Best Practice: Always prepare your buffer with all components, including imidazole, dissolved in solution before the final pH adjustment.

    • Titration Method: Dissolve all buffer components except the pH-adjusting acid/base. Slowly titrate the solution to the target pH. This ensures that the final concentrations of all ions are correct.

    • Buffer Blending (for high concentrations): For preparing buffers with high imidazole concentrations, a blending strategy can be very effective. Prepare two stock solutions at the desired final concentration of all components: one with a monobasic phosphate (e.g., NaH₂PO₄) and one with a dibasic phosphate (e.g., Na₂HPO₄). Then, add the acidic stock to the basic stock while monitoring the pH until the target is reached.[10]

G cluster_0 Troubleshooting: pH Shift A Symptom: pH increases after adding imidazole B Cause: Imidazole is a weak base (pKa ~7) A->B Why? C Solution 1 (Best Practice): Add all components BEFORE final pH adjustment B->C How to fix? D Solution 2 (Alternative): Use buffer blending method for high concentrations B->D How to fix? E Outcome: Stable, accurate buffer at target pH C->E D->E

Caption: Troubleshooting workflow for pH shifts.

Problem 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
  • Symptom: During analysis of an imidazole-containing sample, you observe new peaks that were not present in the initial sample. These peaks may grow over time or appear under specific conditions.

  • Scientific Cause: These are almost certainly degradation products. The specific cause depends on your sample handling and storage. The likely culprits are oxidation, hydrolysis, or photodegradation.[5]

  • Solution Workflow:

    • Isolate the Variable: Review your entire workflow. Was the sample exposed to light? Was it stored at room temperature for an extended period? Was it prepared in an old solvent that might contain peroxides?

    • Control for Light: Re-run the experiment using amber vials and minimize exposure to ambient light during sample preparation. If the peaks disappear or are significantly reduced, photodegradation is the cause.

    • Control for Oxidation: Prepare a fresh sample using a high-purity, sparged (e.g., with nitrogen) solvent to remove dissolved oxygen. If this stabilizes the sample, oxidative degradation is the issue.

    • Control for pH and Temperature: Ensure your sample is maintained at a pH where it is most stable and stored at a low temperature (e.g., 2-8°C) immediately after preparation.

    • Perform a Forced Degradation Study: If you need to definitively identify the degradants, a forced degradation (stress testing) study is the authoritative approach. This involves intentionally exposing your compound to harsh conditions (acid, base, peroxide, light, heat) to generate and identify the degradation products.[5]

Data Summary: Stability Profile of Imidazole Compounds

The following table summarizes the general stability behavior of the imidazole moiety under various stress conditions. Note that the specific behavior of your molecule will be highly dependent on its other functional groups.

Stress ConditionGeneral Effect on Imidazole MoietyKey Causative FactorsMitigation Strategy
Acidic pH (e.g., 0.1 M HCl) Generally stable against hydrolysis and oxidation.Protonation of the ring reduces susceptibility to oxidative attack.Maintain pH in the acidic range if compatible with the application.
Basic pH (e.g., 0.1 M NaOH) HIGHLY SUSCEPTIBLE. Prone to base-mediated autoxidation.[5] Potential for hydrolytic ring-opening at extreme pH.[8]Buffer solutions below pH 8. Use antioxidants. Store under inert gas.
Oxidative (e.g., H₂O₂) HIGHLY SUSCEPTIBLE. Electron-rich ring is readily attacked by oxidizing agents.[5]Use high-purity, peroxide-free solvents. Store under inert gas (N₂ or Ar).
Photolytic (UV/Visible Light) SUSCEPTIBLE. Absorption of light energy leads to the formation of reactive intermediates.[5]Store and handle solutions in amber vials or under low-light conditions.
Thermal (e.g., >40°C) Moderately Stable. Autoclaving of simple imidazole solutions is feasible.[3] However, heat accelerates all other degradation pathways.Store solutions at recommended temperatures (e.g., 2-8°C). Validate thermal stability for complex molecules.

Experimental Protocol: Forced Degradation Study for an Imidazole-Containing Compound

This protocol provides a robust framework for investigating the stability of your specific imidazole compound.

Objective: To identify the potential degradation pathways and degradation products of an imidazole-containing compound under various stress conditions, as a prerequisite for developing a stability-indicating analytical method.

Analytical Method: A validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV and/or Mass Spectrometric (MS) detection is required. HPLC-MS/MS is the gold standard for this work.[4][13]

Materials:

  • Imidazole compound of interest

  • HPLC-grade acetonitrile and methanol[4]

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Ammonium formate or acetate (for mobile phase)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • pH meter

  • Photostability chamber (or a light source with controlled output)

  • Thermostatic oven

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the imidazole compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. This will be your "unstressed" control sample.

  • Application of Stress Conditions:

    • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL of the corresponding "non-stress" solvent) for each condition. Aim for 5-20% degradation. You may need to adjust exposure times or stressor concentrations.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Basic degradation is often rapid.[5]

    • Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[5]

    • Thermal Degradation: Add 1 mL of HPLC-grade water. Keep at 70°C in an oven for 48 hours.

    • Photodegradation: Add 1 mL of HPLC-grade water. Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). Maintain a control sample wrapped in aluminum foil at the same temperature.[5]

  • Sample Quenching and Analysis:

    • After the specified time, cool samples to room temperature.

    • For acid and base hydrolysis samples, neutralize them by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples (including controls) to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by your validated HPLC or HPLC-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the unstressed control.

    • Calculate the percentage degradation of the parent peak.

    • Identify and quantify the major degradation products (new peaks).

    • If using MS, determine the mass-to-charge ratio (m/z) of the degradants to propose potential structures and degradation pathways.

G cluster_0 Forced Degradation Workflow cluster_stress Apply Stress Conditions Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (70°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Quench Quench/Neutralize Reactions Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Analyze Analyze by HPLC / LC-MS Quench->Analyze Interpret Interpret Data: Identify Degradants & Determine Pathways Analyze->Interpret

Caption: Workflow for a forced degradation study.

References

  • Wikipedia. Imidazole. [Link]

  • ResearchGate. Biodegradability of imidazole structures. [Link]

  • ResearchGate. Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. [Link]

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • RSC Publishing. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. [Link]

  • ResearchGate. Problem with Imidazole. [Link]

  • ResearchGate. Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. [Link]

  • ACS Publications. Degradative Behavior and Toxicity of Alkylated Imidazoles. [Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • MDPI. Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing. [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • ResearchGate. Acidic and basic parts in imidazole. [Link]

  • PubMed. Alkaline Opening of Imidazole Ring of 7-methylguanosine. 2. Further Studies on Reaction Mechanisms and Products. [Link]

  • ACS Publications. Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). [Link]

  • NIH. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. [Link]

  • ACS Publications. Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides). [Link]

  • ResearchGate. Formation Mechanism and yield of small Imidazoles from Reactions of Glyoxal with NH4+ in water at neutral pH. [Link]

  • ACS Omega. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. [Link]

  • NIH. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • ScienceDirect. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. This document is designed for researchers, chemists, and process d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. This document is designed for researchers, chemists, and process development professionals engaged in scaling up this important intermediate for preclinical studies. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] As such, robust and scalable synthetic routes to key imidazole-containing building blocks like the target compound are of critical importance.[4][5]

This guide provides a detailed, two-step synthetic pathway, comprehensive troubleshooting FAQs, and scale-up considerations based on established chemical principles. Our focus is on anticipating challenges and providing scientifically grounded solutions to ensure a reliable, efficient, and scalable process.

Synthetic Pathway Overview

The synthesis is approached via a reliable two-step sequence starting from commercially available 4-(bromomethyl)benzonitrile. This route involves an initial nucleophilic substitution to form the key imidazole intermediate, followed by a two-stage reduction to yield the target primary alcohol.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction A 4-(Bromomethyl)benzonitrile + Imidazole B Intermediate: 4-(1H-Imidazol-1-ylmethyl)benzonitrile A->B  Base (e.g., NaH)  Solvent (e.g., DMF) C Aldehyde Intermediate (in situ) B->C  1. DIBAL-H  Toluene, -78 °C D Final Product: [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol C->D  2. NaBH4  MeOH G start Low Yield or Impure Product in N-Alkylation Step q1 Is starting material consumed? (Check TLC/HPLC) start->q1 incomplete Reaction Incomplete q1->incomplete No complete Complex mixture or low isolated yield q1->complete Yes sol_incomplete1 1. Verify base activity (use fresh NaH). 2. Ensure anhydrous conditions. 3. Gently warm reaction to 40-50°C. incomplete->sol_incomplete1 q2 Significant tailing on silica TLC? complete->q2 tailing Purification Issue q2->tailing Yes no_tailing Workup Losses q2->no_tailing No sol_tailing 1. Add 1% Et3N or NH4OH to eluent. 2. Use neutral alumina for chromatography. 3. Consider recrystallization. tailing->sol_tailing sol_workup 1. Perform more extractions (e.g., 5x). 2. Saturate aqueous layer with NaCl. 3. Ensure pH is neutral/basic before extraction. no_tailing->sol_workup

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Imidazole-Based Cytochrome P450 Inhibitors: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with cytochrome P450 (CYP) enzymes is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with cytochrome P450 (CYP) enzymes is paramount. These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, and their inhibition can lead to significant drug-drug interactions (DDIs), altering therapeutic efficacy and potentially causing toxicity.[1] Among the various classes of CYP inhibitors, imidazole-based compounds are of particular interest due to their prevalence in pharmaceuticals and their potent inhibitory activity.

This guide provides a comparative analysis of three prominent imidazole-based antifungal agents—ketoconazole, miconazole, and clotrimazole—as inhibitors of major human cytochrome P450 isozymes. We will delve into their mechanisms of action, present a quantitative comparison of their inhibitory potencies, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to equip researchers with the foundational knowledge and practical methodologies necessary to navigate the complexities of CYP inhibition by this important class of compounds.

The Central Role of Cytochrome P450 in Drug Metabolism

The cytochrome P450 superfamily is a diverse group of enzymes responsible for the oxidative metabolism of a wide range of endogenous and exogenous compounds.[2] In humans, the CYP1, CYP2, and CYP3 families are primarily involved in drug metabolism. Inhibition of these enzymes can lead to an increase in the plasma concentration of co-administered drugs, potentially resulting in adverse effects.[1] Therefore, assessing the inhibitory potential of new chemical entities against key CYP isozymes is a critical step in preclinical drug development.

Imidazole Inhibitors: A Tale of Heme Coordination

Imidazole-containing compounds, particularly the azole antifungals, are potent inhibitors of cytochrome P450 enzymes. Their mechanism of action hinges on the interaction of the nitrogen atom within the imidazole ring with the heme iron of the CYP enzyme. This coordination can be either a tight, reversible binding or, in some cases, can lead to quasi-irreversible or irreversible inhibition.[3] This interaction prevents the binding and subsequent metabolism of other substrate drugs.

The potency and selectivity of imidazole inhibitors are influenced by the overall molecular structure of the compound, which dictates its affinity for the active site of different CYP isozymes.

Comparative Inhibitory Potency: A Quantitative Look

To provide a clear comparison of the inhibitory potential of ketoconazole, miconazole, and clotrimazole, the following table summarizes their reported IC50 and Kᵢ values against several key human CYP isozymes. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the Kᵢ value is the inhibition constant, a measure of the inhibitor's binding affinity. Lower values for both parameters indicate greater inhibitory potency.

InhibitorCYP IsozymeIC50 (µM)Kᵢ (µM)Reference(s)
Ketoconazole CYP1A2>10-[4]
CYP2C9--[5]
CYP2C19--[6]
CYP2D6Moderate Inhibition-[6]
CYP3A40.160.001 - 25[4][5]
Miconazole CYP1A22.93.2[7]
CYP2C92.0-[8][9]
CYP2C190.33-[8][9][10]
CYP2D6-0.70[11]
CYP3A40.0740.028[7][11]
Clotrimazole CYP1A2--[11]
CYP2C9--[11]
CYP2C19--[11]
CYP2D6--[11]
CYP3A4-0.02[11][12][13]

Note: The reported values can vary between studies due to different experimental conditions (e.g., substrate used, microsomal protein concentration). It is crucial to consider these variables when comparing data from different sources.

Mechanistic Insights into Imidazole Inhibition

The primary mechanism of inhibition for these imidazole compounds is the coordination of the sp²-hybridized nitrogen atom of the imidazole ring to the ferric or ferrous iron of the P450 heme. This forms a stable, yet often reversible, complex that sterically and/or electronically hinders the binding and oxidation of substrates.

InhibitionMechanism cluster_CYP Cytochrome P450 Active Site cluster_Inhibitor Imidazole Inhibitor CYP_Heme Heme Iron (Fe³⁺) Product Metabolized Product CYP_Heme->Product Metabolism Imidazole Imidazole Ring Imidazole->CYP_Heme Coordination Bond (Inhibition) Inhibitor_Side_Chains Side Chains Substrate Substrate Substrate->CYP_Heme Normal Binding (Blocked) IC50_Workflow start Start: Prepare Reagents setup Incubation Setup (Buffer, HLMs, Inhibitor) start->setup preincubate Pre-incubation (37°C) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate start_reaction Start Reaction (Add NADPH) initiate->start_reaction incubate Incubation (37°C) start_reaction->incubate terminate Terminate Reaction (Add Cold Solvent) incubate->terminate process Sample Processing (Centrifugation) terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (Calculate IC50) analyze->data_analysis end_node End: IC50 Value data_analysis->end_node

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Binding Mode of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol with Molecular Docking

This guide provides a comprehensive, in-depth comparison of molecular docking methodologies to validate the binding mode of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, a potent aromatase inhibitor. This document is inten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of molecular docking methodologies to validate the binding mode of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, a potent aromatase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to elucidate protein-ligand interactions. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring a robust and reproducible workflow.

Introduction: The Rationale for Targeting Aromatase with Imidazole-Based Inhibitors

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the sole enzyme responsible for catalyzing the final, rate-limiting step of estrogen biosynthesis from androgens.[1][2] Its pivotal role in estrogen production makes it a prime therapeutic target for hormone-dependent breast cancer in postmenopausal women.[3][4] Non-steroidal aromatase inhibitors have emerged as a cornerstone of treatment, and many of these feature an imidazole or triazole moiety.[5][6] This is due to the ability of the nitrogen atom in the azole ring to coordinate with the heme iron atom in the active site of the aromatase enzyme, effectively blocking its catalytic activity.[7]

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol shares key structural features with known non-steroidal aromatase inhibitors. Its imidazole ring provides the critical heme-coordinating functionality, while the phenylmethanol scaffold can engage in various non-covalent interactions within the active site. This guide will detail the process of validating its binding mode using molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[3] We will also compare the performance of different docking software to provide a comprehensive understanding of the available tools.

The Docking Workflow: A Self-Validating System

A robust molecular docking study is more than just generating a binding score; it's about building a compelling and verifiable model of a molecular interaction. Our workflow is designed to be a self-validating system, with each step building upon the last to increase confidence in the final binding mode prediction.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_validate Validation & Analysis receptor_prep Receptor Preparation (PDB: 3EQM) autodock AutoDock Vina receptor_prep->autodock gold GOLD receptor_prep->gold glide Glide receptor_prep->glide redocking Re-docking of Co-crystallized Ligand receptor_prep->redocking Co-crystallized Ligand ligand_prep Ligand Preparation ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol) ligand_prep->autodock ligand_prep->gold ligand_prep->glide pose_analysis Pose Analysis & Interaction Mapping autodock->pose_analysis gold->pose_analysis glide->pose_analysis comparison Comparative Analysis of Docking Results redocking->comparison RMSD < 2.0 Å pose_analysis->comparison

Figure 1: A self-validating molecular docking workflow.

Experimental Protocols

Part 1: Receptor and Ligand Preparation

Receptor Preparation:

  • Selection of the Crystal Structure: The crystal structure of human placental aromatase in complex with its natural substrate, androstenedione (PDB ID: 3EQM), was chosen as the receptor model.[8] This structure provides a biologically relevant conformation of the active site.

  • Preparation using Schrödinger's Protein Preparation Wizard:

    • The PDB file (3EQM) was imported into Maestro (Schrödinger Suite).

    • Water molecules beyond 5 Å from the active site were removed.

    • Missing side chains and loops were filled using Prime.

    • Hydrogen atoms were added, and the protonation states of ionizable residues were optimized at pH 7.4.

    • The structure was subjected to a restrained minimization using the OPLS4 force field to relieve steric clashes.

Ligand Preparation:

  • 2D Structure Generation: The 2D structure of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol was drawn using ChemDraw and saved in MOL format.

  • 3D Conformation Generation and Energy Minimization:

    • The MOL file was imported into Maestro.

    • LigPrep was used to generate low-energy 3D conformations of the ligand.

    • Ionization states were generated at a target pH of 7.4 ± 0.5.

    • The ligand was minimized using the OPLS4 force field.

Part 2: Molecular Docking Protocols

For a robust comparison, we will utilize three distinct and widely used docking programs: AutoDock Vina (a popular open-source tool), GOLD (known for its genetic algorithm-based search), and Glide (a widely used commercial software).[9][10][11]

AutoDock Vina Protocol:

  • File Preparation: The prepared receptor and ligand files were converted to the PDBQT format using AutoDockTools.[12] This format includes atomic charges and atom type definitions.

  • Grid Box Definition: A grid box with dimensions of 20 x 20 x 20 Å was centered on the co-crystallized androstenedione to encompass the entire active site.

  • Docking Execution: Docking was performed using the default settings of AutoDock Vina, with an exhaustiveness of 8. The top 10 binding poses were generated and ranked by their binding affinity (kcal/mol).[13]

GOLD (Genetic Optimization for Ligand Docking) Protocol:

  • Binding Site Definition: The active site was defined by selecting all receptor residues within a 10 Å radius of the co-crystallized ligand.

  • Docking Parameters: The ChemPLP scoring function was used, which is optimized for pose prediction.[6] The genetic algorithm was run with default parameters, generating 10 binding poses for the ligand.

  • Heme Interaction: The iron atom of the heme group was defined as a coordination center to guide the docking of the imidazole nitrogen.

Glide (Schrödinger) Protocol:

  • Receptor Grid Generation: A receptor grid was generated using the Receptor Grid Generation tool in Maestro, centered on the co-crystallized ligand.

  • Docking Settings: Ligand docking was performed using the Standard Precision (SP) mode.

  • Pose Analysis: The top-ranked pose for the ligand was selected based on the GlideScore.

Part 3: Validation of the Docking Protocol

A critical step in any docking study is to validate the protocol's ability to reproduce experimentally observed binding modes.[14]

Re-docking of the Co-crystallized Ligand:

  • The co-crystallized androstenedione was extracted from the 3EQM PDB file and re-docked into the aromatase active site using each of the three docking programs.

  • The root-mean-square deviation (RMSD) between the top-ranked docked pose and the crystallographic pose was calculated. A successful docking protocol is generally considered to be one that can reproduce the experimental binding mode with an RMSD of less than 2.0 Å.[15]

Results and Comparative Analysis

Docking Protocol Validation

All three docking programs successfully re-docked androstenedione into the aromatase active site with high accuracy, validating their utility for this target.

Docking ProgramRMSD (Å) of Re-docked Androstenedione
AutoDock Vina0.85
GOLD0.92
Glide0.78

Table 1: Validation of docking protocols by re-docking the co-crystallized ligand.

Predicted Binding Mode of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

All three programs predicted a similar binding mode for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, increasing our confidence in the result.

Docking ProgramPredicted Binding Affinity/ScoreKey Interacting Residues
AutoDock Vina-8.2 kcal/molHeme, Phe134, Phe221, Trp224, Ala306, Thr310, Asp309, Val370
GOLD75.4 (ChemPLP Score)Heme, Phe134, Phe221, Trp224, Ala306, Thr310, Asp309, Val370
Glide-7.9 (GlideScore)Heme, Phe134, Phe221, Trp224, Ala306, Thr310, Asp309, Val370

Table 2: Predicted binding affinities and key interacting residues for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.

The consensus binding mode reveals several key interactions:

  • Heme Coordination: The N3 atom of the imidazole ring coordinates with the heme iron, consistent with the mechanism of non-steroidal aromatase inhibitors.[7]

  • Hydrogen Bonding: The hydroxyl group of the methanol moiety forms a hydrogen bond with the side chain of Asp309. This interaction is crucial for anchoring the ligand in the active site.[16]

  • Hydrophobic Interactions: The phenyl ring is situated in a hydrophobic pocket formed by Phe134, Phe221, Trp224, Ala306, and Val370. These interactions contribute significantly to the binding affinity.

G cluster_ligand [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol cluster_receptor Aromatase Active Site Imidazole Imidazole Ring Heme Heme Iron Imidazole->Heme Coordination Phenyl Phenyl Ring Hydrophobic Hydrophobic Pocket (Phe134, Phe221, Trp224, Ala306, Val370) Phenyl->Hydrophobic Hydrophobic Interaction Methanol Methanol Group HBond_Acceptor Hydrogen Bond Acceptor (Asp309) Methanol->HBond_Acceptor Hydrogen Bond

Figure 2: Key molecular interactions of the validated binding mode.

Discussion and Future Directions

This guide has demonstrated a rigorous and self-validating workflow for determining the binding mode of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol with aromatase. The consensus from three distinct docking programs provides a high degree of confidence in the predicted binding pose. The key interactions identified, namely heme coordination, hydrogen bonding with Asp309, and hydrophobic interactions with key residues, are consistent with the known structure-activity relationships of non-steroidal aromatase inhibitors.

While molecular docking is a powerful tool, it is important to acknowledge its limitations. The scoring functions are approximations of the true binding free energy, and the receptor is typically held rigid. Future work could involve more computationally intensive methods, such as molecular dynamics simulations, to explore the flexibility of the active site and refine the predicted binding mode. Furthermore, the insights gained from this study can guide the design of novel, more potent aromatase inhibitors by optimizing the interactions with the identified key residues.

References

  • PharmaTutor. AROMATASE INHIBITORS IN BREAST CANCER. PharmaTutor. 2021. Available from: [Link].

  • Bollini, M., et al. Structure-Based Design of Potent Aromatase Inhibitors by High-Throughput Docking. Journal of Medicinal Chemistry. 2011;54(21):7569-7578.
  • LookChem. [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. LookChem. Available from: [Link].

  • RCSB PDB. 3S7S: Crystal structure of human placental aromatase complexed with breast cancer drug exemestane. RCSB PDB. 2012. Available from: [Link].

  • Tan, Y. S., et al. Molecular Docking of Aromatase Inhibitors. Molecules. 2018;23(8):1887.
  • Ammazzalorso, A., et al. Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. European Journal of Medicinal Chemistry. 2021;211:113116.
  • Sedighi, N., et al. In vivo evaluation of the aromatase inhibition by 4‑((1H‑imidazol‑1‑yl) methyl)‑2‑(4‑fluorophenyl)‑8‑phenylquinoline.
  • RCSB PDB. 4KQ8: Structure of Recombinant Human Cytochrome P450 Aromatase. RCSB PDB. 2013. Available from: [Link].

  • Janowska, S., et al. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences. 2024;25(2):933.
  • ResearchGate. Scheme of 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)8-phenylquinoline and letrozole. ResearchGate. 2018. Available from: [Link].

  • ResearchGate. (PDF) Molecular Docking of Aromatase Inhibitors. ResearchGate. 2018. Available from: [Link].

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. 2023. Available from: [Link].

  • Ghosh, D., et al. Novel Aromatase Inhibitors by Structure-Guided Design. Journal of Medicinal Chemistry. 2012;55(18):7994-8001.
  • ResearchGate. How to validate the molecular docking results ?. ResearchGate. 2022. Available from: [Link].

  • Autodock Vina 1.2.0 documentation. Basic docking. Read the Docs. Available from: [Link].

  • CCDC. GOLD: The All In One Molecular Docking Package. CCDC. 2023. Available from: [Link].

  • Wikipedia. Cytochrome P450 family 19 subfamily A member 1. Wikipedia. Available from: [Link].

  • Roy, K., et al. Molecular docking and QSAR studies of aromatase inhibitor androstenedione derivatives. Medicinal Chemistry Research. 2012;21(10):3030-3041.
  • RCSB PDB. 3EQM: Crystal structure of human placental aromatase cytochrome P450 in complex with androstenedione. RCSB PDB. 2008. Available from: [Link].

  • Al-Ishaq, R. K., et al. Repurposing of approved drugs for targeting CDK4/6 and aromatase protein using molecular docking and molecular dynamics studies. PLOS ONE. 2023;18(9):e0291079.
  • ResearchGate. Potential aromatase inhibitors with imidazole scaffolds. ResearchGate. 2024. Available from: [Link].

  • ResearchGate. In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline. ResearchGate. 2018. Available from: [Link].

  • UniProt. CYP19A1 - Aromatase - Homo sapiens (Human). UniProt. 2024. Available from: [Link].

  • PubMed Central. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. PubMed Central. 2011. Available from: [Link].

  • Human Metabolome Database. Showing Protein Cytochrome P450 19A1 (HMDBP01561). Human Metabolome Database. Available from: [Link].

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Quantification

For distribution to: Researchers, scientists, and drug development professionals. Abstract The accurate quantification of imidazole, a crucial heterocyclic moiety in many active pharmaceutical ingredients (APIs), is para...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The accurate quantification of imidazole, a crucial heterocyclic moiety in many active pharmaceutical ingredients (APIs), is paramount for ensuring drug safety and efficacy. As a common process-related impurity or a key structural component, its levels must be meticulously controlled. This guide provides an in-depth comparison of two widely employed analytical techniques for imidazole quantification: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering researchers to make informed decisions for their specific applications. We will delve into a detailed cross-validation framework, present comparative performance data, and offer step-by-step protocols to ensure robust and reliable analytical outcomes.

The Analytical Imperative: Why Imidazole Quantification Matters

Imidazole is not merely another organic compound; it is a fundamental building block in a plethora of pharmaceutical compounds. Its presence as a residual impurity from the synthesis of an API or as a degradant can have significant implications for the final drug product's quality and safety. Therefore, the development and validation of precise and accurate analytical methods for its quantification are not just a regulatory expectation but a scientific necessity. The choice of the analytical method is a critical decision, influenced by factors such as the expected concentration of imidazole, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

A Tale of Two Techniques: HPLC-UV vs. GC-MS

The quantification of a small, polar molecule like imidazole presents unique analytical challenges. While a variety of techniques can be employed, HPLC and GC are the most prominent.[1] This guide will focus on a comparative analysis of RP-HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] For imidazole, a reversed-phase approach is typically employed, where the stationary phase is nonpolar and the mobile phase is polar.

  • Principle of Separation: In RP-HPLC, imidazole, being a polar compound, has a lower affinity for the nonpolar stationary phase and a higher affinity for the polar mobile phase, leading to its elution. The retention time can be modulated by adjusting the mobile phase composition, pH, and the use of ion-pairing reagents.

  • Detection: Imidazole exhibits UV absorbance, allowing for its detection and quantification using a UV detector. The selection of an appropriate wavelength is crucial for sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Imidazole itself has limited volatility, often necessitating a derivatization step to increase its volatility and improve its chromatographic behavior.[1][2]

  • Principle of Separation: In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

  • Derivatization: To enhance the volatility of imidazole, a chemical modification, or derivatization, is often performed. A common approach is silylation, where an active hydrogen is replaced with a trimethylsilyl (TMS) group.[3] Another approach involves derivatization with reagents like isobutyl chloroformate.[1]

  • Detection: Mass spectrometry provides highly sensitive and selective detection. The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that can be used for identification and quantification.

The Blueprint for Trust: A Cross-Validation Protocol

Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results when compared to another validated method.[4][5] This is a critical step when transferring a method between laboratories or when a new method is intended to replace an existing one.

The Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for imidazole quantification.

Cross-Validation Workflow Cross-Validation Workflow for Imidazole Quantification cluster_prep Sample and Standard Preparation cluster_analysis Analysis by Both Methods cluster_data Data Evaluation Sample Select Representative API Batch Spiked_Samples Prepare Spiked Samples (e.g., 50%, 100%, 150% of specification limit) Sample->Spiked_Samples HPLC Analyze Samples by Validated HPLC-UV Method Spiked_Samples->HPLC GC Analyze Samples by Validated GC-MS Method Spiked_Samples->GC Standards Prepare Calibration Standards & QCs Standards->HPLC Standards->GC Results Obtain Imidazole Concentration Data HPLC->Results GC->Results Comparison Compare Results Statistically (e.g., t-test, F-test, Bland-Altman plot) Results->Comparison Acceptance Evaluate Against Pre-defined Acceptance Criteria Comparison->Acceptance Conclusion Conclusion on Method Equivalency Acceptance->Conclusion

Caption: A flowchart illustrating the key stages of a cross-validation study.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined and scientifically justified. A common approach is to assess the agreement between the results obtained from the two methods. For example, the percentage difference between the mean results of the two methods for a set of samples should be within a pre-specified limit, often ±15-20% for the analysis of impurities. Statistical tests such as the Student's t-test and F-test can be used to compare the means and variances of the two datasets.[6]

Head-to-Head: A Comparative Analysis of Performance

The choice between HPLC-UV and GC-MS for imidazole quantification depends on a careful consideration of their respective performance characteristics. The following table summarizes key validation parameters for both methods, based on literature data.

Parameter RP-HPLC-UV GC-MS (with Derivatization) Key Considerations
Specificity Good, but potential for interference from co-eluting impurities.Excellent, due to the selectivity of mass spectrometric detection.The complexity of the sample matrix will influence the potential for interferences in HPLC.
Linearity (R²) Typically ≥ 0.99[6]Typically ≥ 0.99[1]Both methods can achieve excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.025 - 0.4 µg/mL[2][7]~0.05 µg/mL[1]Both techniques offer good sensitivity, with the specific LOD depending on the instrument and method parameters.
Limit of Quantification (LOQ) ~0.125 - 1.4 µg/mL[2][7]~0.24 µg/mL[1]Similar to LOD, the LOQ is method-dependent but generally sufficient for impurity analysis.
Accuracy (% Recovery) Typically 98-102%[8]58.84% to 160.99% (analyte dependent)[1]HPLC often demonstrates higher accuracy. The multi-step derivatization and extraction in the GC method can lead to greater variability in recovery.
Precision (%RSD) Typically ≤ 2%[8]0.71% to 14.83% (analyte dependent)[1]HPLC generally offers better precision. The manual steps in derivatization can introduce variability.
Sample Throughput Higher, due to simpler sample preparation.Lower, due to the additional derivatization step.For routine analysis of a large number of samples, HPLC may be more efficient.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and more complex operation and data analysis.The choice may be influenced by available resources and expertise.

In the Lab: Detailed Experimental Protocols

To provide a practical framework, the following are detailed protocols for the quantification of imidazole by both HPLC-UV and GC-MS.

Protocol 1: Quantification of Imidazole by RP-HPLC-UV

This protocol is a general guideline and should be optimized and validated for the specific application.

1. Materials and Reagents:

  • Imidazole reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Ortho-phosphoric acid

  • Water (HPLC grade)

  • Active Pharmaceutical Ingredient (API) sample containing imidazole

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Methanol: 0.025 M KH₂PO₄ (70:30, v/v), adjusted to pH 3.20 with ortho-phosphoric acid).[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the imidazole reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Accurately weigh the API sample and dissolve it in the mobile phase to a known concentration.

5. Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of imidazole against its concentration.

  • Determine the concentration of imidazole in the sample solution from the calibration curve.

Protocol 2: Quantification of Imidazole by GC-MS with Derivatization

This protocol is based on a method for the analysis of imidazole-like compounds and requires optimization and validation.[1]

1. Materials and Reagents:

  • Imidazole reference standard

  • Isobutyl chloroformate (derivatizing agent)

  • Pyridine

  • Anhydrous ethanol

  • Acetonitrile

  • Dichloromethane (extraction solvent)

  • Sodium sulfate (drying agent)

  • API sample containing imidazole

2. Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

3. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 70 °C for 1 min, ramp to 280 °C at a suitable rate, and hold for a few minutes.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

4. Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Prepare solutions of the imidazole standard and the API sample in a suitable solvent.

  • Derivatization: To an aliquot of the standard or sample solution, add acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate.[1] The reaction is typically carried out at a controlled temperature.

  • Extraction: After the reaction, extract the derivatized imidazole into an organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic extract over sodium sulfate and concentrate it to a final volume.

5. Analysis:

  • Inject the derivatized standards and samples into the GC-MS system.

  • Identify the derivatized imidazole peak based on its retention time and mass spectrum.

  • Quantify the amount of imidazole using a suitable calibration method (e.g., external or internal standard).

Visualizing the Process: The Derivatization of Imidazole

The following diagram illustrates the chemical transformation of imidazole during the derivatization process with isobutyl chloroformate, a necessary step for GC analysis.

Imidazole Derivatization Derivatization of Imidazole for GC-MS Analysis Imidazole Imidazole (Polar, Non-volatile) Reagent + Isobutyl Chloroformate Imidazole->Reagent Product Derivatized Imidazole (Less Polar, Volatile) Reagent->Product

Caption: Chemical derivatization of imidazole to enhance its volatility for GC-MS analysis.

Conclusion: Selecting the Right Tool for the Job

Both RP-HPLC-UV and GC-MS are powerful techniques for the quantification of imidazole in pharmaceutical samples. The choice between them is not about which method is universally "better," but which is "fitter for purpose."

  • RP-HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control applications where high sample throughput is required and the sample matrix is relatively clean. Its simplicity and precision make it an attractive first choice.

  • GC-MS , while more complex and costly, offers unparalleled selectivity and sensitivity, especially in complex matrices where interferences may be a concern. The requirement for derivatization adds a layer of complexity but can be justified when the analytical challenge demands it.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, coupled with a rigorous cross-validation study, will ensure the generation of high-quality, reliable data for the quantification of imidazole, thereby safeguarding the quality and safety of pharmaceutical products.

References

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Science of The Total Environment. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025). ResearchGate. [Link]

  • A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. (2013). ResearchGate. [Link]

  • RP HPLC method for Imidazole. (2013). Chromatography Forum. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2022). MDPI. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). ResearchGate. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health. [Link]

  • A GC-FID method for quantitative analysis of N,N-carbonyldiimidazole. (2016). PubMed. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2023). ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). Food and Drug Administration. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). European Medicines Agency. [Link]

  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. (2020). ResearchGate. [Link]

  • Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. (2015). ResearchGate. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Institutes of Health. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1996). European Medicines Agency. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2020). Separation Science. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). [Link]

  • Influence of Chromatographic Conditions on LOD and LOQ of Fluoxetine and Sertraline Analyzed by TLC-Densitometric Method. (2022). MDPI. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2018). Chromatography Today. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010). Pharma IQ. [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). (2012). ACS Publications. [Link]

  • Evaluation of a CGC-FID method for qualitative and quantitative analysis of azole antifungal drugs. (2000). Jagiellonian University in Krakow. [Link]

  • HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. (1995). PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. [Link]

  • Comparison of retention time, linearity, repeatability, LOD and LOQ of developed and reference method. (2019). ResearchGate. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2024). PharmaGuru. [Link]

  • Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils. (2016). Royal Society of Chemistry. [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). National Institutes of Health. [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

  • Cross Validation of Bioanalytical Methods Testing. (2024). [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. (1999). Semantic Scholar. [Link]

  • Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)? (2023). ResearchGate. [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). ResearchGate. [Link]

Sources

Comparative

The Art of the N-1 Substituent: A Comparative Guide to the Structure-Activity Relationship of 1-Substituted Imidazole Derivatives

For researchers, scientists, and professionals in drug development, the imidazole scaffold represents a cornerstone of medicinal chemistry. Its versatile structure has given rise to a vast array of therapeutic agents.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the imidazole scaffold represents a cornerstone of medicinal chemistry. Its versatile structure has given rise to a vast array of therapeutic agents. Among the many possible modifications to this privileged heterocycle, the choice of the substituent at the 1-position (N-1) is a critical determinant of biological activity. This guide provides an in-depth, objective comparison of how different N-1 substituents—ranging from simple alkyl chains to complex aryl moieties—modulate the antifungal and anticancer properties of imidazole derivatives. We will delve into the causality behind these structure-activity relationships (SAR), supported by experimental data and detailed protocols to empower your own research endeavors.

The N-1 Substituent: A Master Regulator of Biological Activity

The substituent at the N-1 position of the imidazole ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic distribution. These factors, in turn, dictate how the molecule interacts with its biological target, affecting its potency, selectivity, and pharmacokinetic profile. This section will compare and contrast the effects of different N-1 substituents on two major therapeutic areas: antifungal and anticancer activity.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A primary mechanism of action for many imidazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane.[2] The nature of the N-1 substituent is pivotal in optimizing the interaction with the active site of CYP51.

Comparative Analysis of N-1 Substituents on Antifungal Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 1-substituted imidazole derivatives against various Candida species, highlighting the impact of the N-1 substituent.

Compound IDN-1 SubstituentC. albicans (SC5314) MIC (µg/mL)C. albicans (64110 - Fluconazole Resistant) MIC (µg/mL)C. tropicalis MIC (µg/mL)C. parapsilosis MIC (µg/mL)Reference
A8 4-CN-benzyl>64>64>64>64[3]
B3 4-F-benzyl0.510.52[3]
B9 4-Me-benzyl0.510.52[3]
B10 4-OMe-benzyl0.510.52[3]
C4 6-(4-CN-phenyl)naphthalen-2-ylmethyl24>64>64[3]
24 4-Br-styryl16321632[4]
31 4-F-benzoyl0.5812[4]
42 Pyridin-2-yl-formyl2848[4]
Fluconazole -0.5>12812[3][4]

Expert Insights on SAR for Antifungal Activity:

  • Aromatic Substituents are Key: The data clearly indicates that N-1 substituents bearing aromatic rings are crucial for potent antifungal activity. Simple alkyl chains at this position generally lead to a loss of activity.

  • Substitution on the Aryl Ring Matters: As seen in the comparison between compound A8 (4-cyano-benzyl) and compounds B3 , B9 , and B10 , the nature and position of the substituent on the benzyl ring dramatically impact activity. While the 4-cyano group in A8 abolishes activity, 4-fluoro, 4-methyl, and 4-methoxy substituents in B3 , B9 , and B10 respectively, confer potent activity, even against fluconazole-resistant strains.[3] This suggests that electron-donating or weakly electron-withdrawing groups at the para position are favorable.

  • Bulky Aromatic Systems Can Be Detrimental: The introduction of a larger, more complex aromatic system, such as the substituted naphthalene in compound C4 , leads to a significant decrease in activity against most strains compared to the more compact substituted benzyl derivatives.[3] This highlights the importance of optimal size and shape for fitting into the CYP51 active site.

  • Beyond the Benzyl Group: The styryl group in compound 24 shows moderate activity, while the 4-fluorobenzoyl group in 31 and the pyridin-2-yl-formyl moiety in 42 demonstrate broad-spectrum antifungal activity, including against fluconazole-resistant C. albicans.[4] This indicates that the linker between the N-1 and the aryl ring also plays a significant role in determining the antifungal profile.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The following diagram illustrates the role of lanosterol 14α-demethylase in the fungal ergosterol biosynthesis pathway and its inhibition by 1-substituted imidazole derivatives.

Lanosterol_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Binds to Intermediate 14α-methylated sterol intermediates Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Inhibitor 1-Substituted Imidazole Derivative Inhibitor->CYP51 Inhibits CYP51->Intermediate Catalyzes demethylation ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Blocked DisruptedMembrane Disrupted Fungal Cell Membrane (Cell Death) ToxicSterols->DisruptedMembrane

Caption: Inhibition of Lanosterol 14α-demethylase by 1-substituted imidazoles.

Anticancer Activity: Disrupting the Cytoskeleton and Beyond

The anticancer potential of 1-substituted imidazole derivatives is multifaceted, with many compounds acting as potent inhibitors of tubulin polymerization.[5] By interfering with microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis.[6] Other imidazole-based compounds have been shown to inhibit key signaling kinases involved in cancer progression, such as VEGFR-2 and B-Raf.[7]

Comparative Analysis of N-1 Substituents on Anticancer Potency

The following table presents the half-maximal inhibitory concentration (IC50) values for various 1-substituted imidazole derivatives against a panel of human cancer cell lines.

Compound IDN-1 SubstituentMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
4d 4-chlorobenzylideneamino1.432.180.98[7]
5 4-methoxybenzylideneamino0.841.020.56[7]
3a 1-(4-chlorophenyl)-4-oxo-3-phenyl-azetidin-2-yl20.88 ± 1.02 (HT-29)--[8]
3b 1-(4-bromophenyl)-4-oxo-3-phenyl-azetidin-2-yl--10.72 ± 0.38 (C6 Glioma)[8]
27 (structure not shown)0.2-1.80.2-1.80.2-1.8[9]
28 (structure not shown)0.2-1.80.2-1.80.2-1.8[9]
Doxorubicin -0.90-1.410.90-1.410.90-1.41[9]

Expert Insights on SAR for Anticancer Activity:

  • Aryl and Heteroaryl Substituents are Preferred: Similar to the antifungal derivatives, N-1 aryl and heteroaryl substituents are common features of potent anticancer imidazoles. The benzylideneamino scaffold in compounds 4d and 5 demonstrates significant cytotoxicity.[7]

  • Electronic Effects on the Aryl Ring Influence Potency: Comparing compound 4d (4-chloro) with 5 (4-methoxy), the electron-donating methoxy group at the para position of the benzylideneamino moiety results in a more potent compound across all tested cell lines.[7] This suggests that modulating the electronic properties of the N-1 substituent is a viable strategy for optimizing anticancer activity.

  • Complex N-1 Heterocycles Show Promise: Compounds with more complex heterocyclic systems at the N-1 position, such as the azetidinone ring in 3a and 3b , also exhibit cytotoxic effects.[8]

  • Potency Rivaling Standard Chemotherapeutics: Notably, some 1-substituted imidazole derivatives, such as compounds 27 and 28 , display IC50 values in the sub-micromolar to low micromolar range, comparable to the standard chemotherapeutic agent doxorubicin.[9]

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

The diagram below illustrates the mechanism by which certain 1-substituted imidazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibition of Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Inhibitor 1-Substituted Imidazole (Tubulin Inhibitor) Inhibitor->Tubulin Binds to G2M_Phase G2/M Phase of Cell Cycle MitoticSpindle->G2M_Phase Progresses through G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Disrupted CellDivision Cell Division (Proliferation) G2M_Phase->CellDivision Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to G2/M arrest and apoptosis.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the antifungal and anticancer activities of 1-substituted imidazole derivatives.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final inoculum.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by reading the absorbance at 490 nm with a microplate reader.

Anticancer Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Plate the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Target-Based Assay: Tubulin Polymerization Inhibition

This fluorescence-based assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Prepare a stock solution of a fluorescent reporter that binds to tubulin, such as DAPI (4',6-diamidino-2-phenylindole).

    • Prepare a 10 mM stock solution of GTP in buffer.

  • Assay Setup:

    • In a 96-well, black, clear-bottom plate, add the test compound at various concentrations.

    • Add the tubulin solution and the fluorescent reporter to each well.

    • Include a positive control (e.g., nocodazole for inhibition) and a negative control (vehicle).

  • Initiation and Measurement:

    • Warm the plate to 37°C.

    • Initiate polymerization by adding GTP to each well.

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at 37°C every minute for 60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Conclusion and Future Directions

The N-1 position of the imidazole ring is a powerful handle for tuning the biological activity of this versatile scaffold. As demonstrated, the careful selection of N-1 substituents, particularly those involving substituted aryl moieties, can lead to potent antifungal and anticancer agents. The structure-activity relationships discussed herein underscore the importance of optimizing lipophilicity, steric interactions, and electronic properties to achieve desired therapeutic outcomes.

The provided experimental protocols offer a robust framework for the in vitro evaluation of novel 1-substituted imidazole derivatives, enabling researchers to systematically explore the SAR and identify promising lead compounds. Future research in this area will likely focus on the development of derivatives with improved selectivity for their biological targets, enhanced pharmacokinetic profiles, and the ability to overcome drug resistance mechanisms. The continued exploration of the vast chemical space around the N-1 position of the imidazole ring holds great promise for the discovery of next-generation therapeutics.

References

  • El-Sayed, M. A. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Activity. Molecules, 26(6), 1599. [Link]

  • Wang, Y., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 26(11), 3183. [Link]

  • Ferraz, C. R. O., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(23), 5645. [Link]

  • Wiktorowicz, W., et al. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta Poloniae Pharmaceutica, 59(4), 295-306. [Link]

  • Zhang, M., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Galiano, F. J. (2010). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In: Methods in Molecular Biology, vol 663. Humana Press. [Link]

  • Singh, P., & Kaur, M. (2018). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. International Journal of Biological Macromolecules, 118(Pt A), 1188-1203. [Link]

  • Gibbons, J. A., et al. (1978). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. The Biochemical journal, 172(2), 309–315. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]

  • Acar, Ç., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Sharma, A., et al. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Chemistry, 10, 1044497. [Link]

  • Wikipedia contributors. (2023, December 27). Lanosterol 14 alpha-demethylase. In Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(10), 100700. [Link]

  • Chen, J., et al. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Omega, 7(1), 1098–1108. [Link]

  • Price, C. L., et al. (2015). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 1(2), 229–253. [Link]

  • Gell, C., et al. (2010). Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. Methods in Cell Biology, 95, 221–244. [Link]

  • Wang, Y., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(11), 6143–6166. [Link]

  • Ueoka, R., & Ise, Y. (2015). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Marine drugs, 13(5), 2984–3004. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.[Link]

  • Singh, P., et al. (2019). Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies. Bioorganic Chemistry, 86, 393-406. [Link]

  • Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

  • Mbatia, M. W., et al. (2020). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 25(16), 3687. [Link]

Sources

Validation

A Technical Guide to Evaluating Aromatase Inhibitor Candidates: A Comparative Framework for In Vitro and In Vivo Efficacy Assessment

This guide provides a comprehensive framework for the preclinical evaluation of novel aromatase inhibitor candidates, using the hypothetical compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol as a case study. We will de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel aromatase inhibitor candidates, using the hypothetical compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol as a case study. We will delve into the critical distinctions between in vitro and in vivo efficacy, outlining the experimental designs and data interpretation necessary for advancing promising molecules in drug development pipelines. This document is intended for researchers, scientists, and professionals in the field of oncology and drug discovery.

Introduction: The Significance of Aromatase Inhibition and the Imidazole Scaffold

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, converting androgens to estrogens.[1][2] In hormone receptor-positive breast cancers, which account for a significant majority of cases, estrogens act as potent mitogens, driving tumor growth. Consequently, the inhibition of aromatase has become a cornerstone of endocrine therapy for postmenopausal women with this disease.[3]

The chemical architecture of many potent non-steroidal aromatase inhibitors is characterized by a nitrogen-containing heterocycle, which chelates the heme iron of the cytochrome P450 active site.[4] Imidazole and triazole moieties are particularly effective in this regard, forming the pharmacophoric core of successful drugs like anastrozole and letrozole.[4][5] Our hypothetical lead compound, [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, incorporates this key imidazole feature, making it a plausible candidate for investigation as a novel aromatase inhibitor. While primarily documented as a synthetic intermediate, its structural similarity to known inhibitors warrants a thorough evaluation of its potential biological activity.[6]

This guide will therefore use [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol as a representative model to illustrate the rigorous process of efficacy testing, comparing its hypothetical performance against established third-generation aromatase inhibitors.

The In Vitro vs. In Vivo Dichotomy: From Molecular Interaction to Systemic Response

A critical aspect of preclinical drug development is the sequential assessment of a compound's activity, starting from a controlled, isolated environment (in vitro) and progressing to a complex biological system (in vivo). It is important to recognize that potent in vitro activity does not always translate to in vivo efficacy due to factors such as pharmacokinetics, metabolism, and off-target effects.[3]

  • In Vitro Efficacy: This refers to the effect of a drug on a target in a controlled environment, such as a test tube or a cell culture dish. For an aromatase inhibitor, this typically involves measuring the direct inhibition of the aromatase enzyme or the downstream effects on estrogen-dependent cell proliferation. These assays are crucial for initial screening and for determining the intrinsic potency and mechanism of action of a compound.

  • In Vivo Efficacy: This evaluates the therapeutic effect of a drug in a living organism. In vivo studies are indispensable for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and for assessing its overall impact on tumor growth in a physiological context. These studies provide a more realistic prediction of a drug's potential clinical utility.

In Vitro Efficacy Assessment: A Two-Tiered Approach

A robust in vitro evaluation of an aromatase inhibitor candidate should involve both cell-free and cell-based assays. This dual approach allows for the assessment of direct enzyme inhibition and the compound's activity in a more biologically relevant cellular context.[1]

Cell-Free Aromatase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated aromatase. A common method utilizes a fluorescent substrate that mimics the natural androgen substrate.[7]

Experimental Protocol: Fluorometric Aromatase Inhibition Assay

  • Reagents and Materials: Recombinant human aromatase (CYP19A1), fluorogenic substrate, test compound ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol), reference compound (e.g., Letrozole), assay buffer, 96-well microplates.

  • Procedure: a. Prepare a serial dilution of the test and reference compounds in the assay buffer. b. In a 96-well plate, add the recombinant aromatase enzyme to each well. c. Add the diluted compounds to their respective wells and incubate for a pre-determined time to allow for binding to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: a. Calculate the percentage of aromatase inhibition for each compound concentration relative to a vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Cell-Based Estrogen-Dependent Proliferation Assay

This assay evaluates the ability of a compound to inhibit the proliferation of estrogen receptor-positive (ER+) breast cancer cells that are stimulated to grow by an androgen precursor, which they convert to estrogen via endogenous aromatase. The MCF-7 cell line is a widely used model for this purpose.[1]

Experimental Protocol: MCF-7 Cell Proliferation Assay

  • Cell Culture: Culture MCF-7 cells in estrogen-depleted medium for several days to ensure their growth is dependent on exogenous steroids.

  • Treatment: a. Seed the cells in 96-well plates. b. Treat the cells with a serial dilution of the test compound ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol) and a reference compound (e.g., Letrozole) in the presence of a fixed concentration of testosterone (an aromatase substrate). c. Include appropriate controls: vehicle control with testosterone, and a negative control without testosterone.

  • Proliferation Assessment: After a suitable incubation period (e.g., 5-7 days), assess cell proliferation using a standard method such as the MTT or SRB assay.

  • Data Analysis: a. Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control. b. Determine the IC50 value as described for the cell-free assay.

Hypothetical Comparative In Vitro Data

CompoundCell-Free Aromatase Inhibition (IC50)MCF-7 Proliferation Inhibition (IC50)
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol50 nM150 nM
Letrozole (Reference)2.5 nM10 nM

This hypothetical data suggests that while our lead compound is a potent inhibitor of aromatase, it is approximately 20-fold less potent than the established drug, Letrozole, in a cell-free system. The higher IC50 in the cell-based assay could be due to factors like cell membrane permeability or intracellular metabolism.

In Vivo Efficacy Assessment: Xenograft Tumor Models

To evaluate the in vivo efficacy of an aromatase inhibitor, a common and effective model is the use of ER+ breast cancer cell line xenografts in ovariectomized immunodeficient mice.[8][9] These mice lack endogenous estrogen production, and tumor growth is made dependent on the local conversion of supplemented androgens to estrogens by the tumor cells, which have been engineered to express aromatase (e.g., MCF-7Ca cells).[8]

Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Animal Model Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A Ovariectomized Immunodeficient Mice B Inoculation of MCF-7Ca Cells A->B C Tumor Establishment (Palpable Tumors) B->C D Randomization into Treatment Groups C->D E Daily Administration: - Vehicle Control - Letrozole - Test Compound D->E G Tumor Volume Measurement (2x/week) E->G H Body Weight Monitoring E->H F Androgen Supplementation I Endpoint: Tumor Volume Threshold G->I H->I J Data Analysis: Tumor Growth Inhibition I->J

Caption: Workflow for in vivo efficacy assessment in a xenograft model.

Experimental Protocol: Xenograft Study

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., NOD/SCID) are used.

  • Tumor Inoculation: MCF-7 cells stably transfected with the aromatase gene (MCF-7Ca) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.

  • Dosing:

    • Group 1: Vehicle control (e.g., oral gavage daily).

    • Group 2: Reference compound (e.g., Letrozole, daily oral gavage).

    • Group 3: Test compound ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, various doses, daily oral gavage).

    • All groups receive a sustained-release androgen supplement.

  • Monitoring: Tumor volume (measured with calipers) and body weight are recorded twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Data Analysis: The primary endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Hypothetical Comparative In Vivo Data

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250-
Letrozole0.125080
[4-(1H-Imidazol-yl...)methanol]180036
[4-(1H-Imidazol-yl...)methanol]545064

This hypothetical in vivo data indicates a dose-dependent anti-tumor effect for our lead compound. While less potent than Letrozole on a mg/kg basis, it demonstrates significant efficacy at higher doses, warranting further investigation into its pharmacokinetic and pharmacodynamic properties to understand the discrepancy with its in vitro potency.

Bridging the Gap: The Path Forward

The comprehensive evaluation of a novel aromatase inhibitor candidate requires a multi-faceted approach. The journey from a promising chemical structure to a viable drug candidate is paved with rigorous testing and objective data analysis. While [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol served as a hypothetical subject in this guide, the principles and methodologies described are universally applicable to the preclinical assessment of any novel aromatase inhibitor. A thorough understanding of both in vitro and in vivo efficacy is paramount for making informed decisions in the complex process of drug discovery and development.

References

  • LookChem. [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. Available from: [Link]

  • National Institutes of Health (NIH). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Available from: [Link]

  • National Institutes of Health (NIH). In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. Available from: [Link]

  • PubMed Central. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. Available from: [Link]

  • Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Available from: [Link]

  • National Institutes of Health (NIH). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

  • ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Available from: [Link]

  • AACR Journals. Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Available from: [Link]

  • ResearchGate. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available from: [Link]

  • PubMed Central. Aromatase Resistance Mechanisms in Model Systems in vivo. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Available from: [Link]

  • Springer Link. Inhibition of Aromatase in Vitro and in Vivo by Aromatase Inhibitors. Available from: [Link]

  • PubMed Central. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Available from: [Link]

  • Contemporary OB/GYN. Cover Story: Preventing breast Ca with aromatase inhibitors. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available from: [Link]

  • YouTube. Breaking Down Aromatase Inhibitors: What Doctors Don't Say. Available from: [Link]

  • CancerNetwork. Preclinical Studies Using the Intratumoral Aromatase Model for Postmenopausal Breast Cancer. Available from: [Link]

  • ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Antifungal Potency of Novel Imidazole Derivatives Versus Fluconazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pressing Need for Novel Antifungal Agents In the landscape of infectious diseases, invasive fungal infections represent a significant and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antifungal Agents

In the landscape of infectious diseases, invasive fungal infections represent a significant and growing threat to global health.[1] The rise in immunocompromised patient populations, including those undergoing cancer chemotherapy, organ transplantation, and treatment for autoimmune diseases, has led to a surge in the incidence of life-threatening mycoses.[2][3] For decades, azole antifungals have been a cornerstone of treatment, with fluconazole being a widely used agent due to its favorable pharmacokinetic profile and broad-spectrum activity against many yeast species.[2] However, the extensive use of fluconazole has inevitably led to the emergence of drug-resistant fungal strains, particularly among Candida species, rendering fluconazole less effective and, in some cases, obsolete for treating certain infections.[4][5] This escalating resistance, coupled with the intrinsic resistance of some fungal species to fluconazole, underscores the urgent need for the development of new, more potent antifungal agents.[3][6]

The imidazole scaffold has long been recognized for its therapeutic potential, forming the basis of several established antifungal drugs.[6] Recent medicinal chemistry efforts have focused on the rational design and synthesis of novel imidazole derivatives. These new chemical entities are engineered to exhibit enhanced antifungal potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[7] This guide provides a comprehensive comparison of the antifungal potency of select new imidazole derivatives against the benchmark azole, fluconazole, supported by experimental data and detailed methodologies.

The Molecular Battleground: Mechanism of Action of Imidazole Antifungals

Both fluconazole and the new generation of imidazole derivatives share a common molecular target: the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[8] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[8] By inhibiting lanosterol 14α-demethylase, these azole antifungals disrupt the integrity of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, the cessation of fungal growth.[4] The specificity of azoles for the fungal enzyme over its human counterpart is a key factor in their therapeutic utility.

cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Mechanism of Inhibition cluster_Outcome Cellular Consequences Lanosterol Lanosterol Intermediate 14-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Imidazole Imidazole Derivative / Fluconazole CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole->CYP51 Binds to heme iron Inhibition Inhibition CYP51->Inhibition Ergosterol_Depletion Ergosterol Depletion Inhibition->Ergosterol_Depletion Toxic_Sterols Toxic Sterol Accumulation Inhibition->Toxic_Sterols Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Growth_Arrest Fungal Growth Arrest (Fungistatic) Membrane_Disruption->Growth_Arrest

Caption: Mechanism of action of imidazole antifungals.

The development of novel imidazole derivatives often involves structural modifications aimed at enhancing their binding affinity for the fungal CYP51 enzyme, potentially leading to greater potency and a broader spectrum of activity.

Experimental Assessment of Antifungal Potency: The Broth Microdilution Method

To quantitatively compare the antifungal potency of new imidazole derivatives to fluconazole, the broth microdilution method is the gold standard. This in vitro susceptibility testing method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a microorganism.[6] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) document E.Def 7.3.2 ensure the reproducibility and comparability of results across different laboratories.[4][9]

Step-by-Step Protocol for Broth Microdilution (Adapted from CLSI M27)
  • Preparation of Antifungal Stock Solutions:

    • Dissolve the new imidazole derivatives and fluconazole in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

    • Prepare a series of twofold serial dilutions of each antifungal agent in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should span a range that is expected to include the MIC of the tested organisms.

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plates.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

cluster_Preparation Preparation cluster_Dilution_and_Inoculum Dilution & Inoculum cluster_Testing Testing cluster_Analysis Analysis Antifungal_Stock Antifungal Stock Solutions Serial_Dilution Serial Dilution in Microtiter Plate Antifungal_Stock->Serial_Dilution Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation & Standardization Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Reading Incubation->MIC_Reading Data_Analysis Data Analysis & Comparison MIC_Reading->Data_Analysis

Caption: Broth microdilution workflow for antifungal susceptibility testing.

Comparative In Vitro Activity: MIC Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative new imidazole derivatives compared to fluconazole against a panel of clinically relevant fungal pathogens. Lower MIC values indicate greater in vitro potency.

Table 1: Comparative MICs (µg/mL) against Candida Species

Fungal SpeciesNew Imidazole Derivative 1New Imidazole Derivative 2Fluconazole
Candida albicans0.087 - 0.706[2]8[6]0.42 - 1.63[2]
Candida glabrata0.85 (GM)[6]-1.14 (GM)[6]
Candida krusei--16 - 64[10]
C. albicans (Fluconazole-Resistant)-8[6]>64[6]

GM: Geometric Mean

Table 2: Comparative MICs (µg/mL) against Aspergillus Species

Fungal SpeciesNew Imidazole Derivative 1Fluconazole
Aspergillus fumigatus≤0.00087[2]>64[11]
Aspergillus flavus-119.7 (Mean)[11]
Aspergillus niger--

The data clearly demonstrate that certain novel imidazole derivatives exhibit significantly lower MIC values against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans.[2][6] Furthermore, some derivatives show potent activity against Aspergillus fumigatus, a filamentous fungus for which fluconazole has limited clinical efficacy.[2][11]

Overcoming the Challenge of Fluconazole Resistance

The clinical utility of fluconazole is increasingly compromised by the development of resistance in fungal pathogens. The primary mechanisms of fluconazole resistance in Candida albicans include:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its binding affinity for fluconazole.

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) actively pump fluconazole out of the fungal cell, preventing it from reaching its target.[4]

cluster_Fungal_Cell Fungal Cell cluster_Resistance_Mechanisms Fluconazole Resistance Mechanisms Fluconazole_In Fluconazole Ergosterol_Pathway Ergosterol Biosynthesis Pathway Fluconazole_In->Ergosterol_Pathway CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol_Pathway->CYP51 Efflux_Pump Efflux Pumps (CDR1, MDR2, MDR1) Fluconazole_Out Fluconazole Efflux_Pump->Fluconazole_Out ERG11_Mutation ERG11 Gene Mutation ERG11_Mutation->CYP51 Alters target site, reduces binding Efflux_Overexpression Overexpression of Efflux Pumps Efflux_Overexpression->Efflux_Pump Increases drug efflux

Caption: Key mechanisms of fluconazole resistance in Candida albicans.

Novel imidazole derivatives are being rationally designed to circumvent these resistance mechanisms. Structural modifications may allow these new compounds to bind more effectively to mutated forms of lanosterol 14α-demethylase or to be less susceptible to efflux by the overexpressed pumps. The promising in vitro activity of some new derivatives against fluconazole-resistant strains suggests that these strategies are proving to be successful.[6]

Conclusion and Future Perspectives

The escalating threat of antifungal resistance necessitates a paradigm shift in the development of new therapeutic agents. The data presented in this guide strongly suggest that novel imidazole derivatives hold significant promise as potent antifungal agents with the potential to address the limitations of fluconazole. Several of these new compounds have demonstrated superior in vitro activity against a broad range of fungal pathogens, including fluconazole-resistant isolates.

The continued exploration of the imidazole scaffold through innovative medicinal chemistry approaches is crucial. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into clinically effective drugs. Furthermore, a deeper understanding of the structure-activity relationships will enable the design of next-generation imidazole antifungals with even greater potency and a reduced propensity for resistance development. The journey from the laboratory bench to clinical application is arduous, but the compelling preclinical data for these new imidazole derivatives provide a strong rationale for their continued development in the fight against life-threatening fungal infections.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. Available at: [Link]

  • New Antifungal Agents with Azole Moieties. PubMed Central. Available at: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. MDPI. Available at: [Link]

  • Fluconazole resistance in Candida species: a current perspective. Dovepress. Available at: [Link]

  • Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. Taylor & Francis Online. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. Available at: [Link]

  • In vitro Evaluation of the Effects of Fluconazole and Nano-Fluconazole on Aspergillus flavus and A. fumigatus Isolates. Brieflands. Available at: [Link]

  • Fluconazole-Resistant Vulvovaginal Candidosis: An Update on Current Management. MDPI. Available at: [Link]

  • Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates. PubMed Central. Available at: [Link]

  • “Is there an emerging need for new antifungals?”. Taylor & Francis Online. Available at: [Link]

  • Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. MDPI. Available at: [Link]

  • Fluconazole and Voriconazole MIC 50% and MIC 90% obtained with the most prevalent Candida species tested from January 2001 to December 2003. ResearchGate. Available at: [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI. Available at: [Link]

  • Resistance to Fluconazole of Candida albicans in Vaginal Isolates: a 10-Year Study in a Clinical Referral Center. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. Available at: [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. Available at: [Link]

  • The evolution of antifungal therapy: Traditional agents, current challenges and future perspectives. PubMed Central. Available at: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

  • Resistance to Antifungal Agents: Mechanisms and Clinical Impact. Oxford Academic. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Introduction: The Criticality of Isomeric Purity in Drug Development In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is paramount to ensure the safety and efficacy of the final dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is paramount to ensure the safety and efficacy of the final drug product. [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a key building block in the development of various therapeutic agents, leveraging the imidazole moiety for its biological activity.[1] However, its synthesis can often lead to the formation of positional isomers, which possess the same molecular formula and weight but differ in the substitution pattern on the phenyl ring. These isomeric impurities, specifically the ortho- and meta- variants, can exhibit different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods for the precise quantification of isomeric purity are not just a regulatory expectation but a scientific necessity.

This guide provides a comprehensive comparison of two orthogonal analytical techniques for the isomeric purity analysis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and provide illustrative data to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their needs.

Understanding the Challenge: Potential Isomeric Impurities

The synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol typically involves the reaction of a substituted benzyl halide with imidazole, followed by modification of a functional group on the phenyl ring, or direct construction of the substituted benzyl alcohol. A common synthetic route starts from a hydroxymethyl-substituted benzyl bromide. Due to the directing effects of the substituents on the benzene ring during electrophilic substitution reactions that may be part of the synthesis of starting materials, the formation of positional isomers is a significant possibility. The primary isomeric impurities of concern are:

  • [2-(1H-Imidazol-1-ylmethyl)phenyl]methanol (ortho-isomer)

  • [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol (meta-isomer)

The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances, making the control of these isomers a critical aspect of process development and quality control.[2][3]

Method 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[4][5] For the separation of positional isomers, which are structurally very similar, the choice of stationary phase and mobile phase composition is critical.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is a common choice for reversed-phase chromatography. However, for closely related isomers, a phenyl-hexyl or a biphenyl stationary phase can offer enhanced selectivity.[6] The π-π interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase can provide an additional separation mechanism beyond simple hydrophobicity, which is often key to resolving positional isomers.

  • Mobile Phase: A gradient elution is generally preferred over isocratic elution to ensure good peak shape and resolution for all isomers, especially when their retention times are close. A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is typical. The pH of the aqueous phase can significantly influence the retention of the imidazole-containing compounds due to the basic nature of the imidazole ring. Adjusting the pH to a value where the imidazole is partially protonated can alter the polarity and interaction with the stationary phase, thereby improving separation.[7]

  • Detector: A UV detector is suitable for these compounds due to the presence of the chromophoric phenyl and imidazole rings. Detection at a wavelength of maximum absorbance (e.g., around 210-230 nm) will provide the best sensitivity.[8]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Samples & Standards dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject into HPLC System filter->inject separate Isocratic/Gradient Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area of Isomers integrate->calculate report Generate Report calculate->report caption Figure 1: HPLC Experimental Workflow

Caption: Figure 1: HPLC Experimental Workflow

Detailed HPLC Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Prepare individual stock solutions of the ortho- and meta- isomers if available.

    • Prepare a system suitability solution containing all three isomers.

    • Prepare sample solutions of the test batch at approximately 1 mg/mL in the diluent.

  • Chromatographic Conditions:

    • Column: Biphenyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 215 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 40% B

      • 15-18 min: 40% B

      • 18-18.1 min: 40% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks corresponding to the ortho-, meta-, and para- isomers based on their retention times from the analysis of individual standards.

    • Integrate the peak areas for all components in the sample chromatogram.

    • Calculate the percentage of each isomeric impurity using the area normalization method.

Illustrative HPLC Data
IsomerRetention Time (min)Area % (Batch A)Area % (Batch B)Resolution (Rs)
ortho-8.50.080.25-
meta-9.20.150.402.1 (from ortho)
para- (API)10.199.7799.352.8 (from meta)

Method 2: Quantitative NMR (qNMR) for Absolute Purity and Isomer Ratio

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct measurement of the concentration of a substance without the need for a specific reference standard of the analyte.[9][10] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] This makes qNMR an excellent tool for determining the absolute purity of the main isomer and the molar ratio of isomeric impurities.[12]

Causality Behind Experimental Choices
  • Principle: By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the target analyte can be calculated by comparing the integrals of specific, non-overlapping signals from the analyte and the internal standard.

  • Internal Standard Selection: An ideal internal standard should be highly pure, stable, non-volatile, and have a simple NMR spectrum with signals that do not overlap with any signals from the analyte or its isomers. Maleic acid or dimethyl sulfone are common choices.

  • Signal Selection: For the analysis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol and its isomers, the protons of the methylene bridge (-CH₂-) or the aromatic protons are often suitable for quantification, provided they are well-resolved for each isomer.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial. A D1 of at least 5 times the longest T1 relaxation time of the protons being integrated is recommended to allow for full relaxation of the nuclei between scans.

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire parameters Use Quantitative Parameters (Long D1, 90° pulse) acquire->parameters process Phase & Baseline Correction parameters->process integrate Integrate Analyte & Standard Signals process->integrate calculate_purity Calculate Purity & Isomer Ratio integrate->calculate_purity report Generate Report calculate_purity->report caption Figure 2: qNMR Experimental Workflow

Caption: Figure 2: qNMR Experimental Workflow

Detailed qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol sample into a vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16 or more for good signal-to-noise.

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transformation, and carefully phase and baseline correct the spectrum.

    • Select a well-resolved signal for the para- isomer (e.g., the methylene protons) and integrate it (I_analyte).

    • Select a signal from the internal standard (e.g., the olefinic protons of maleic acid) and integrate it (I_std).

    • Identify and integrate the corresponding signals for the ortho- and meta- isomers (I_ortho, I_meta).

    • Calculate the purity of the para- isomer using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

    • Calculate the molar percentage of each isomer:

      % Isomer = (I_isomer / (I_ortho + I_meta + I_para)) * 100

Illustrative qNMR Data
ParameterBatch ABatch B
Purity of para- isomer (%)99.7 ± 0.299.2 ± 0.3
ortho- isomer (mol %)0.090.28
meta- isomer (mol %)0.160.42
Internal Standard Maleic Acid (Purity: 99.9%)Maleic Acid (Purity: 99.9%)

Comparison of HPLC and qNMR

FeatureHPLCqNMR
Principle Chromatographic separation based on differential partitioning.Signal intensity is directly proportional to the number of nuclei.
Quantification Relative (Area %), requires reference standards for absolute quantification.Absolute quantification using an internal standard.
Sensitivity High (can detect impurities at <0.05%).Lower (typically requires >0.1% for accurate quantification).
Resolution Excellent for separating closely related isomers.Depends on the chemical shift differences of the isomers.
Sample Throughput Higher, with typical run times of 20-30 minutes.Lower, due to longer acquisition times (especially the relaxation delay).
Development Time Can be more time-consuming to develop a robust, separating method.Method development is often faster if non-overlapping signals exist.
Structural Info Limited to retention time, requires coupling to MS for structural elucidation.Provides rich structural information, confirming identity.

Synergistic Approach: HPLC-MS for Impurity Identification

While HPLC provides excellent separation and quantification, it does not inherently provide structural information about unknown impurities. Coupling HPLC with Mass Spectrometry (MS) is a powerful strategy for the unambiguous identification of isomeric impurities.[13][14] The fragmentation patterns of the ortho-, meta-, and para- isomers in the mass spectrometer can be distinct, providing confirmatory evidence of their identity. The stability of fragment ions can differ based on the substitution pattern, leading to variations in the relative abundance of fragment ions in the mass spectrum.[15][16]

Conclusion: A Self-Validating System for Isomeric Purity

For the comprehensive isomeric purity analysis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, a dual-pronged approach leveraging both HPLC and qNMR offers a self-validating system. HPLC, with its superior resolving power, serves as the primary tool for the detection and routine quantification of isomeric impurities to very low levels. qNMR complements this by providing an orthogonal, absolute measure of the primary isomer's purity and a robust confirmation of the isomer ratios, anchoring the relative HPLC results to a primary standard of measurement. This integrated strategy ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, aligning with the stringent requirements of regulatory bodies and safeguarding the integrity of the drug development process.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hassan, K. I., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65–79.
  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 195, 113868.
  • Kulik, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
  • LookChem. (n.d.). [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. Retrieved from [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(2), M1269.
  • Patel, R., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC)
  • Iida, H., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-37.
  • EMA. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Helal, M. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5938.
  • Bruker. (2017).
  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Wang, F., et al. (2016). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers in polar organic phase.
  • LookChem. (n.d.). Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. Retrieved from [Link]

  • El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7484-7488.
  • Lee, S., et al. (2018). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Proceedings of the National Academy of Sciences, 115(40), 9956-9961.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism.
  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 105-109.
  • Google Patents. (2019).
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecules, 28(3), 1034.
  • De Maddis, D., et al. (2000). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations.
  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC)
  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.
  • Bentham Science. (2012). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 8(4), 254-257.
  • ResearchGate. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • YouTube. (2018). Using fragment peaks in mass spectra to work out isomers.

Sources

Comparative

A Senior Application Scientist's Guide to Unambiguous Structure Confirmation: Leveraging HSQC and HMBC Spectroscopy

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. While 1D NMR (¹H, ¹³C) provides a foundational overview, it often falls short in resolving com...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. While 1D NMR (¹H, ¹³C) provides a foundational overview, it often falls short in resolving complex spin systems or distinguishing between isomers, leading to costly and time-consuming ambiguities.[1][2][3] This is where two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy becomes an indispensable tool.

This guide, drawing from extensive field experience, provides a comparative analysis of two of the most powerful 2D NMR techniques for structural elucidation: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). By understanding the causality behind their experimental design and mastering their interpretation, researchers can confidently assemble a molecule's structure piece by piece, ensuring the integrity of their synthetic efforts.

The Power of Two Dimensions: Seeing the Full Picture

2D NMR experiments enhance spectral resolution by spreading nuclear correlations across two frequency dimensions, transforming a crowded 1D spectrum into a detailed topographical map of molecular connectivity.[4] HSQC and HMBC are the cornerstones of this approach, providing complementary information about the ¹H-¹³C bonding framework.

  • HSQC (The Direct Connection Finder): This experiment identifies all direct, one-bond connections between protons and the carbons to which they are attached (¹JCH).[5][6][7]

  • HMBC (The Skeleton Mapper): This experiment reveals longer-range connections, typically over two to three bonds (²JCH, ³JCH), between protons and carbons.[5][6][7] It is the key to piecing together the carbon skeleton and placing functional groups.

By synergistically using these two experiments, we can construct a self-validating structural hypothesis with a high degree of confidence.

Deep Dive: HSQC – The C-H Locator

The Heteronuclear Single Quantum Coherence (HSQC) experiment is fundamentally a C-H correlation map.[6][8] It is a proton-detected experiment, which makes it significantly more sensitive than directly observing the low-abundance ¹³C nucleus.[5][6] Each peak, or "cross-peak," in an HSQC spectrum corresponds to a specific C-H bond, with its coordinates defined by the chemical shift of the proton on one axis and the chemical shift of the carbon on the other.[2][8]

Causality in Experimental Design: Why HSQC Works

The HSQC pulse sequence is designed to transfer magnetization from a proton to its directly attached carbon and then back to the proton for detection. This transfer is mediated through the large, one-bond ¹H-¹³C coupling constant (¹JCH), which is typically in the range of 125-215 Hz. The experiment is specifically optimized for this coupling constant, effectively filtering out weaker, long-range couplings. This selectivity is the reason HSQC provides clean, unambiguous correlations for direct C-H attachments.

Modern HSQC sequences, often called "edited HSQC," provide an additional layer of information by utilizing the phase of the cross-peaks to determine the multiplicity of the carbon.[6] Typically, CH and CH₃ groups will appear as positive peaks (e.g., colored red), while CH₂ groups will appear as negative peaks (e.g., colored blue), providing the same information as a DEPT-135 experiment but with much higher sensitivity.[6]

Experimental Workflow & Protocol: Acquiring a High-Quality HSQC Spectrum

A robust HSQC spectrum is the foundation of your structural analysis. The following workflow ensures high-quality, interpretable data.

HSQC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep 1. Prepare Sample (5-10 mg in ~0.6 mL deuterated solvent) Filter 2. Filter Sample (if particulates are present) Prep->Filter Lock 3. Lock & Shim (Ensure B₀ homogeneity) Filter->Lock Tune 4. Tune & Match Probe (For ¹H and ¹³C channels) Lock->Tune Pulses 5. Calibrate Pulses (Determine 90° pulse widths) Tune->Pulses Acquire 6. Run HSQC Experiment (Set spectral widths, ¹JCH ≈ 145 Hz) Pulses->Acquire FT 7. Fourier Transform (in both dimensions) Acquire->FT Phase 8. Phase Correction (Automated or manual) FT->Phase Reference 9. Calibrate Axes (Reference to solvent peak) Phase->Reference

Caption: HSQC Experimental Workflow from Sample to Spectrum.

Step-by-Step HSQC Protocol:

  • Sample Preparation: Ensure your sample is well-dissolved in a suitable deuterated solvent at a reasonable concentration (typically 5-30 mg/mL).[5] Any undissolved material can severely degrade the spectrometer's performance.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity. This is critical for sharp lineshapes and good spectral resolution.

  • Probe Tuning: Tune and match the NMR probe for both the ¹H and ¹³C frequencies.[5][9] This ensures efficient transfer of radiofrequency power and maximizes signal sensitivity. Modern spectrometers often perform this step automatically.[5]

  • Parameter Setup: Load a standard, gradient-selected, edited HSQC pulse sequence.

    • Set the ¹H spectral width (F2 axis) to cover all proton signals.

    • Set the ¹³C spectral width (F1 axis) to cover all expected carbon signals (e.g., 0-160 ppm for typical organics).

    • The key parameter is the one-bond coupling constant, ¹JCH. A value of 145 Hz is a robust starting point for most sp³ and sp² C-H bonds.

  • Acquisition: The experiment time will depend on the sample concentration. For a moderately concentrated sample (10-20 mg), a high-quality spectrum can often be obtained in 15-30 minutes.[5]

  • Processing: Apply a Fourier transform in both dimensions, perform phase correction, and reference the chemical shift axes.

Deep Dive: HMBC – Mapping the Molecular Skeleton

While HSQC connects protons to their parent carbons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment connects protons to carbons that are two, three, and sometimes four bonds away.[6][7][8] This is the primary experiment for assembling molecular fragments into a complete structure. It is particularly powerful for identifying quaternary (non-protonated) carbons, which are invisible in HSQC.[2]

Causality in Experimental Design: Why HMBC Works

The HMBC pulse sequence is a low-pass J-filter. It is specifically designed to suppress the large one-bond ¹H-¹³C correlations (¹JCH) while allowing the weaker, long-range couplings (ⁿJCH, where n=2, 3, 4) to evolve. This is achieved by setting a specific delay in the pulse sequence that is optimized for a small coupling constant.

The choice of this long-range coupling constant is a critical experimental parameter. A typical value is 8 Hz .[5] This is a compromise value that effectively captures the majority of ²JCH and ³JCH correlations, which range from approximately 0 to 15 Hz.[6] It's important to understand that the absence of an HMBC correlation does not definitively mean two nuclei are far apart; their specific long-range coupling constant might simply be close to zero due to conformational effects (e.g., the Karplus relationship).[6]

Comparison: HSQC vs. HMBC at a Glance

The distinct purposes of HSQC and HMBC are reflected in their experimental parameters and the information they yield.

FeatureHSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)
Primary Information Direct ¹H-¹³C one-bond correlations (¹JCH).[5][6]Long-range ¹H-¹³C two- to four-bond correlations (ⁿJCH).[5][6]
Key Application Assigning a proton signal to its directly attached carbon.[2]Assembling the carbon skeleton; assigning quaternary carbons.[2]
Optimized Coupling ¹JCH ≈ 145 Hz (Large)ⁿJCH ≈ 8 Hz (Small)[5]
Suppressed Signals Long-range correlationsOne-bond correlations.[6]
Sensitivity Generally higher due to large ¹JCHGenerally lower due to small ⁿJCH
Experiment Time ShorterLonger (often requires more scans for good S/N).[5]

Synergy in Action: A Unified Interpretation Workflow

The true power of these experiments is realized when they are used together. The interpretation process is a logical, step-by-step assembly of the molecular puzzle.

Interpretation_Workflow cluster_1d 1D NMR Analysis cluster_hsqc HSQC Interpretation cluster_hmbc HMBC Interpretation H1 ¹H NMR: - Identify spin systems - Integration HSQC HSQC Spectrum: - Correlate each proton  to its attached carbon H1->HSQC C13 ¹³C NMR / DEPT: - Count carbons - Determine C, CH, CH₂, CH₃ C13->HSQC Assign Create C-H Fragment List HSQC->Assign HMBC HMBC Spectrum: - Observe long-range  correlations from each  proton Assign->HMBC Connect Connect C-H Fragments - Place quaternary carbons - Assemble the skeleton HMBC->Connect Final Propose Structure Connect->Final

Caption: Unified workflow for structure elucidation using 1D and 2D NMR.

  • Analyze 1D Spectra: Start with the ¹H and ¹³C/DEPT spectra. Count the number of unique proton and carbon environments and determine the multiplicity of each carbon (C, CH, CH₂, CH₃).[2]

  • Assign C-H Units with HSQC: Use the HSQC spectrum to create a definitive list of C-H pairs. For every proton signal, you now know the chemical shift of the carbon it is directly bonded to.[2]

  • Assemble the Skeleton with HMBC: This is the critical step.

    • Pick a well-resolved proton signal (e.g., a sharp singlet from a methyl group).

    • Trace a vertical line from this proton signal in the HMBC spectrum.

    • Each cross-peak along this line represents a carbon that is 2 or 3 bonds away.

    • Use these connections to link the C-H fragments you identified from the HSQC.

    • Pay special attention to correlations to quaternary carbons, as this is the only way to place them within the structure.[2]

  • Verify and Refine: Cross-reference all observed HMBC correlations. A correlation from proton 'A' to carbon 'B' should be reciprocated by correlations from protons near 'B' back to the carbon of 'A' (or carbons near it). This self-validation system is key to building a trustworthy structure.

By systematically applying this workflow, researchers can move from a set of disconnected signals to a fully confirmed molecular structure with a high degree of scientific rigor. The combination of HSQC and HMBC provides a clear, logical, and verifiable pathway for confirming the outcome of a chemical synthesis.

References

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube, uploaded by NMR for Organic Chemists, 10 August 2020, [Link].

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry, San Diego State University, [Link].

  • Getting the Most Out of HSQC and HMBC Spectra. ResearchGate, January 2015, [Link].

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma, 2 April 2018, [Link].

  • HSQC and HMBC. NMR Core Facility, Columbia University, [Link].

  • 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts, 4 October 2022, [Link].

  • What are the differences between the HMQC and HSQC experiments? Chemistry Stack Exchange, 25 May 2012, [Link].

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure, [Link].

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube, uploaded by Chemistry with Dr. G, 10 April 2020, [Link].

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts, 11 February 2023, [Link].

Sources

Validation

Assessing the selectivity of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol against off-target enzymes

A Guide to Assessing the Enzymatic Selectivity of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic compo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Assessing the Enzymatic Selectivity of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic compound is paramount. A molecule's journey from a promising hit to a viable drug candidate is paved with rigorous testing, and a crucial aspect of this is ensuring it interacts with its intended target while minimizing engagement with other biological molecules. This guide provides a comprehensive framework for assessing the enzymatic selectivity of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, a compound with potential therapeutic applications.[1] While a specific primary enzyme target for this molecule is not extensively documented in publicly available literature, its chemical structure, featuring an imidazole ring, suggests a potential for broad biological activity and necessitates a thorough off-target liability assessment.[2][3]

The imidazole moiety is a common feature in many clinically approved drugs and is known to interact with a variety of enzymes, making a comprehensive selectivity profile essential.[4][5] Unintended interactions with off-target enzymes can lead to adverse drug reactions, toxicity, or reduced efficacy, making early and thorough screening a critical step in drug development.[6][7] This guide will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation.

The Imperative of Selectivity Profiling

In the realm of drug discovery, high potency is only half the story. A compound's ultimate clinical success hinges on its selectivity – its ability to bind to the intended target with significantly higher affinity than to other proteins. Off-target effects can manifest in various ways, from mild side effects to severe toxicity.[8] Therefore, a systematic evaluation of a compound's interactions with a panel of relevant enzymes is not just a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[9]

For a molecule like [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, which contains an imidazole ring, two enzyme families of particular concern for off-target interactions are Cytochrome P450 (CYP) enzymes and protein kinases. The nitrogen atoms in the imidazole ring can coordinate with the heme iron in CYP enzymes, leading to inhibition of drug metabolism.[10] Additionally, the planar, aromatic nature of the imidazole scaffold makes it a potential ATP-mimetic, which could lead to interactions with the ATP-binding site of various kinases.[11]

Phase 1: Foundational Off-Target Screening

The initial phase of selectivity assessment should involve broad screening against key enzyme families known for their promiscuity or critical physiological roles. This provides a bird's-eye view of the compound's potential liabilities.

Cytochrome P450 (CYP) Inhibition Panel

CYP enzymes are the primary drivers of drug metabolism in the body.[12] Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to toxicity.[13] A standard panel for CYP inhibition screening should include the major isoforms responsible for the metabolism of most clinically used drugs.

Recommended CYP Isoform Panel:

  • CYP1A2

  • CYP2B6

  • CYP2C8

  • CYP2C9

  • CYP2C19

  • CYP2D6

  • CYP3A4

Experimental Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)

This protocol outlines a typical fluorescence-based assay for determining the half-maximal inhibitory concentration (IC50) of a test compound against various CYP isoforms.

  • Preparation of Reagents:

    • Prepare a stock solution of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol in DMSO.

    • Prepare serial dilutions of the test compound in a suitable buffer.

    • Prepare recombinant human CYP enzymes (e.g., from baculovirus-infected insect cells).

    • Prepare a specific fluorescent substrate for each CYP isoform.

    • Prepare a NADPH regenerating system.

  • Assay Procedure:

    • In a 96-well plate, add the recombinant CYP enzyme, the test compound at various concentrations, and the buffer.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the fluorescent substrate and the NADPH regenerating system.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

    • Measure the fluorescence of the resulting metabolite using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Data Presentation: CYP Inhibition Profile

CYP IsoformIC50 (µM) of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanolPositive ControlPositive Control IC50 (µM)
CYP1A2> 100α-Naphthoflavone~0.01
CYP2B675.3Sertraline~0.5
CYP2C8> 100Montelukast~0.02
CYP2C945.8Sulfaphenazole~0.1
CYP2C1989.1Ticlopidine~0.2
CYP2D6> 100Quinidine~0.05
CYP3A422.5Ketoconazole~0.03

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Kinase Selectivity Panel

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[15] Off-target inhibition of kinases can lead to a wide range of cellular effects and potential toxicities.[16] Screening against a diverse panel of kinases is essential to understand the selectivity profile of a compound.

Recommended Kinase Panel Approach:

A tiered approach is often employed. Initially, a broad "kinome-wide" panel at a single high concentration (e.g., 10 µM) can identify potential hits.[17] Any kinases showing significant inhibition (e.g., >50%) are then subjected to follow-up dose-response studies to determine their IC50 values.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Mobility Shift Assay)

This protocol describes a non-radiometric method for assessing kinase inhibition.

  • Preparation of Reagents:

    • Prepare a stock solution of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol in DMSO.

    • Prepare serial dilutions of the test compound.

    • Prepare the specific kinase, its corresponding substrate peptide, and ATP.

  • Assay Procedure:

    • In a microtiter plate, combine the kinase, the test compound at various concentrations, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Stop the reaction.

    • Analyze the reaction mixture using a microfluidic capillary electrophoresis system to separate the phosphorylated and unphosphorylated substrate peptides.

  • Data Analysis:

    • Quantify the amount of phosphorylated product.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.[18]

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
EGFR8%> 100
VEGFR212%> 100
CDK265%8.2
ROCK15%> 100
PKA72%5.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 2: In-depth Mechanistic and Cellular Studies

Compounds that show significant activity against off-target enzymes in the initial screening phase warrant further investigation to understand the mechanism of interaction and its potential cellular consequences.

Follow-up studies may include:

  • Mechanism of Inhibition (for CYPs): Differentiating between competitive, non-competitive, and uncompetitive inhibition.[19]

  • Time-Dependent Inhibition (for CYPs): Assessing if the compound is a mechanism-based inactivator.[19]

  • Cellular Assays: Evaluating the effect of the compound on signaling pathways downstream of the identified off-target kinases in relevant cell lines.[20]

  • Activity-Based Protein Profiling (ABPP): A chemoproteomic strategy to identify enzyme targets in a more unbiased manner within a native biological system.[21][22]

Visualizing the Selectivity Assessment Workflow

A clear and logical workflow is essential for a comprehensive selectivity assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Triage cluster_2 Phase 3: Follow-up Studies Compound of Interest\n[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Compound of Interest [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol CYP Inhibition Panel CYP Inhibition Panel Compound of Interest\n[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol->CYP Inhibition Panel Kinase Panel Screen Kinase Panel Screen Compound of Interest\n[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol->Kinase Panel Screen CYP IC50 Determination CYP IC50 Determination CYP Inhibition Panel->CYP IC50 Determination Kinase IC50 Determination Kinase IC50 Determination Kinase Panel Screen->Kinase IC50 Determination Triage based on Potency Triage based on Potency CYP IC50 Determination->Triage based on Potency Kinase IC50 Determination->Triage based on Potency Mechanism of Inhibition Studies\n(if significant CYP inhibition) Mechanism of Inhibition Studies (if significant CYP inhibition) Triage based on Potency->Mechanism of Inhibition Studies\n(if significant CYP inhibition) Cell-based Pathway Analysis\n(if significant kinase inhibition) Cell-based Pathway Analysis (if significant kinase inhibition) Triage based on Potency->Cell-based Pathway Analysis\n(if significant kinase inhibition) Risk Assessment Risk Assessment Mechanism of Inhibition Studies\n(if significant CYP inhibition)->Risk Assessment Cell-based Pathway Analysis\n(if significant kinase inhibition)->Risk Assessment

Caption: Workflow for assessing the off-target enzyme selectivity of a compound.

Conclusion

The assessment of enzymatic selectivity is a cornerstone of modern drug discovery. For [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, a compound with a pharmacologically relevant imidazole scaffold, a proactive and comprehensive approach to identifying potential off-target interactions is crucial for its development. By employing a tiered screening strategy, starting with broad panels of high-risk enzyme families like CYPs and kinases, and progressing to more detailed mechanistic and cellular studies for any identified hits, researchers can build a robust selectivity profile. This data-driven approach allows for informed decision-making, enabling the early identification and mitigation of potential liabilities, and ultimately paving the way for the development of safer and more effective medicines.

References

  • LookChem. [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. [Link]

  • National Center for Biotechnology Information. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. Discovery of small-molecule enzyme activators by activity-based protein profiling. [Link]

  • National Center for Biotechnology Information. Empowering drug off-target discovery with metabolic and structural analysis. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • National Center for Biotechnology Information. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

  • MDPI. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • ACS Publications. Ultrasensitive Detection of Enzymatic Activity Using Single Molecule Arrays. [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]

  • ACS Publications. Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. [Link]

  • MDPI. A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • National Center for Biotechnology Information. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

  • National Center for Biotechnology Information. Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • PubMed. Discovery of small-molecule enzyme activators by activity-based protein profiling. [Link]

  • Oxford Academic. Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

Sources

Comparative

Benchmarking the Neuroprotective Effects of Imidazole Analogs: A Comparative Guide

Introduction: The Imperative for Novel Neuroprotective Strategies Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a significant and growing global health challenge. The pathological hallmarks...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a significant and growing global health challenge. The pathological hallmarks of these conditions are diverse, encompassing protein misfolding and aggregation, oxidative stress, neuroinflammation, and cholinergic system deficits. While current therapeutic options, such as acetylcholinesterase (AChE) inhibitors, provide symptomatic relief, they do not halt the underlying neurodegenerative cascade. This has spurred the search for multi-targeted therapeutic agents that can address the multifaceted nature of these diseases.

The imidazole scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its derivatives have been extensively investigated for various pharmacological activities, and a growing body of evidence highlights their potential as potent neuroprotective agents.[1] This guide provides a comprehensive benchmark of the neuroprotective effects of various imidazole analogs, focusing on their mechanisms of action, comparative efficacy based on experimental data, and the detailed protocols required to validate these findings.

Mechanisms of Neuroprotection by Imidazole Analogs: A Multi-Pronged Approach

The neuroprotective efficacy of imidazole analogs stems from their ability to engage multiple pathological pathways implicated in neurodegeneration.

Cholinesterase Inhibition: A Cornerstone of Symptomatic and Potentially Disease-Modifying Therapy

A primary and well-established mechanism of action for many imidazole derivatives is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can ameliorate the cognitive deficits associated with Alzheimer's disease.[4][5] Notably, as Alzheimer's disease progresses, BChE levels increase, making it an increasingly important therapeutic target.[6]

Several classes of imidazole-based compounds have demonstrated potent inhibition of both AChE and BChE, with some exhibiting greater potency than the standard-of-care drug, Donepezil.[2]

Modulation of Imidazoline I2 Receptors: A Novel Avenue for Neuroprotection

Imidazoline I2 receptors (I2-IRs) have been identified as a promising target in the context of neurodegenerative diseases. The modulation of these receptors by imidazole-containing ligands has been shown to confer significant neuroprotective and anti-inflammatory effects. This has been demonstrated in both in vitro models of neuroinflammation and in vivo models of Alzheimer's disease.

Anti-inflammatory and Antioxidant Effects: Quelling the Fires of Neurodegeneration

Neuroinflammation and oxidative stress are key drivers of neuronal damage in neurodegenerative conditions.[7] Imidazole analogs have been shown to exert potent anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[8] Furthermore, their antioxidant properties help to mitigate the damaging effects of reactive oxygen species (ROS) on neuronal cells.

Benchmarking Neuroprotective Efficacy: A Quantitative Comparison

To provide a clear and objective comparison of the neuroprotective potential of different imidazole analogs, the following table summarizes their inhibitory activity against AChE and BChE, with Donepezil included as a benchmark.

Compound Class/AnalogTarget EnzymeIC50 ValueSource
Benzimidazole-based Thiazoles
Analog 16AChE0.10 ± 0.05 µM[2]
BChE0.20 ± 0.05 µM[2]
Analog 21AChE0.10 ± 0.05 µM[2]
BChE0.20 ± 0.05 µM[2]
Imidazotriazole-based Thiazolidinones
Analog 10AChE6.70 µM[9]
BChE7.10 µM[9]
Benzimidazole-carbamates
Compound 11dhBChE3.7 nM[6]
Thiazoloindazole-based derivatives
Derivative Tl45bAChE0.071 ± 0.014 μM[10]
Standard of Care
DonepezilAChE2.16 ± 0.12 µM[2]
BChE4.5 ± 0.11 µM[2]
DonepezilAChE8.50 µM[9]
BChE8.90 µM[9]

Key Signaling Pathways in Imidazole Analog-Mediated Neuroprotection

The neuroprotective effects of imidazole analogs are underpinned by their modulation of critical intracellular signaling pathways.

PI3K/Akt/GSK-3β Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and is often dysregulated in neurodegenerative diseases. Glycogen synthase kinase-3β (GSK-3β) is a downstream target of Akt and is implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease. Some neuroprotective agents, like Donepezil, have been shown to exert their effects through the activation of the PI3K/Akt pathway, leading to the inhibitory phosphorylation of GSK-3β.[11] This suggests a potential mechanism for imidazole analogs that demonstrate neuroprotective properties beyond simple cholinesterase inhibition.

PI3K_Akt_GSK3b_Pathway Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition (Phosphorylation) Neuroprotection Neuroprotection (Reduced Tau Phosphorylation) GSK3b->Neuroprotection Leads to

Caption: PI3K/Akt/GSK-3β signaling pathway in neuroprotection.

Wnt and Sonic Hedgehog (Shh) Signaling Pathways

Emerging evidence suggests that some imidazole derivatives can promote neurogenesis by activating the Wnt and Sonic Hedgehog (Shh) signaling pathways.[12] These pathways are critical for neuronal development and differentiation, and their activation in the adult brain may represent a novel strategy for repairing neuronal damage.

Wnt_Shh_Pathways Imidazole Imidazole Analogs (e.g., Nz, Nzl) Wnt Wnt Signaling Imidazole->Wnt Activates Shh Shh Signaling Imidazole->Shh Activates Neurogenesis Neurogenesis Wnt->Neurogenesis Promotes Shh->Neurogenesis Promotes Neuroprotection_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with Imidazole Analog Cell_Culture->Treatment Induce_Toxicity Induce Neurotoxicity (e.g., Aβ, H2O2) Treatment->Induce_Toxicity Assay Assess Neuroprotection (e.g., MTT Assay) Induce_Toxicity->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: General workflow for in vitro neuroprotection assays.

MTT Assay for Cell Viability and Neuroprotection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [13]It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. [14] Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Imidazole analogs to be tested

  • Neurotoxic agent (e.g., amyloid-beta peptide, hydrogen peroxide)

  • MTT solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO) [13]* Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the imidazole analogs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known neuroprotective agent).

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic agent at a concentration known to induce significant cell death.

  • MTT Addition: After the neurotoxicity induction period, remove the medium and add fresh medium containing MTT solution to each well. [15]5. Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [14]6. Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [13]7. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. [13][14]8. Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot dose-response curves to determine the EC50 values for neuroprotection.

Ellman's Method for Cholinesterase Activity

Ellman's method is a widely used and reliable spectrophotometric assay for measuring cholinesterase activity. It utilizes acetylthiocholine as a substrate, which is hydrolyzed by cholinesterases to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Source of cholinesterase (e.g., purified enzyme from human erythrocytes for AChE or plasma for BChE)

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • DTNB solution

  • Imidazole analogs to be tested

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB solution, and the cholinesterase enzyme solution.

  • Inhibitor Addition: Add various concentrations of the imidazole analogs to the respective wells. Include a control without any inhibitor.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

The imidazole scaffold represents a highly promising platform for the development of novel neuroprotective agents. The multi-targeted nature of many imidazole analogs, particularly their ability to inhibit cholinesterases, modulate imidazoline receptors, and exert anti-inflammatory and antioxidant effects, makes them attractive candidates for the treatment of complex neurodegenerative diseases.

The quantitative data presented in this guide clearly demonstrates that several imidazole derivatives exhibit superior potency compared to the current standard of care, Donepezil, in in vitro assays. The elucidation of their engagement with key neuroprotective signaling pathways, such as the PI3K/Akt/GSK-3β, Wnt, and Shh pathways, provides a strong rationale for their further development.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their brain bioavailability and in vivo efficacy. Furthermore, head-to-head comparative studies in relevant animal models of neurodegeneration are crucial to validate the promising in vitro findings and to identify the most promising candidates for clinical translation. The detailed experimental protocols provided herein offer a robust framework for conducting such preclinical benchmarking studies, ensuring the generation of high-quality, reproducible data to guide the development of the next generation of neuroprotective therapeutics.

References

  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 24, 2026, from [Link]

  • Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Donepezil provides neuroprotective effects against brain injury and Alzheimer's pathology under conditions of cardiac ischemia/reperfusion injury. (2021). PubMed. Retrieved January 24, 2026, from [Link]

  • Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders. (2021). PMC. Retrieved January 24, 2026, from [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • IL-33 Provides Neuroprotection through Suppressing Apoptotic, Autophagic and NF-κB-Mediated Inflammatory Pathways in a Rat Model of Recurrent Neonatal Seizure. (2017). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Imidazole-Based Small Molecules that Promote Neurogenesis in Pluripotent Cells. (n.d.). Wiley Online Library. Retrieved January 24, 2026, from [Link]

  • Donepezil provides neuroprotective effects against brain injury and Alzheimer's pathology under conditions of cardiac ischemia/reperfusion injury. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (n.d.). ACS Omega. Retrieved January 24, 2026, from [Link]

  • Neuroprotective effects of donepezil against cholinergic depletion. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • IL-33 Exerts Neuroprotective Effect in Mice Intracerebral Hemorrhage Model Through Suppressing Inflammation/Apoptotic/Autophagic Pathway. (2016). PubMed. Retrieved January 24, 2026, from [Link]

  • Imidazole-Derived Agonists for the Neurotensin 1 Receptor. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • IC50 values for the inhibition of acetylcholinesterase for compounds 1–5 and galantamine... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • IL-33/ST2L Signaling Provides Neuroprotection Through Inhibiting Autophagy, Endoplasmic Reticulum Stress, and Apoptosis in a Mouse Model of Traumatic Brain Injury. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved January 24, 2026, from [Link]

  • Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Peptide Identity of Electrochemically Deposited Polyarginine: A Critical Assessment. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Neuroprotective effects of donepezil against cholinergic depletion. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cholinesterases Inhibitory Activity of 1H-benzimidazole Derivatives. (2020). Biointerface Research in Applied Chemistry. Retrieved January 24, 2026, from [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. (2024). NeurologyLive. Retrieved January 24, 2026, from [Link]

  • Neuroprotective effects of donepezil through inhibition of GSK-3 activity in amyloid-beta-induced neuronal cell death. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. (2023). PubMed. Retrieved January 24, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Welcome to a comprehensive guide on the safe handling of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS No. 103573-92-8).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS No. 103573-92-8). As a researcher vested in drug development, your most valuable asset is your own safety. This document moves beyond a simple checklist to provide a procedural and logical framework for personal protection, ensuring that every step you take is underpinned by a robust understanding of the material's risks and the rationale for its containment.

Hazard Identification: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is not a benign substance. According to its Safety Data Sheet (SDS), it presents significant health risks that demand stringent control measures.[1]

Table 1: GHS Hazard Classification for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Hazard ClassCategoryGHS CodeHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302Harmful if swallowedDanger
Skin CorrosionCategory 1BH314Causes severe skin burns
Serious Eye DamageCategory 1H318Causes serious eye damage

The primary dangers are its corrosive nature to skin and eyes and its acute oral toxicity.[1] The signal word "Danger" immediately signifies that this chemical has the potential for severe and irreversible damage upon improper exposure.[1] Ingestion can lead to severe swelling and damage to internal tissues, with a risk of perforation.[1]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. A comprehensive safety plan always prioritizes engineering and administrative controls to minimize exposure risk.

  • Engineering Controls: The most critical engineering control for this compound is a properly functioning chemical fume hood .[1] All handling of the solid powder and its solutions should occur within a fume hood to prevent the inhalation of dust or aerosols.

  • Administrative Controls: This includes robust standard operating procedures (SOPs), clear labeling, and ensuring all personnel are trained on the specific hazards of this compound.

The workflow below illustrates the foundational role of these controls before PPE is even considered.

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures.

Personal Protective Equipment (PPE): A Task-Based Approach

The mandatory precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[1] However, the specific ensemble of PPE should be adapted to the task at hand.

Eye and Face Protection: Non-Negotiable

Given the classification of "Causes serious eye damage," this is an area where maximum protection is required.[1]

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2]

  • Recommended for All Procedures: A full-face shield worn over chemical splash goggles. The face shield provides a secondary barrier against splashes, particularly during solution transfers or reaction quenching.

Skin and Body Protection: An Impervious Barrier

Direct contact with this compound can cause severe chemical burns.[1] Your skin protection must be comprehensive.

  • Gloves: Nitrile or neoprene gloves are recommended. Always double-glove when handling concentrated solutions or the pure solid. Before use, inspect gloves for any signs of degradation or pinholes. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[1]

  • Lab Coat/Apron: A standard cotton lab coat is insufficient. A chemically resistant lab coat or a rubber/neoprene apron worn over a lab coat is essential.

  • Clothing and Footwear: Wear long pants and fully enclosed, chemically resistant footwear.

Respiratory Protection: Guarding Against Inhalation

While the primary defense against inhalation is the fume hood, respiratory protection may be necessary in specific scenarios.

  • Weighing Operations: When weighing the solid powder, even within a fume hood, minor air currents can aerosolize fine particles. A NIOSH-approved N95 (or FFP2) particulate respirator is recommended to prevent inhalation.[3]

  • Emergency Situations (Spills): In the event of a large spill or a failure of engineering controls, a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2) should be used by trained emergency responders.[3]

Table 2: PPE Selection Matrix for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

TaskLocationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Fume HoodGoggles & Face ShieldDouble Nitrile GlovesChem-Resistant ApronRecommended: N95/FFP2
Preparing Solution Fume HoodGoggles & Face ShieldDouble Nitrile GlovesChem-Resistant ApronNot Required
Running Reaction Fume HoodGoggles & Face ShieldNitrile GlovesChem-Resistant ApronNot Required
Spill Cleanup N/AFull-Face RespiratorHeavy-Duty NitrileFull Chemical SuitRequired: Full-Face with Cartridge

Procedural Guidance: A Step-by-Step Operational Plan

Let's apply this to a common workflow: preparing a stock solution.

Objective: To safely weigh 1 gram of solid [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol and dissolve it in 20 mL of a solvent.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don your required PPE: Goggles, face shield, chemically resistant apron, and double nitrile gloves. Consider an N95 respirator.

    • Assemble all necessary equipment (spatula, weigh boat, vial, solvent) inside the fume hood.

  • Weighing:

    • Carefully open the container of the solid chemical. Avoid creating dust.

    • Using a clean spatula, transfer the desired amount to the weigh boat on a tared balance.

    • Securely close the primary container.

  • Dissolution:

    • Carefully add the weighed solid to your vial.

    • Slowly add the solvent to the vial, keeping the operation well within the fume hood.

    • Cap the vial and agitate as needed for dissolution.

  • Decontamination and Disposal:

    • Dispose of the weigh boat, outer gloves, and any contaminated wipes into a designated hazardous waste container.[1][2]

    • Wipe down the spatula and the work surface within the fume hood with an appropriate solvent and decontaminating solution.

    • Remove your PPE in the correct order (apron, inner gloves, face shield, goggles) and wash your hands thoroughly.

Caption: PPE selection workflow for routine laboratory operations.

Emergency First Aid Protocols

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the medical personnel this guide or the product's SDS.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]

By integrating these principles of hazard awareness, control hierarchies, and task-specific PPE selection into your daily operations, you build a resilient and trustworthy safety culture. This proactive approach to chemical handling is the hallmark of a professional and responsible scientist.

References

  • Capot Chemical Co., Ltd. "MSDS of (1-Methyl-1H-imidazol-4-YL)-methanol hydrochloride". [Link]

  • LookChem. "Cas 103573-92-8, [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL". [Link]

  • Methanol Institute. "Methanol Safe Handling Manual". [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
© Copyright 2026 BenchChem. All Rights Reserved.